Product packaging for NSC 15364(Cat. No.:CAS No. 4550-72-5)

NSC 15364

カタログ番号: B1267512
CAS番号: 4550-72-5
分子量: 242.28 g/mol
InChIキー: MAPWYRGGJSHAAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

NSC 15364 is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Bis(4-Aminophenyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N4O B1267512 NSC 15364 CAS No. 4550-72-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-bis(4-aminophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPWYRGGJSHAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280079
Record name 1,3-Bis(4-Aminophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4550-72-5
Record name 1,3-Bis(4-Aminophenyl)urea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(4-Aminophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC 15364

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

NSC 15364 is a small molecule inhibitor that directly targets the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1][2][3] The primary mechanism of action of this compound is the prevention of VDAC1 oligomerization.[1][2][3] Under cellular stress conditions, such as those that trigger apoptosis or ferroptosis, VDAC1 monomers assemble into dimers, trimers, and higher-order oligomers. This process is believed to form a large pore in the mitochondrial outer membrane, facilitating the release of pro-apoptotic factors and contributing to mitochondrial dysfunction.[4][5] this compound, by directly interacting with VDAC1, sterically hinders this self-association, thereby maintaining VDAC1 in its monomeric state and preserving mitochondrial integrity.[1][2][3]

This inhibitory action on VDAC1 oligomerization positions this compound as a modulator of several critical cell death pathways, including apoptosis and ferroptosis, and has shown relevance in neuroinflammatory contexts.

Modulation of Cell Death Pathways

Inhibition of Apoptosis

Mitochondria play a central role in the intrinsic apoptotic pathway. A key event in this cascade is the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic proteins, such as cytochrome c, into the cytosol. VDAC1 oligomerization is a critical step in forming the pore through which these proteins are released.

By preventing VDAC1 from forming these oligomeric pores, this compound effectively inhibits the release of cytochrome c and other pro-apoptotic factors.[4] This, in turn, prevents the activation of the downstream caspase cascade and ultimately leads to the inhibition of apoptosis.[1][2][3] The anti-apoptotic effect of this compound has been observed in various cell lines in response to different apoptotic stimuli.

Suppression of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Mitochondria are a major source of reactive oxygen species (ROS), which drive this lipid peroxidation. Recent studies have implicated VDAC1 oligomerization in the mechanisms underlying ferroptosis.

This compound has been shown to suppress ferroptosis induced by stimuli such as cysteine deprivation or treatment with the ferroptosis-inducing agent RSL3.[6][7] The inhibition of VDAC1 oligomerization by this compound leads to a reduction in mitochondrial ROS accumulation and suppresses mitochondrial membrane potential hyperpolarization, both of which are associated with ferroptosis.[6] This suggests that VDAC1 oligomerization is a key event in mitochondrial dysfunction during ferroptosis, and its inhibition by this compound is protective.

Quantitative Data Summary

While the literature describes the effects of this compound in a dose-dependent manner, specific IC50 or binding affinity (Kd) values are not consistently reported across studies. The following table summarizes the available quantitative and semi-quantitative data.

ParameterValue/ObservationCell ContextReference
VDAC1 Oligomerization Inhibition Significantly decreased by over 60%H1299 cells[6]
Cell Viability (Ferroptosis) Dose-dependent restoration of cell viability after cysteine deprivationMDA-MB-231 and HEYA8 cells[6][8]
Lipid Peroxidation (Ferroptosis) Suppressed the increase in lipid peroxidationCysteine-deprived cells[6]
Mitochondrial ROS (Ferroptosis) Blocked mitochondrial ROS accumulationCysteine-deprived H1299 cells[6]
Mitochondrial Membrane Potential Suppressed hyperpolarizationCysteine-deprived H1299 cells[6]
Concentration Used in Experiments 100 µMMDA-MB-231 cells[8]

Signaling Pathway Involvement

The cGAS-STING Pathway in Neuroinflammation

In the context of Alzheimer's disease models, mitochondrial dysfunction can lead to the leakage of mitochondrial DNA (mtDNA) into the cytosol. This cytosolic mtDNA is recognized by the cyclic GMP-AMP synthase (cGAS), which then produces the second messenger 2'3'-cGAMP. cGAMP binds to and activates the stimulator of interferon genes (STING), leading to the phosphorylation of TBK1 and IRF3. This signaling cascade culminates in the production of type I interferons and other pro-inflammatory cytokines.

This compound has been shown to suppress the activation of the cGAS-STING pathway in an Alzheimer's disease mouse model. By inhibiting VDAC1 oligomerization, this compound is proposed to prevent the release of mtDNA into the cytosol, thereby blocking the initial trigger for cGAS activation and the subsequent inflammatory cascade. This results in reduced levels of phosphorylated STING, TBK1, and IRF3, as well as downstream inflammatory mediators like TNF-α, IL-6, and IL-1β.

Experimental Protocols

VDAC1 Oligomerization Assay (Chemical Cross-linking)

This protocol is designed to assess the oligomeric state of VDAC1 in cells treated with this compound.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations for a predetermined duration. Include appropriate positive (e.g., an apoptosis or ferroptosis inducer) and negative (vehicle control) controls.

  • Cell Harvesting and Washing: Harvest the cells by scraping, and wash them twice with phosphate-buffered saline (PBS).

  • Chemical Cross-linking: Resuspend the cell pellet in PBS at a concentration of 2.5-3 mg/ml. Add the membrane-permeable cross-linker ethylene glycol bis(succinimidylsuccinate) (EGS) to a final concentration of 50-300 µM. Incubate for 15-30 minutes at 30°C.

  • Quenching: Stop the cross-linking reaction by adding Tris-HCl (pH 7.8) to a final concentration of 20 mM and incubate for 5 minutes at room temperature.

  • Lysis and Protein Quantification: Pellet the cells by centrifugation. Lyse the cells in an appropriate lysis buffer (e.g., NP-40 lysis buffer) and determine the protein concentration using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Subject equal amounts of protein (e.g., 30-50 µg) to SDS-PAGE on a 10% acrylamide gel under reducing conditions. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for VDAC1. Use an appropriate HRP-conjugated secondary antibody and detect the bands using an ECL substrate. VDAC1 monomers, dimers, trimers, and higher-order oligomers will appear as distinct bands.

Measurement of Mitochondrial ROS (MitoSOX Assay)

This protocol outlines the use of the MitoSOX Red reagent with flow cytometry to measure mitochondrial superoxide levels.

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with this compound and/or a ROS-inducing agent.

  • MitoSOX Staining: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the stock solution in pre-warmed HBSS or cell culture medium to a final working concentration of 2.5-5 µM.

  • Incubation: Remove the culture medium from the cells and incubate them with the MitoSOX working solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS or HBSS.

  • Cell Harvesting: Detach the cells using trypsin and resuspend them in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the MitoSOX probe with a laser at ~510 nm and detect the emission at ~580 nm (typically in the PE channel). Quantify the mean fluorescence intensity to determine the level of mitochondrial ROS.

Assessment of cGAS-STING Pathway Activation (Western Blot)

This protocol describes the detection of key phosphorylated proteins in the cGAS-STING pathway.

  • Cell Culture and Treatment: Culture cells and treat with this compound followed by a cGAS-STING pathway activator (e.g., cytosolic dsDNA, cGAMP, or a relevant pathological stimulus).

  • Cell Lysis and Protein Quantification: Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors. Determine the protein concentration.

  • SDS-PAGE and Western Blotting: Perform SDS-PAGE and Western blotting as described for the VDAC1 oligomerization assay.

  • Antibody Probing: Probe the membranes with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), and total IRF3. Use a loading control such as β-actin or GAPDH to ensure equal protein loading.

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

NSC15364_Mechanism_of_Action cluster_stimulus Cellular Stress cluster_vdac VDAC1 Regulation cluster_downstream Downstream Effects Apoptotic Stimuli Apoptotic Stimuli VDAC1 Oligomerization VDAC1 Oligomerization Apoptotic Stimuli->VDAC1 Oligomerization Ferroptotic Stimuli Ferroptotic Stimuli Ferroptotic Stimuli->VDAC1 Oligomerization Cytosolic mtDNA Cytosolic mtDNA cGAS-STING Activation cGAS-STING Activation Cytosolic mtDNA->cGAS-STING Activation VDAC1 Monomers VDAC1 Monomers VDAC1 Monomers->VDAC1 Oligomerization Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization VDAC1 Oligomerization->Mitochondrial Outer Membrane Permeabilization Mitochondrial ROS Increase Mitochondrial ROS Increase VDAC1 Oligomerization->Mitochondrial ROS Increase NSC15364 NSC15364 NSC15364->VDAC1 Oligomerization Mitochondrial Outer Membrane Permeabilization->Cytosolic mtDNA Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis Lipid Peroxidation Lipid Peroxidation Mitochondrial ROS Increase->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Inflammation Inflammation cGAS-STING Activation->Inflammation

Caption: Core mechanism of this compound action.

VDAC1_Oligomerization_Assay cluster_cell_prep Cell Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Harvest & Wash Harvest & Wash This compound Treatment->Harvest & Wash EGS Cross-linking EGS Cross-linking Harvest & Wash->EGS Cross-linking Quench Reaction Quench Reaction EGS Cross-linking->Quench Reaction Cell Lysis Cell Lysis Quench Reaction->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detection Detection Western Blot->Detection

Caption: VDAC1 oligomerization assay workflow.

cGAS_STING_Pathway Cytosolic mtDNA Cytosolic mtDNA cGAS cGAS Cytosolic mtDNA->cGAS cGAMP cGAMP cGAS->cGAMP STING STING cGAMP->STING TBK1 TBK1 STING->TBK1 p-STING p-STING STING->p-STING IRF3 IRF3 TBK1->IRF3 p-TBK1 p-TBK1 TBK1->p-TBK1 p-IRF3 p-IRF3 IRF3->p-IRF3 Type I IFN & Cytokines Type I IFN & Cytokines p-IRF3->Type I IFN & Cytokines

References

An In-depth Technical Guide to the NSC15364-VDAC1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Voltage-Dependent Anion Channel 1 (VDAC1) is a critical protein of the outer mitochondrial membrane, regulating the flux of ions and metabolites between the mitochondria and the cytosol. Its oligomerization is a key event in the initiation of mitochondria-mediated apoptosis and other forms of programmed cell death, such as ferroptosis. NSC15364 has been identified as an inhibitor of VDAC1 oligomerization, presenting a promising therapeutic avenue for diseases characterized by excessive cell death. This technical guide provides a comprehensive overview of the current knowledge regarding the NSC15364-VDAC1 interaction, details the putative binding regions based on known VDAC1 oligomerization interfaces, and offers detailed experimental protocols for researchers to further investigate this interaction. While the precise binding site of NSC15364 on VDAC1 has not been empirically determined, this guide furnishes the necessary background and methodologies to facilitate its discovery and characterization.

Introduction to VDAC1 and NSC15364

The Voltage-Dependent Anion Channel 1 (VDAC1) is the most abundant protein in the outer mitochondrial membrane, forming a β-barrel structure with 19 β-strands. It plays a pivotal role in cellular metabolism by controlling the passage of ATP, ADP, pyruvate, and other metabolites. Beyond its metabolic functions, VDAC1 is a central player in programmed cell death. In response to apoptotic stimuli, VDAC1 monomers are thought to oligomerize, forming a large pore sufficient for the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.

NSC15364 is a small molecule that has been shown to inhibit VDAC1 oligomerization. By preventing this crucial step in the apoptotic cascade, NSC15364 can protect cells from death. Recent studies have demonstrated its efficacy in cellular models of ferroptosis, a form of iron-dependent cell death, as well as in models of Alzheimer's disease where it appears to mitigate neuronal cell death[1]. While its protective effects are documented, the direct biophysical interaction and the specific binding site on VDAC1 remain to be fully elucidated.

Putative Binding Site: The VDAC1 Oligomerization Interface

In the absence of a co-crystal structure of VDAC1 and NSC15364, the most probable binding site for an oligomerization inhibitor is the protein-protein interface formed during VDAC1 dimerization and higher-order oligomerization. Structural and mutagenesis studies have identified several key regions involved in this process.

Computational and experimental data suggest that VDAC1 dimers are formed through interactions involving several of its β-strands. Specifically, β-strands 1, 2, and 19 have been identified as a primary contact site for dimerization[1]. A second potential interface involves β-strands 16 and 17[1]. Upon induction of apoptosis, it is proposed that VDAC1 undergoes conformational changes that facilitate the assembly of dimers into higher oligomeric states, which may also involve β-strand 8[1]. Therefore, it is highly probable that NSC15364 exerts its inhibitory effect by binding to one or more of these β-strands, sterically hindering the protein-protein interactions necessary for oligomer formation.

Quantitative Data

To date, the direct binding affinity (e.g., Kd) of NSC15364 to purified VDAC1 has not been published. The available quantitative data pertains to the concentrations of NSC15364 required to elicit a biological response in cellular assays, which is an indirect measure of its interaction with the VDAC1-mediated pathway.

Parameter Cell Line Assay Concentration Reference
Inhibition of FerroptosisH1299 (Lung Carcinoma)Cell Viability (MTT)100 µM[2]
Inhibition of FerroptosisMDA-MB-231 (Breast Cancer)Cell Viability (MTT)100 µM[3]
Inhibition of FerroptosisHEYA8 (Ovarian Cancer)Cell Viability (MTT)100 µM[3]
Inhibition of VDAC1 OligomerizationH1299 (Lung Carcinoma)Western Blot100 µM

Table 1: Cellular Efficacy of NSC15364 in VDAC1-Mediated Processes. This table summarizes the effective concentrations of NSC15364 observed in various cell-based assays. These values represent the concentration required to inhibit a cellular process and are not a direct measure of binding affinity to VDAC1.

Biophysical Parameter Value Method Reference
Dissociation Constant (Kd)Not Reported--
IC50 (Direct Binding)Not Reported--
Stoichiometry (n)Not Reported--

Table 2: Status of Direct Binding Data for the NSC15364-VDAC1 Interaction. This table highlights the current lack of published biophysical data characterizing the direct interaction between NSC15364 and VDAC1.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of NSC15364 in Inhibiting Ferroptosis

The following diagram illustrates the proposed signaling pathway where NSC15364 inhibits VDAC1 oligomerization, thereby preventing mitochondrial reactive oxygen species (ROS) production and subsequent ferroptosis.

G Proposed Mechanism of NSC15364 in Ferroptosis Inhibition cluster_0 Mitochondrial Outer Membrane cluster_1 Cellular Events VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Mito_ROS Mitochondrial ROS Production VDAC1_oligomer->Mito_ROS Ferroptosis_Inducer Ferroptosis Inducer (e.g., Cysteine Deprivation, RSL3) Ferroptosis_Inducer->VDAC1_monomer Induces Lipid_Peroxidation Lipid Peroxidation Mito_ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis NSC15364 NSC15364 NSC15364->VDAC1_oligomer Inhibits

Caption: NSC15364 inhibits VDAC1 oligomerization, a key step in ferroptosis.

Experimental Workflow for Characterizing NSC15364-VDAC1 Interaction

This workflow outlines the logical progression of experiments to fully characterize the binding of NSC15364 to VDAC1.

G Workflow for NSC15364-VDAC1 Interaction Characterization cluster_0 Protein & Compound Preparation cluster_1 Biophysical Characterization cluster_2 Binding Site Identification cluster_3 Functional Validation Purify_VDAC1 1. Purify & Reconstitute Recombinant VDAC1 TSA 3. Thermal Shift Assay (TSA) (Initial Screen for Binding) Purify_VDAC1->TSA Prepare_NSC15364 2. Prepare NSC15364 Stock Solution Prepare_NSC15364->TSA SPR 4. Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, Kd) TSA->SPR If Binding Detected ITC 5. Isothermal Titration Calorimetry (ITC) (Thermodynamics: Kd, ΔH, ΔS, n) TSA->ITC If Binding Detected Docking 6. Computational Docking (Predict Binding Pose) SPR->Docking ITC->Docking Mutagenesis 7. Site-Directed Mutagenesis (Validate Binding Site) Docking->Mutagenesis Mutagenesis->SPR Test Mutants Mutagenesis->ITC Test Mutants Oligo_Assay 8. In Vitro Oligomerization Assay (Confirm Inhibition) Mutagenesis->Oligo_Assay Test Mutants

Caption: A logical workflow for characterizing the NSC15364-VDAC1 interaction.

Experimental Protocols

The following sections provide detailed, generalized protocols for key experiments to characterize the NSC15364-VDAC1 interaction. These are intended as a starting point and may require optimization.

VDAC1 Expression, Purification, and Reconstitution

This protocol is adapted for the expression of VDAC1 in E. coli and its subsequent purification and reconstitution into a detergent-stabilized form suitable for biophysical assays.

Materials:

  • E. coli BL21(DE3) cells transformed with a VDAC1 expression vector (e.g., pET vector with an N-terminal His-tag).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% Triton X-100.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.1% Triton X-100.

  • Dialysis Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Lauryldimethylamine N-oxide (LDAO).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Expression: Inoculate a culture of transformed E. coli and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-6 hours at 30°C.

  • Cell Lysis: Harvest cells by centrifugation, resuspend in Lysis Buffer, and lyse by sonication on ice.

  • Purification: Centrifuge the lysate to pellet cellular debris. Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute VDAC1 with Elution Buffer.

  • Reconstitution: Exchange the detergent by dialysis against Dialysis Buffer at 4°C overnight. The choice of detergent is critical for maintaining VDAC1 stability and function. LDAO is a common choice.

  • Concentration and Purity Check: Concentrate the purified VDAC1 using a centrifugal filter device. Assess purity by SDS-PAGE and concentration by a BCA assay or UV spectroscopy.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to screen for direct binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding.

Materials:

  • Purified, reconstituted VDAC1.

  • NSC15364 stock solution in DMSO.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% LDAO).

  • Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing 2-5 µM VDAC1, a final concentration of 5x SYPRO Orange dye, and varying concentrations of NSC15364 (e.g., 0-100 µM). Include a DMSO control.

  • Melt Curve: Place the plate in a real-time PCR machine. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.

  • Data Analysis: The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A significant shift in Tm (ΔTm) in the presence of NSC15364 compared to the DMSO control indicates direct binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics (kon, koff) and affinity (Kd) of a small molecule-protein interaction in real-time.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 or a chip suitable for membrane proteins).

  • Purified, reconstituted VDAC1.

  • NSC15364.

  • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% LDAO.

  • Immobilization reagents (e.g., EDC/NHS).

Procedure:

  • Immobilization: Immobilize VDAC1 onto the sensor chip surface. For membrane proteins, this can be achieved by direct amine coupling or by capturing VDAC1 reconstituted into liposomes on a lipid-coated surface (e.g., L1 chip).

  • Binding Analysis: Inject a series of concentrations of NSC15364 over the immobilized VDAC1 surface. A reference flow cell without VDAC1 should be used for background subtraction.

  • Data Collection: Monitor the change in the refractive index (measured in Response Units, RU) in real-time during the association and dissociation phases.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, and stoichiometry n).

Materials:

  • Isothermal titration calorimeter.

  • Purified, reconstituted VDAC1.

  • NSC15364.

  • Dialysis Buffer (from VDAC1 purification).

Procedure:

  • Sample Preparation: Dialyze the purified VDAC1 extensively against the final ITC buffer. Dissolve NSC15364 in the same final dialysis buffer to avoid heat of dilution effects.

  • ITC Experiment: Load the VDAC1 solution (e.g., 10-20 µM) into the sample cell and the NSC15364 solution (e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of small injections of NSC15364 into the VDAC1 solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of NSC15364 to VDAC1. Fit the resulting isotherm to a binding model to determine the Kd, enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Computational Docking

Molecular docking can predict the preferred binding pose of NSC15364 on the VDAC1 structure, providing a hypothesis for the binding site that can be tested experimentally.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

  • VDAC1 structure file (PDB ID: 2JK4 for human VDAC1, 3EMN for mouse VDAC1).

  • NSC15364 structure file (SDF or MOL2 format).

Procedure:

  • Protein and Ligand Preparation: Prepare the VDAC1 structure by adding hydrogens, assigning partial charges, and defining the receptor grid. Prepare the NSC15364 structure by generating its 3D coordinates and assigning charges.

  • Docking: Define the search space on the VDAC1 structure. This can be a blind docking of the entire protein surface or a targeted docking focused on the putative oligomerization interfaces (β-strands 1, 2, 16, 17, 19).

  • Pose Analysis: Analyze the resulting binding poses based on their predicted binding energy and clustering. The most favorable poses will suggest key interacting residues.

  • Hypothesis Generation: Use the best docking poses to generate hypotheses about the specific amino acid residues in VDAC1 that are critical for binding NSC15364. These hypotheses can then be tested by site-directed mutagenesis.

Conclusion

NSC15364 is a valuable tool compound for studying the role of VDAC1 oligomerization in various cellular processes, including apoptosis and ferroptosis. While its mechanism of action is attributed to the inhibition of VDAC1 oligomerization, the precise binding site and the biophysical parameters of this interaction are yet to be determined. This guide provides a framework for researchers to address these knowledge gaps. By utilizing the described protocols for biophysical characterization and binding site mapping, the scientific community can further elucidate the molecular details of how NSC15364 modulates VDAC1 function, which will be crucial for the development of VDAC1-targeted therapeutics.

References

The Role of NSC15364 in Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. Consequently, the identification of novel modulators of ferroptosis is of significant therapeutic interest. This document provides a comprehensive technical overview of the compound NSC15364 and its role in the inhibition of ferroptosis. NSC15364 has been identified as an inhibitor of the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane. By preventing VDAC1 oligomerization, NSC15364 effectively suppresses ferroptosis induced by various stimuli, primarily through the attenuation of mitochondrial reactive oxygen species (ROS) production. This guide details the underlying signaling pathways, presents quantitative data from key experiments, and provides detailed protocols for the methodologies used to elucidate the function of NSC15364 in ferroptosis.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

NSC15364 functions as a suppressor of ferroptosis by directly targeting and inhibiting the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1).[1] VDAC1 is a crucial protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites between the mitochondria and the cytosol.[2] Under conditions of cellular stress that can lead to ferroptosis, such as cysteine deprivation or treatment with glutathione peroxidase 4 (GPX4) inhibitors like RSL3, VDAC1 undergoes oligomerization.[1][3] This process is associated with mitochondrial dysfunction, including increased production of mitochondrial reactive oxygen species (ROS) and lipid peroxidation, which are hallmarks of ferroptosis.[3][4]

NSC15364 has been shown to directly interact with VDAC1, preventing the formation of these oligomers.[1] By inhibiting VDAC1 oligomerization, NSC15364 mitigates the downstream effects of mitochondrial dysfunction, leading to a reduction in mitochondrial ROS and, consequently, the suppression of ferroptotic cell death.[1][3]

Signaling Pathway of NSC15364 in Ferroptosis Inhibition

The mechanism by which NSC15364 inhibits ferroptosis can be visualized as a signaling cascade. The accompanying diagram, generated using the DOT language, illustrates this pathway.

NSC15364_Ferroptosis_Pathway cluster_inducers Ferroptosis Inducers cluster_mitochondria Mitochondrion cluster_cell_death Cellular Outcome cysteine_dep Cysteine Deprivation vdac1_olig VDAC1 Oligomerization cysteine_dep->vdac1_olig rsl3 RSL3 rsl3->vdac1_olig vdac1 VDAC1 Monomers vdac1->vdac1_olig mito_ros Mitochondrial ROS Production vdac1_olig->mito_ros lipid_perox Lipid Peroxidation mito_ros->lipid_perox ferroptosis Ferroptosis lipid_perox->ferroptosis nsc15364 NSC15364 nsc15364->vdac1_olig

NSC15364 Ferroptosis Inhibition Pathway

Quantitative Data Summary

The efficacy of NSC15364 in preventing ferroptosis has been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of NSC15364 on Cell Viability in Ferroptosis-Inducing Conditions
Cell LineFerroptosis InducerNSC15364 Concentration (µM)Incubation Time (h)ObservationReference
MDA-MB-231Cysteine DeprivationDose-dependent24Restored decrease in cell viability.[1]
HEYA8Cysteine DeprivationDose-dependent24Restored decrease in cell viability.[1]
H1299RSL3 (200 nM)10018Mitigated the decrease in cell viability.[1]
Table 2: Effect of NSC15364 on Lipid Peroxidation and Mitochondrial ROS
Cell LineFerroptosis InducerNSC15364 Concentration (µM)Incubation Time (h)Endpoint MeasuredObservationReference
MDA-MB-231Cysteine Deprivation10012Lipid Peroxidation (C11-BODIPY)Suppressed the increase in lipid peroxidation.
HEYA8Cysteine Deprivation10016Lipid Peroxidation (C11-BODIPY)Suppressed the increase in lipid peroxidation.
H1299RSL3 (200 nM)1009Lipid Peroxidation (C11-BODIPY)Suppressed the increase in lipid peroxidation.[1]
H1299RSL3 (200 nM)1009Mitochondrial Lipid PeroxidationReduced the increase in mitochondrial lipid peroxidation.[1]
H1299RSL3 (200 nM)1009Mitochondrial ROS (MitoSOX)Reduced the increase in mitochondrial ROS.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of ferroptosis inducers (e.g., cysteine-deprived medium or RSL3) with or without various concentrations of NSC15364 for the indicated time (e.g., 18-24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it emits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Protocol:

  • Cell Treatment: Treat cells with ferroptosis inducers and/or NSC15364 as described for the viability assay.

  • Staining: After treatment, wash the cells with PBS and then incubate them with 1-2 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Analyze the cells immediately by flow cytometry. Excite the dye at 488 nm. Detect the green fluorescence (oxidized form) at ~510 nm and the red fluorescence (reduced form) at ~590 nm. The mean fluorescence intensity (MFI) of the green channel is used to quantify lipid peroxidation.

Mitochondrial Lipid Peroxidation Assay (MitoPeDPP Staining)

Principle: MitoPeDPP is a fluorescent probe that localizes to the mitochondria. It is oxidized by mitochondrial lipid peroxides, leading to an increase in its fluorescence intensity.

Protocol:

  • Working Solution Preparation: Prepare a 0.1-0.5 µM working solution of MitoPeDPP in a suitable buffer like Hanks' HEPES buffer.

  • Cell Treatment: Treat cells as required for the experiment.

  • Staining: Wash the cells with buffer and then incubate with the MitoPeDPP working solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with buffer.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at ~452 nm and emission at ~470 nm.

Mitochondrial Superoxide Detection (MitoSOX Red Staining)

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, a major form of mitochondrial ROS, to produce a red fluorescence.

Protocol:

  • Working Solution Preparation: Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS with Ca2+/Mg2+).

  • Cell Treatment: Treat cells with the experimental compounds.

  • Staining: Wash the cells with warm buffer and then incubate with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. For flow cytometry, use the PE channel for detection.

Mitochondrial Membrane Potential Assay (TMRE Staining)

Principle: Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in mitochondrial membrane potential results in a decrease in TMRE fluorescence.

Protocol:

  • Cell Treatment: Treat cells as required.

  • Staining: Add TMRE to the cell culture medium to a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS or a suitable buffer.

  • Analysis: Analyze the cells promptly by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

Generalized Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the role of NSC15364 in ferroptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cell_culture Cell Culture (e.g., MDA-MB-231, HEYA8, H1299) inducer Induce Ferroptosis (Cysteine Deprivation or RSL3) cell_culture->inducer treatment Treat with NSC15364 (Dose-Response) inducer->treatment viability Cell Viability (MTT Assay) treatment->viability lipid_perox Lipid Peroxidation (C11-BODIPY) treatment->lipid_perox mito_lp Mitochondrial Lipid Perox. (MitoPeDPP) treatment->mito_lp mito_ros Mitochondrial ROS (MitoSOX) treatment->mito_ros mito_pot Mitochondrial Potential (TMRE) treatment->mito_pot data_analysis Data Analysis and Interpretation viability->data_analysis lipid_perox->data_analysis mito_lp->data_analysis mito_ros->data_analysis mito_pot->data_analysis

Generalized Experimental Workflow

Conclusion

NSC15364 presents a promising pharmacological tool for the study and potential therapeutic intervention in diseases where ferroptosis plays a pathogenic role. Its well-defined mechanism of action, centered on the inhibition of VDAC1 oligomerization and subsequent suppression of mitochondrial ROS-driven lipid peroxidation, provides a clear rationale for its anti-ferroptotic effects. The experimental protocols and quantitative data summarized in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of NSC15364.

References

NSC 15364 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inhibition of VDAC1 Oligomerization

NSC 15364 is a small molecule inhibitor that directly targets the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[1][2] VDAC1 is a critical regulator of mitochondrial function, controlling the flux of ions and metabolites between the mitochondria and the cytosol.[3] In many cancer types, VDAC1 is overexpressed and plays a crucial role in apoptosis and other forms of programmed cell death, such as ferroptosis.[3] this compound functions by preventing the oligomerization of VDAC1, a process implicated in the release of pro-apoptotic factors from the mitochondria.[2][4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in various cancer cell lines.

Cell LineCancer TypeConditionParameterValueReference
H1299Lung CarcinomaRSL3-induced FerroptosisCell ViabilityIncreased with 100 µM this compound[2]
MDA-MB-231Breast CancerCysteine DeprivationCell ViabilityDose-dependent restoration[2][5]
HEYA8Ovarian CancerCysteine DeprivationCell ViabilityDose-dependent restoration[2][5]

Note: Specific IC50 values for this compound across a broad range of cancer cell lines under standard growth conditions are not yet widely reported in the available literature. The data presented here primarily reflects the compound's protective effect against induced ferroptosis.

Cell LineConditionParameterEffect of this compound (100 µM)Reference
H1299Cysteine DeprivationMitochondrial ROSBlocked accumulation[2]
H1299Cysteine DeprivationMitochondrial Membrane PotentialInhibited hyperpolarization[2]
H1299RSL3-induced FerroptosisMitochondrial ROSReduced increase[2]
H1299RSL3-induced FerroptosisMitochondrial Membrane PotentialAlleviated hyperpolarization[2]

Signaling Pathways

This compound exerts its effects by modulating VDAC1-dependent signaling pathways involved in both apoptosis and ferroptosis.

VDAC1-Mediated Apoptosis

Under apoptotic stimuli, VDAC1 can oligomerize to form a large pore in the outer mitochondrial membrane, facilitating the release of cytochrome c into the cytosol.[4][6] This event triggers the activation of caspases and the execution of the apoptotic program. By inhibiting VDAC1 oligomerization, this compound is proposed to block this critical step in the intrinsic apoptotic pathway.

G cluster_0 Mitochondrion VDAC1_mono VDAC1 Monomer VDAC1_oligo VDAC1 Oligomer VDAC1_mono->VDAC1_oligo Apoptotic Stimuli CytoC_mito Cytochrome c VDAC1_oligo->CytoC_mito Pore Formation CytoC_cyto Cytosolic Cytochrome c CytoC_mito->CytoC_cyto Release NSC15364 This compound NSC15364->VDAC1_oligo Inhibits Caspases Caspase Activation CytoC_cyto->Caspases Apoptosis Apoptosis Caspases->Apoptosis

VDAC1-mediated apoptotic pathway and this compound intervention.

VDAC1-Mediated Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[2] VDAC1 oligomerization has been implicated in the induction of ferroptosis, potentially by modulating mitochondrial ROS production and iron homeostasis.[2][7] this compound has been shown to protect cancer cells from ferroptosis induced by cysteine deprivation or RSL3, a GPX4 inhibitor.[2]

G cluster_0 Mitochondrion VDAC1_mono VDAC1 Monomer VDAC1_oligo VDAC1 Oligomer VDAC1_mono->VDAC1_oligo Ferroptotic Stimuli Mito_ROS Mitochondrial ROS VDAC1_oligo->Mito_ROS Lipid_Perox Lipid Peroxidation Mito_ROS->Lipid_Perox NSC15364 This compound NSC15364->VDAC1_oligo Inhibits Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis

VDAC1-mediated ferroptosis pathway and this compound intervention.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

VDAC1 Oligomerization Assay (Cross-linking and Western Blot)

This protocol is adapted from methodologies described in the literature for assessing VDAC1 oligomerization in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Cross-linking agent (e.g., Disuccinimidyl suberate - DSS)

  • Quenching solution (e.g., Tris-HCl)

  • SDS-PAGE gels and buffers

  • Nitrocellulose or PVDF membranes

  • Primary antibody against VDAC1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest and wash cells with ice-cold PBS.

  • Lyse cells in lysis buffer on ice.

  • Clarify the lysate by centrifugation.

  • Determine protein concentration of the supernatant.

  • Incubate a portion of the lysate with the cross-linking agent at room temperature.

  • Quench the cross-linking reaction.

  • Add SDS-PAGE sample buffer and heat the samples.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a membrane.

  • Block the membrane and probe with the primary anti-VDAC1 antibody.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect protein bands using a chemiluminescent substrate and an imaging system. Monomeric and oligomeric forms of VDAC1 will appear at different molecular weights.

G A Cell Treatment (this compound) B Cell Lysis A->B C Protein Quantification B->C D Cross-linking (e.g., DSS) C->D E SDS-PAGE D->E F Western Blot (anti-VDAC1) E->F G Detection of Monomers & Oligomers F->G

Workflow for VDAC1 oligomerization assay.

Cell Viability Assay (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and/or other compounds for the desired duration.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Mitochondrial ROS (MitoSOX Red Assay)

This protocol uses a fluorescent probe that specifically targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

  • MitoSOX Red mitochondrial superoxide indicator

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control.

  • Load the cells with MitoSOX Red reagent according to the manufacturer's instructions.

  • Incubate the cells to allow the probe to accumulate in the mitochondria.

  • Wash the cells to remove excess probe.

  • Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Measurement of Mitochondrial Membrane Potential (TMRM Assay)

This protocol uses a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

Materials:

  • Tetramethylrhodamine, methyl ester (TMRM)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control.

  • Load the cells with TMRM at a low, non-quenching concentration.

  • Incubate to allow the dye to equilibrate and accumulate in the mitochondria.

  • Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane potential.

Cytochrome c Release Assay (Western Blot of Cytosolic Fractions)

This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

  • Cell fractionation kit or buffers for preparing cytosolic extracts

  • Primary antibodies against cytochrome c and a cytosolic marker (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Other reagents for Western blotting as described above

Procedure:

  • Treat cells with this compound or vehicle control.

  • Harvest the cells and perform subcellular fractionation to separate the cytosolic fraction from the mitochondrial fraction.

  • Determine the protein concentration of the cytosolic fractions.

  • Perform Western blot analysis on the cytosolic fractions using an anti-cytochrome c antibody.

  • Probe the same blot with an antibody against a cytosolic marker to ensure equal loading and the purity of the fraction. An increase in the cytochrome c signal in the cytosol indicates its release from the mitochondria.[8]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate by targeting a key regulator of mitochondrial-mediated cell death pathways. Its ability to inhibit VDAC1 oligomerization provides a mechanism to potentially modulate both apoptosis and ferroptosis in cancer cells. Further research is warranted to establish a comprehensive profile of its efficacy across a wider range of cancer types, to elucidate the precise molecular interactions with VDAC1, and to explore its potential in combination with other anti-cancer agents. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound.

References

The Neuroprotective Potential of NSC 15364: A VDAC1 Oligomerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NSC 15364 has emerged as a promising small molecule with significant neuroprotective effects, primarily attributed to its role as a potent inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. VDAC1, a key protein in the outer mitochondrial membrane, plays a crucial role in regulating metabolism and apoptosis. Its oligomerization is a critical step in the mitochondrial-mediated cell death pathway. By preventing VDAC1 from forming these higher-order structures, this compound effectively mitigates downstream apoptotic and ferroptotic signaling, offering a potential therapeutic avenue for neurodegenerative diseases and conditions associated with excessive cell death. This document provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with the neuroprotective effects of this compound.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

The primary mechanism through which this compound exerts its neuroprotective effects is by directly interacting with VDAC1 and preventing its oligomerization[1][2][3]. Under cellular stress conditions, VDAC1 monomers assemble into dimers, trimers, and higher-order oligomers, forming a large pore in the outer mitochondrial membrane. This pore facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, thereby initiating the caspase cascade and programmed cell death.

This compound has been demonstrated to effectively inhibit this process, thereby preserving mitochondrial integrity and preventing the initiation of apoptosis[1]. Furthermore, the inhibition of VDAC1 oligomerization by this compound has been shown to suppress ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides[2].

Quantitative Data on the Efficacy of this compound

The neuroprotective and anti-ferroptotic effects of this compound have been quantified in various cancer cell line models, which are often used to study fundamental cell death pathways relevant to neuroprotection. The following tables summarize the key quantitative findings.

Cell LineInducer of Cell DeathThis compound Concentration (µM)Outcome MeasureResultReference
H1299Cysteine Deprivation100Cell Viability (MTT Assay)Significantly increased cell viability compared to untreated cells.[2]
H1299RSL3 (200 nM)100Cell Viability (MTT Assay)Mitigated the decrease in cell viability induced by RSL3.[2]
MDA-MB-231Cysteine DeprivationDose-dependentCell Viability (MTT Assay)Restored the decrease in cell viability in a dose-dependent manner.[1]
HEYA8Cysteine DeprivationDose-dependentCell Viability (MTT Assay)Restored the decrease in cell viability in a dose-dependent manner.[1]
Cell LineInducer of FerroptosisThis compound Concentration (µM)Parameter MeasuredEffect of this compoundReference
H1299Cysteine Deprivation100Mitochondrial ROSBlocked accumulation of mitochondrial ROS.[2]
H1299Cysteine Deprivation100Mitochondrial Membrane PotentialSuppressed hyperpolarization.[2]
H1299Cysteine Deprivation100Oxygen ConsumptionInhibited the increase in oxygen consumption.[2]
H1299RSL3100Lipid PeroxidationSuppressed the increase in lipid peroxidation.[2]
H1299RSL3100Mitochondrial Lipid PeroxidationReduced the increase in mitochondrial lipid peroxidation.[2]
H1299RSL3100Mitochondrial ROSReduced the increase in mitochondrial ROS.[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability under conditions of induced ferroptosis.

  • Cell Seeding: Seed cells (e.g., H1299, MDA-MB-231, HEYA8) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with the desired concentrations of this compound and/or a ferroptosis inducer (e.g., cysteine-deprived medium, RSL3). Include appropriate vehicle controls. Incubate for the specified duration (e.g., 18-24 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide by flow cytometry.

  • Cell Treatment: Culture and treat cells with this compound and a ROS-inducing agent as described for the cell viability assay.

  • Staining: After treatment, harvest the cells and resuspend them in a buffer containing 5 µM MitoSOX Red. Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells and wash twice with warm PBS to remove excess probe.

  • Flow Cytometry: Resuspend the cells in FACS buffer and analyze immediately on a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of the MitoSOX Red signal in the treated and control cell populations.

VDAC1 Oligomerization Assay (Chemical Cross-linking)

This protocol describes a method to assess the oligomeric state of VDAC1 in cells treated with this compound.

  • Cell Lysis: Treat cells with this compound and an apoptosis/ferroptosis inducer. Harvest the cells and lyse them in a suitable buffer to isolate mitochondria or total cell lysates.

  • Cross-linking: Incubate the cell lysate with a cross-linking agent such as Disuccinimidyl suberate (DSS) at a final concentration of 1-2 mM for 30 minutes at room temperature.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

  • SDS-PAGE and Western Blotting: Separate the cross-linked proteins by SDS-PAGE on a gradient gel and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for VDAC1, followed by an appropriate HRP-conjugated secondary antibody.

  • Visualization: Visualize the protein bands corresponding to VDAC1 monomers, dimers, trimers, and higher-order oligomers using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathway modulated by this compound and a general experimental workflow.

G cluster_0 This compound Signaling Pathway Cellular Stress Cellular Stress VDAC1 Monomers VDAC1 Monomers Cellular Stress->VDAC1 Monomers Induces VDAC1 Oligomers VDAC1 Oligomers VDAC1 Monomers->VDAC1 Oligomers Oligomerization Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization VDAC1 Oligomers->Mitochondrial Outer\nMembrane Permeabilization Release of\nPro-apoptotic Factors Release of Pro-apoptotic Factors Mitochondrial Outer\nMembrane Permeabilization->Release of\nPro-apoptotic Factors Apoptosis / Ferroptosis Apoptosis / Ferroptosis Release of\nPro-apoptotic Factors->Apoptosis / Ferroptosis This compound This compound This compound->VDAC1 Oligomers Inhibits

Caption: Signaling pathway of this compound in preventing cell death.

G cluster_1 Experimental Workflow Cell Culture Cell Culture Treatment with\nthis compound & Inducer Treatment with This compound & Inducer Cell Culture->Treatment with\nthis compound & Inducer Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Treatment with\nthis compound & Inducer->Cell Viability Assay\n(MTT) Mitochondrial ROS Assay\n(MitoSOX) Mitochondrial ROS Assay (MitoSOX) Treatment with\nthis compound & Inducer->Mitochondrial ROS Assay\n(MitoSOX) VDAC1 Oligomerization Assay\n(Cross-linking & Western Blot) VDAC1 Oligomerization Assay (Cross-linking & Western Blot) Treatment with\nthis compound & Inducer->VDAC1 Oligomerization Assay\n(Cross-linking & Western Blot) Data Analysis Data Analysis Cell Viability Assay\n(MTT)->Data Analysis Mitochondrial ROS Assay\n(MitoSOX)->Data Analysis VDAC1 Oligomerization Assay\n(Cross-linking & Western Blot)->Data Analysis

Caption: General workflow for evaluating this compound effects.

Conclusion

This compound demonstrates significant potential as a neuroprotective agent through its targeted inhibition of VDAC1 oligomerization. The presented data and experimental protocols provide a solid foundation for further research and development of this compound. By preventing the formation of VDAC1-mediated pores in the mitochondrial outer membrane, this compound effectively blocks key events in both apoptotic and ferroptotic cell death pathways. This mechanism of action holds considerable promise for the treatment of a range of neurological disorders characterized by excessive neuronal loss. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to NSC 15364 and its Role in Modulating Mitochondrial Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC 15364, a small molecule inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. It details the compound's mechanism of action, its effects on mitochondrial permeability in the context of apoptosis and ferroptosis, and provides detailed protocols for relevant experimental assays.

Core Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound functions as a direct inhibitor of VDAC1 oligomerization.[1][2][3] VDAC1, the primary channel for metabolite and ion exchange across the outer mitochondrial membrane (OMM), is a key regulator of mitochondrial function and cell death pathways.[4][5] Under cellular stress, VDAC1 monomers can assemble into oligomeric complexes, forming large pores in the OMM.[6][7] This process is a critical step in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, thereby triggering apoptosis.[6][8] this compound, by binding to VDAC1, prevents this oligomerization, thus inhibiting the permeabilization of the outer mitochondrial membrane.[1][2][3]

Modulation of Mitochondrial Permeability in Apoptosis and Ferroptosis

This compound has been shown to inhibit two distinct forms of regulated cell death, apoptosis and ferroptosis, both of which involve changes in mitochondrial permeability.

Inhibition of Apoptosis:

This compound is recognized as an inhibitor of apoptosis.[1][2][6] Its primary anti-apoptotic mechanism is the prevention of VDAC1 oligomerization, which is a crucial event for the release of cytochrome c and other pro-apoptotic factors from the mitochondria.[6][7] The Bcl-2 family of proteins, which are key regulators of apoptosis, are known to interact with and modulate the function of VDAC1.[5][9][10] By stabilizing the monomeric form of VDAC1, this compound effectively blocks a key convergence point in the intrinsic apoptotic pathway.

Inhibition of Ferroptosis:

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Recent studies have highlighted a critical role for mitochondria and VDAC1 in the execution of ferroptosis. In models of ferroptosis induced by cysteine deprivation or the compound RSL3, this compound has been demonstrated to:

  • Block the accumulation of mitochondrial reactive oxygen species (ROS).

  • Suppress the hyperpolarization of the mitochondrial membrane potential (MMP).

  • Inhibit the increase in oxygen consumption.

  • Reduce lipid peroxidation.

These findings suggest that VDAC1 oligomerization is a key event in mitochondrial dysfunction during ferroptosis, and its inhibition by this compound can protect cells from this form of cell death.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in the literature.

Cell LineConditionThis compound ConcentrationEffectReference
H1299Cysteine Deprivation100 µMBlocked mitochondrial ROS accumulation
H1299Cysteine Deprivation100 µMInhibited TMRE fluorescence intensity (suppressed MMP hyperpolarization)
H1299Cysteine Deprivation100 µMSuppressed oxygen consumption
H1299Cysteine DeprivationDose-dependentPrevented decrease in cell viability
H1299Cysteine Deprivation100 µMSuppressed the increase in lipid peroxidation
H1299RSL3 TreatmentNot specifiedReduced the increase in mitochondrial lipid peroxidation and mitochondrial ROS
H1299RSL3 TreatmentNot specifiedAlleviated MMP hyperpolarization and increased oxygen consumption
MDA-MB-231Cysteine DeprivationDose-dependentRestored the decrease in cell viability[11]
HEYA8Cysteine DeprivationDose-dependentRestored the decrease in cell viability[11]
--Not specifiedDecreased VDAC1 oligomerization by over 60%

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitochondrial permeability and cell viability.

1. VDAC1 Oligomerization Assay (Chemical Cross-linking and Immunoblotting)

This protocol is used to assess the oligomeric state of VDAC1 in cells treated with this compound.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound for the desired time and concentration. Include positive and negative controls for VDAC1 oligomerization (e.g., an apoptosis inducer and a vehicle control).

  • Cross-linking:

    • Harvest and wash cells with PBS.

    • Resuspend cells at 2.5-3 mg/ml in PBS.

    • Add a membrane-permeant cross-linker such as EGS (ethylene glycol bis(succinimidyl succinate)) to a final concentration of 75-300 µM.[12][13]

    • Incubate at 30°C for 15-30 minutes.[12][13]

    • Quench the cross-linking reaction by adding Tris buffer.

  • Immunoblotting:

    • Lyse the cells in a suitable lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE on a 10% acrylamide gel.[13][14]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for VDAC1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate. VDAC1 monomers, dimers, and higher-order oligomers can be visualized.[12][14]

2. Mitochondrial Membrane Potential (MMP) Assay using TMRE Staining

This protocol measures changes in MMP, a key indicator of mitochondrial health.

  • Cell Culture and Treatment: Seed cells in a multi-well plate or on coverslips suitable for microscopy or flow cytometry. Treat with this compound and appropriate controls. A positive control for mitochondrial depolarization, such as FCCP (20 µM for 10 minutes), should be included.[5][15]

  • TMRE Staining:

    • Prepare a working solution of TMRE (tetramethylrhodamine, ethyl ester) in pre-warmed cell culture medium. The optimal concentration should be determined for each cell line but typically ranges from 50-1000 nM.[5][15]

    • Remove the culture medium from the cells and add the TMRE-containing medium.

    • Incubate for 15-30 minutes at 37°C, protected from light.[5][15]

  • Analysis:

    • Microscopy: Wash the cells with pre-warmed PBS or assay buffer and image immediately using a fluorescence microscope with a TRITC filter set.[5][16]

    • Flow Cytometry: After staining, trypsinize and resuspend the cells in PBS or an appropriate buffer. Analyze the fluorescence intensity in the appropriate channel (e.g., PE or FL-3).[15]

    • A decrease in TMRE fluorescence indicates mitochondrial depolarization, while hyperpolarization, as seen in some models of ferroptosis, is indicated by an increase in fluorescence.

3. Mitochondrial Reactive Oxygen Species (ROS) Assay using MitoSOX Red

This protocol detects superoxide, a major form of ROS, specifically in the mitochondria.

  • Cell Culture and Treatment: Culture and treat cells with this compound and controls as described for the MMP assay.

  • MitoSOX Red Staining:

    • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[7]

    • Dilute the stock solution in pre-warmed HBSS or culture medium to a final working concentration of 2-5 µM.[7][9]

    • Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[7][17]

  • Analysis:

    • Microscopy: Wash the cells three times with warm HBSS and image using a fluorescence microscope.[17]

    • Flow Cytometry: After staining, detach and resuspend the cells. Analyze the fluorescence in the PE channel.[7][18]

    • An increase in MitoSOX Red fluorescence indicates an increase in mitochondrial superoxide production.

4. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with various concentrations of this compound for the desired duration.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[1]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[2][4]

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

    • Cell viability is proportional to the absorbance.

5. Lipid Peroxidation Assay using C11-BODIPY

This assay is used to measure lipid peroxidation, a hallmark of ferroptosis.

  • Cell Culture and Treatment: Culture and treat cells with this compound and a ferroptosis inducer (e.g., RSL3 or cysteine deprivation).

  • C11-BODIPY Staining:

    • Prepare a stock solution of C11-BODIPY 581/591 in DMSO.

    • Incubate cells with 1-2 µM of C11-BODIPY in cell culture media for 30 minutes.[10][19]

  • Analysis by Flow Cytometry:

    • Wash the cells twice with HBSS.

    • Detach the cells and resuspend them in a suitable buffer.

    • Analyze the cells by flow cytometry. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm).[10][19]

    • An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.

6. Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.

  • Cell Fractionation:

    • Induce apoptosis in cells treated with or without this compound.

    • Harvest approximately 5 x 107 cells and wash with ice-cold PBS.[20]

    • Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice for 10-15 minutes.[20]

    • Homogenize the cells using a Dounce homogenizer.[20]

    • Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.[20] The resulting supernatant is the cytosolic fraction.

    • The mitochondrial pellet can be washed and then lysed in a mitochondrial extraction buffer.

  • Western Blot Analysis:

    • Determine the protein concentration of the cytosolic and mitochondrial fractions.

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel and perform immunoblotting as described previously, using an antibody specific for cytochrome c.

    • The presence of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

Signaling Pathways and Experimental Workflows

Signaling Pathway of VDAC1-Mediated Apoptosis and its Inhibition by this compound

G cluster_stress Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_cyto Cytosol Stress e.g., Chemotherapy, UV radiation Bax_Bak Bax/Bak Activation Stress->Bax_Bak VDAC1_oligo VDAC1 Oligomerization Bax_Bak->VDAC1_oligo Bcl2_BclxL Bcl-2/Bcl-xL Bcl2_BclxL->VDAC1_oligo VDAC1_mono VDAC1 Monomer VDAC1_mono->VDAC1_oligo CytoC_release Cytochrome c Release VDAC1_oligo->CytoC_release Apoptosome Apoptosome Formation CytoC_release->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis NSC15364 This compound NSC15364->VDAC1_oligo Inhibits

Caption: VDAC1-mediated apoptosis pathway and the inhibitory action of this compound.

Signaling Pathway of Ferroptosis and the Protective Role of this compound

G cluster_inducer Ferroptosis Inducers cluster_mito Mitochondrial Events cluster_cell Cellular Consequences Inducer Cysteine Deprivation or RSL3 Mito_ROS Increased Mitochondrial ROS Inducer->Mito_ROS VDAC1_oligo VDAC1 Oligomerization Mito_ROS->VDAC1_oligo MMP_hyper MMP Hyperpolarization VDAC1_oligo->MMP_hyper Lipid_perox Lipid Peroxidation VDAC1_oligo->Lipid_perox Ferroptosis Ferroptosis Lipid_perox->Ferroptosis NSC15364 This compound NSC15364->VDAC1_oligo Inhibits

Caption: Mitochondrial events in ferroptosis and the protective role of this compound.

Experimental Workflow for Assessing the Effect of this compound

G start Cell Seeding treatment Treatment with this compound and Controls start->treatment assays Perform Parallel Assays treatment->assays mmp MMP Assay (TMRE) assays->mmp ros Mitochondrial ROS Assay (MitoSOX) assays->ros viability Cell Viability Assay (MTT) assays->viability vdac VDAC1 Oligomerization Assay assays->vdac flow Flow Cytometry mmp->flow microscopy Fluorescence Microscopy mmp->microscopy ros->flow ros->microscopy reader Plate Reader viability->reader blot Immunoblotting vdac->blot analysis Data Acquisition and Analysis conclusion Conclusion on this compound Effect analysis->conclusion flow->analysis microscopy->analysis blot->analysis reader->analysis

Caption: A typical experimental workflow to evaluate the effects of this compound.

References

The VDAC1 Inhibitor NSC 15364: A Regulator of Mitochondrial ROS Production in Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Topic: The effect of the small molecule NSC 15364 on the production of Reactive Oxygen Species (ROS). This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization and its subsequent impact on mitochondrial ROS generation, particularly in the context of ferroptotic cancer cell death.

Executive Summary

This compound has been identified as a direct inhibitor of VDAC1, a key protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites between the mitochondria and the cytosol.[1][2] Recent research has highlighted the role of VDAC1 oligomerization in the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation and increased ROS. This compound exerts its effect by preventing this VDAC1 oligomerization, thereby suppressing mitochondrial ROS production and protecting cells from ferroptotic death induced by stimuli such as cysteine deprivation or the glutathione peroxidase 4 (GPX4) inhibitor, RSL3.[3] This guide synthesizes the current understanding of this compound's effect on ROS production, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on mitochondrial function and ferroptosis, as demonstrated in various cancer cell lines.

Cell LineTreatmentParameterObserved Effect of this compoundReference
H1299Cysteine DeprivationMitochondrial ROSBlocked accumulation[3]
H1299Cysteine DeprivationMitochondrial Membrane Potential (MMP)Suppressed hyperpolarization[3]
H1299Cysteine DeprivationOxygen ConsumptionSuppressed increase[3]
H1299RSL3Mitochondrial ROSReduced increase[3]
H1299RSL3Mitochondrial Membrane Potential (MMP)Alleviated hyperpolarization[3]
H1299RSL3Oxygen ConsumptionReduced increase[3]
H1299VDAC1 OverexpressionVDAC1 OligomerizationDecreased by over 60%[3]
MDA-MB-231Cysteine DeprivationCell ViabilityRestored in a dose-dependent manner[4]
HEYA8Cysteine DeprivationCell ViabilityRestored in a dose-dependent manner[4]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action in the context of ROS production is the inhibition of VDAC1 oligomerization. Under conditions of cellular stress that induce ferroptosis, such as cysteine deprivation or GPX4 inhibition, VDAC1 monomers in the outer mitochondrial membrane aggregate to form oligomers.[3][5] This oligomerization is a key event that leads to mitochondrial dysfunction, including the hyperpolarization of the mitochondrial membrane and an increase in mitochondrial ROS production, likely from complex III of the electron transport chain.[3] this compound directly interacts with VDAC1 to prevent this oligomerization, thereby preserving mitochondrial function and suppressing the surge in ROS that drives lipid peroxidation and subsequent cell death.[1][3]

NSC15364_Mechanism cluster_stress Ferroptosis Inducers cluster_mito Mitochondrion Cysteine Deprivation Cysteine Deprivation VDAC1 Monomers VDAC1 Monomers Cysteine Deprivation->VDAC1 Monomers RSL3 RSL3 RSL3->VDAC1 Monomers VDAC1 Oligomers VDAC1 Oligomers VDAC1 Monomers->VDAC1 Oligomers Oligomerization Mitochondrial Dysfunction Mitochondrial Dysfunction VDAC1 Oligomers->Mitochondrial Dysfunction MMP Hyperpolarization MMP Hyperpolarization Mitochondrial Dysfunction->MMP Hyperpolarization Increased mtROS Increased mtROS Mitochondrial Dysfunction->Increased mtROS Lipid Peroxidation Lipid Peroxidation Increased mtROS->Lipid Peroxidation ETC Complex III ETC Complex III ETC Complex III->Increased mtROS This compound This compound This compound->VDAC1 Oligomers Inhibits Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis ROS_Workflow cluster_analysis Analysis Cell Seeding Cell Seeding Treatment (Inducer +/- this compound) Treatment (Inducer +/- this compound) Cell Seeding->Treatment (Inducer +/- this compound) Incubation with MitoSOX Red Incubation with MitoSOX Red Treatment (Inducer +/- this compound)->Incubation with MitoSOX Red Wash with PBS Wash with PBS Incubation with MitoSOX Red->Wash with PBS Fluorescence Measurement Fluorescence Measurement Wash with PBS->Fluorescence Measurement Data Analysis (MFI) Data Analysis (MFI) Fluorescence Measurement->Data Analysis (MFI)

References

NSC 15364 in Alzheimer's Disease Models: A Technical Guide on its Core Mechanism and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Mitochondrial dysfunction is increasingly recognized as a central hub in AD pathogenesis. This technical guide focuses on NSC 15364, a small molecule identified as an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. In preclinical Alzheimer's models, this compound has demonstrated the ability to mitigate key pathological cascades, including mitochondrial dysfunction, subsequent neuroinflammation via the cGAS-STING pathway, and associated cognitive deficits. This document synthesizes the available data on this compound, detailing its mechanism of action, summarizing its effects in a transgenic mouse model of AD, outlining relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound acts as a VDAC1 oligomerization inhibitor. VDAC1, the primary channel for metabolites and ions across the outer mitochondrial membrane, plays a critical role in cellular metabolism and apoptosis. In the context of AD, pathological stressors are thought to promote the oligomerization of VDAC1. This process forms large pores in the mitochondrial outer membrane, leading to the leakage of mitochondrial components, including cytochrome c and mitochondrial DNA (mtDNA), into the cytosol.

The release of mtDNA into the cytoplasm is a potent trigger for the innate immune system. Cytosolic mtDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to double-stranded DNA (dsDNA), activates the STING (Stimulator of Interferon Genes) pathway. This activation leads to the phosphorylation of TBK1 and IRF3, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which drive neuroinflammation and contribute to neuronal damage.

By inhibiting the initial step of VDAC1 oligomerization, this compound is proposed to prevent the downstream cascade of mtDNA release, cGAS-STING activation, and subsequent neuroinflammation, thereby preserving mitochondrial integrity and neuronal function.

cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 cluster_3 Downstream Effects VDAC1 VDAC1 Monomers VDAC1_Oligo VDAC1 Oligomers VDAC1->VDAC1_Oligo Pathological Stressors mtDNA_release mtDNA Release VDAC1_Oligo->mtDNA_release CytC_release Cytochrome c Release VDAC1_Oligo->CytC_release cGAS cGAS mtDNA_release->cGAS Activates STING STING cGAS->STING via cGAMP TBK1_IRF3 p-TBK1 / p-IRF3 STING->TBK1_IRF3 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) TBK1_IRF3->Cytokines Induces Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NSC15364 This compound NSC15364->VDAC1_Oligo Inhibits Cognitive_Decline Cognitive Decline Neuroinflammation->Cognitive_Decline

Caption: Mechanism of Action of this compound in Alzheimer's Disease.

Data Presentation: Effects of this compound in an AD Mouse Model

The following tables summarize the reported effects of this compound in the App knock-in (AppSAA KI/KI) mouse model of Alzheimer's disease.[1] It is important to note that while the source material indicates statistically significant effects, the precise quantitative values (e.g., mean ± SEM, p-values) were not available in the reviewed abstracts.

Table 1: Effects of this compound on Mitochondrial Integrity and Downstream Signaling

Parameter Measured Assay Used Effect of this compound Treatment
VDAC1 Oligomerization & Expression Immunoblot Suppressed in the hippocampus.[1]
Cytochrome c Leakage Immunoblot (Cytosolic Fraction) Inhibition of leakage into the cytosol.[1]
TFAM in Cytosol Immunoblot (Cytosolic Fraction) Significant reduction.[1]
Cytosolic mtDNA Not Specified Significant reduction in brain cells.[1]
dsDNA and cGAS Interaction Proximity Ligation Assay (PLA) Significant inhibition in the hippocampus.[1]
cGAS Upregulation Immunofluorescence Blocked in hippocampal neurons.[1]

| cGAS-STING Pathway Activation | Immunoblot | Significant reduction in cGAS, pSTING, STING, p-TBK1, p-IRF3.[1] |

Table 2: Effects of this compound on Neuroinflammation and Behavior

Parameter Measured Assay Used Effect of this compound Treatment
Inflammatory Mediators (TNF-α, IL-6, IL-1β) Not Specified Effective inhibition of production.[1]
Spatial Learning & Memory Morris Water Maze (MWM) Significant improvement in escape latency and target quadrant time.[1]
Daily Task Performance Nest-making Task Significant improvement.[1]

| Locomotor Activity | MWM (Swim Speed) | No significant difference compared to control groups.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited, based on the available information and supplemented with standard laboratory practices.

3.1 Animal Model and Drug Administration

  • Animal Model: App knock-in mouse model (AppSAA KI/KI; B6.Cg-Apptm1.1Dnli/J, Jackson Lab #034711). This model carries humanized Aβ region mutations (Swedish, Arctic, Austrian) and recapitulates amyloid plaque pathology.[1]

  • Treatment Initiation Age: 6.5 months.[1]

  • Treatment Duration: 6 weeks.[1]

  • Compound: this compound (Cat #HY-108937, MCE).[1]

  • Dosage: 2.5 mg/kg body weight.[1]

  • Administration: Intraperitoneal (i.p.) injection, administered twice weekly.[1]

  • Vehicle Control: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline, administered at the same volume and schedule as the treatment group.[1]

cluster_0 Animal Treatment Phase cluster_1 Analysis Phase cluster_2 Molecular Assays start AppSAA KI/KI Mice (6.5 months old) treatment_group This compound Treatment (2.5 mg/kg, i.p., 2x/week) start->treatment_group control_group Vehicle Control Treatment (i.p., 2x/week) start->control_group duration 6 Weeks Treatment treatment_group->duration control_group->duration behavioral Behavioral Testing (MWM, Nest-making) duration->behavioral molecular Molecular Analysis (Hippocampus) duration->molecular ib Immunoblot molecular->ib if Immunofluorescence molecular->if pla Proximity Ligation Assay molecular->pla

Caption: Experimental workflow for evaluating this compound in AppSAA mice.

3.2 Immunoblotting

  • Objective: To quantify the levels of specific proteins (e.g., VDAC1, Cytochrome c, TFAM, cGAS, pSTING) in hippocampal tissue lysates.

  • Protocol Outline:

    • Tissue Homogenization: Hippocampi are dissected and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

3.3 Immunofluorescence

  • Objective: To visualize the localization and expression of proteins (e.g., cGAS) within hippocampal tissue sections.

  • Protocol Outline:

    • Tissue Preparation: Mice are transcardially perfused with PBS followed by 4% paraformaldehyde (PFA). Brains are post-fixed, cryoprotected in sucrose, and sectioned on a cryostat or vibratome (e.g., 40 µm sections).

    • Antigen Retrieval: Sections may be treated with a citrate-based buffer at high temperature to unmask epitopes.

    • Permeabilization & Blocking: Sections are permeabilized (e.g., with 0.3% Triton X-100 in PBS) and blocked (e.g., with 5% normal donkey serum) for 1 hour.

    • Primary Antibody Incubation: Sections are incubated with primary antibodies (e.g., anti-cGAS) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, sections are incubated with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.

    • Counterstaining & Mounting: Nuclei are counterstained with DAPI. Sections are mounted onto slides with an anti-fade mounting medium.

    • Imaging: Images are acquired using a confocal or fluorescence microscope.

3.4 Proximity Ligation Assay (PLA)

  • Objective: To detect the close proximity (<40 nm) of two molecules, in this case, dsDNA and the cGAS protein, indicating an interaction.

  • Protocol Outline:

    • Tissue Preparation: Performed similarly to immunofluorescence to preserve tissue architecture and antigenicity.

    • Primary Antibody Incubation: Sections are incubated with two primary antibodies raised in different species, one targeting cGAS and another that can recognize a label incorporated into dsDNA (or a dsDNA-binding protein).

    • PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLUS and MINUS probes) are added. These probes bind to their respective primary antibodies.

    • Ligation: If the two primary antibodies are in close proximity, the attached oligonucleotides are joined by a ligase to form a closed DNA circle.

    • Amplification: A DNA polymerase is added to perform rolling-circle amplification (RCA) on the DNA circle, generating a long DNA product.

    • Detection: Fluorescently labeled oligonucleotides complementary to the RCA product are hybridized, creating a bright, punctate signal.

    • Imaging and Quantification: The fluorescent PLA signals are visualized by microscopy, with each spot representing a single interaction event. The number of spots per cell or region is quantified.

3.5 Morris Water Maze (MWM)

  • Objective: To assess hippocampal-dependent spatial learning and memory.

  • Protocol Outline:

    • Apparatus: A large circular pool (e.g., 1.5 m diameter) is filled with opaque water. A small escape platform is hidden 1 cm below the water's surface. Visual cues are placed around the room.

    • Training Phase (e.g., 5 days): Mice undergo multiple trials per day. For each trial, the mouse is placed into the pool from a different starting position and must find the hidden platform. The time to find the platform (escape latency) is recorded. If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.

    • Probe Trial: 24 hours after the final training session, the platform is removed. The mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) and the number of crossings over the former platform location are measured as an index of spatial memory retention.

    • Control Measures: Swim speed is monitored to ensure that differences in performance are not due to motor deficits.

Conclusion and Future Directions

The available data strongly suggest that this compound, by inhibiting VDAC1 oligomerization, effectively disrupts a critical pathological cascade in an Alzheimer's disease mouse model. Its mechanism targets the intersection of mitochondrial dysfunction and innate immune activation, leading to a reduction in neuroinflammation and a significant improvement in cognitive function. These findings position VDAC1 as a promising therapeutic target for AD.

Future research should focus on obtaining detailed quantitative data to confirm the potency and efficacy of this compound. Further studies are also warranted to explore its pharmacokinetic and pharmacodynamic properties, long-term safety profile, and efficacy in other AD models that may represent different aspects of the disease, such as tau pathology. Validating these promising preclinical results is a crucial step toward determining the potential of VDAC1 inhibitors like this compound as a novel therapeutic strategy for Alzheimer's disease.

References

An In-depth Technical Guide to NSC 15364 (CAS 4550-72-5): A VDAC1 Oligomerization Inhibitor with Potent Anti-Ferroptotic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 15364 is a small molecule identified as a direct inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its significant role in the inhibition of ferroptosis, and detailed experimental protocols for its study. Quantitative data from key experiments are summarized, and cellular signaling pathways influenced by this compound are visualized to facilitate a deeper understanding of its therapeutic potential.

Core Properties of this compound

This compound, with the Chemical Abstracts Service (CAS) number 4550-72-5, is a urea-containing compound. Its primary molecular target is VDAC1, a crucial protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites between the mitochondria and the cytosol. By directly interacting with VDAC1, this compound prevents its self-assembly into oligomers, a process implicated in the induction of both apoptosis and ferroptosis.[1][2][3]

PropertyValue
CAS Number 4550-72-5
Molecular Formula C₁₃H₁₄N₄O
Molecular Weight 242.28 g/mol
Primary Target Voltage-Dependent Anion Channel 1 (VDAC1)
Mechanism of Action Inhibition of VDAC1 oligomerization
Key Biological Effect Inhibition of ferroptosis and apoptosis
Solubility Soluble in DMSO (e.g., 48 mg/mL)

Mechanism of Action: Inhibition of VDAC1 Oligomerization

VDAC1 is a key regulator of mitochondrial function and plays a central role in cell death pathways. Under cellular stress conditions, such as those induced by cysteine deprivation or the ferroptosis inducer RSL3, VDAC1 monomers can assemble into oligomeric complexes.[1] This oligomerization is a critical step in the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors and the dysregulation of mitochondrial function that characterizes ferroptosis.

This compound exerts its biological effects by directly binding to VDAC1 and sterically hindering the protein-protein interactions necessary for oligomer formation. This inhibitory action preserves mitochondrial integrity and function, thereby preventing the downstream events that lead to cell death.

cluster_0 Cellular Stress (e.g., Cysteine Deprivation, RSL3) cluster_1 VDAC1 Dynamics cluster_2 Mitochondrial Events & Cell Fate Stress Cellular Stress VDAC1_monomer VDAC1 Monomer Stress->VDAC1_monomer induces VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer oligomerization Mito_Dysfunction Mitochondrial Dysfunction (ROS↑, MMP Hyperpolarization) VDAC1_oligomer->Mito_Dysfunction leads to NSC15364 This compound NSC15364->VDAC1_oligomer inhibits Ferroptosis Ferroptosis Mito_Dysfunction->Ferroptosis triggers

Fig. 1: Mechanism of this compound in inhibiting ferroptosis.

Experimental Data: Inhibition of Ferroptosis

This compound has been demonstrated to effectively inhibit ferroptosis induced by cysteine deprivation or RSL3 in various cancer cell lines.

Cell Viability Assays

Treatment with this compound restores cell viability in a dose-dependent manner in cells undergoing ferroptosis.

Cell LineInducerThis compound ConcentrationIncubation TimeOutcome
H1299RSL3 (200 nM)100 µM18 hMitigated the decrease in cell viability
MDA-MB-231Cysteine DeprivationDose-dependent24 hRestored the decrease in cell viability
HEYA8Cysteine DeprivationDose-dependent24 hRestored the decrease in cell viability
Lipid Peroxidation

This compound significantly suppresses the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Cell LineInducerThis compound ConcentrationIncubation TimeAssayOutcome
H1299RSL3 (200 nM)100 µM9 hC11-BODIPY StainingSuppressed the increase in lipid peroxidation
H1299Cysteine Deprivation100 µM12 hC11-BODIPY StainingSuppressed the increase in lipid peroxidation
H1299Cysteine Deprivation100 µM12 hMitoPeDPP StainingSuppressed mitochondrial lipid peroxidation
Mitochondrial Function

This compound protects mitochondria from the detrimental effects of ferroptotic stimuli.

Cell LineInducerThis compound ConcentrationIncubation TimeAssayOutcome
H1299RSL3 (200 nM)100 µM9 hMitoSOX Red StainingReduced mitochondrial ROS
H1299Cysteine Deprivation100 µM12 hMitoSOX Red StainingBlocked mitochondrial ROS accumulation
H1299RSL3 (200 nM)100 µM9 hTMRE StainingAlleviated mitochondrial membrane potential hyperpolarization
H1299Cysteine Deprivation100 µM12 hTMRE StainingInhibited mitochondrial membrane potential hyperpolarization

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-ferroptotic activity of this compound.

VDAC1 Oligomerization Assay

This protocol is for the detection of VDAC1 oligomers in cell lysates.

start Start: Cell Culture & Treatment lysis Cell Lysis in Homogenization Buffer start->lysis centrifuge1 Centrifugation (1,500 x g, 10 min) lysis->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 chaps_buffer Dilute with CHAPS Buffer supernatant1->chaps_buffer centrifuge2 Centrifugation (5,000 x g, 10 min) chaps_buffer->centrifuge2 pellet Collect Pellet centrifuge2->pellet wash Wash Pellet with PBS (3x) pellet->wash resuspend Resuspend in CHAPS Buffer with 2 mM DSS Crosslinker wash->resuspend incubate Incubate (37°C, 20 min) resuspend->incubate quench Quench with Laemmli Buffer incubate->quench sds_page SDS-PAGE & Immunoblotting quench->sds_page end End: Detect VDAC1 Monomers & Oligomers sds_page->end

Fig. 2: VDAC1 Oligomerization Assay Workflow.

Protocol Steps:

  • Culture cells to the desired confluency and treat with this compound and/or a ferroptosis inducer.

  • Lyse cells in a homogenization buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, and 320 mM sucrose) with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 1,500 x g for 10 minutes.

  • Dilute the supernatant with an equal volume of CHAPS buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, and 0.1% CHAPS) with inhibitors.

  • Centrifuge at 5,000 x g for 10 minutes.

  • Wash the resulting pellet three times with ice-cold PBS.

  • Resuspend the pellet in CHAPS buffer containing a crosslinker such as 2 mM disuccinimidyl suberate (DSS).

  • Incubate at 37°C for 20 minutes to allow for crosslinking.

  • Quench the reaction by adding Laemmli buffer.

  • Analyze the samples by SDS-PAGE and immunoblotting using an anti-VDAC1 antibody to visualize monomeric and oligomeric forms.

Ferroptosis Inhibition Assays

The following workflow outlines the general procedure for assessing the effect of this compound on ferroptosis.

cluster_assays Perform Assays start Start: Seed Cells pretreat Pre-treat with this compound start->pretreat induce Induce Ferroptosis (e.g., RSL3, Cysteine Deprivation) pretreat->induce incubate Incubate for Specified Duration induce->incubate viability Cell Viability (MTT Assay) incubate->viability lipid_ros Lipid Peroxidation (C11-BODIPY) incubate->lipid_ros mito_ros Mitochondrial ROS (MitoSOX) incubate->mito_ros mmp Mitochondrial Membrane Potential (TMRE) incubate->mmp analyze Analyze Data viability->analyze lipid_ros->analyze mito_ros->analyze mmp->analyze end End: Quantify Ferroptosis Inhibition analyze->end

Fig. 3: General Workflow for Ferroptosis Inhibition Assays.

Detailed Protocols:

  • Cell Viability (MTT Assay):

    • Seed cells in a 96-well plate.

    • Treat with this compound and/or a ferroptosis inducer for the desired time.

    • Add MTT solution and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.

  • Lipid Peroxidation (C11-BODIPY 581/591 Staining):

    • Treat cells as described above.

    • Stain cells with C11-BODIPY probe.

    • Analyze by flow cytometry, measuring the shift from red to green fluorescence as an indicator of lipid peroxidation.

  • Mitochondrial ROS (MitoSOX Red Staining):

    • Treat cells as described above.

    • Stain cells with MitoSOX Red.

    • Analyze by flow cytometry or fluorescence microscopy to detect mitochondrial superoxide.

  • Mitochondrial Membrane Potential (TMRE Staining):

    • Treat cells as described above.

    • Stain cells with Tetramethylrhodamine, Ethyl Ester (TMRE).

    • Analyze by flow cytometry to measure changes in fluorescence intensity, where a decrease indicates depolarization and an increase can indicate hyperpolarization.

Conclusion and Future Directions

This compound is a valuable research tool for studying the role of VDAC1 in cellular physiology and pathology. Its potent inhibitory effect on VDAC1 oligomerization and subsequent suppression of ferroptosis highlight its potential as a lead compound for the development of therapeutics for diseases where ferroptosis plays a pathogenic role, such as in certain cancers and neurodegenerative disorders. Further research is warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and its full range of biological activities. The lack of detailed public data on its effects on apoptosis beyond the general mechanism, and its potential antiviral or kinase inhibitory activities, represent open avenues for future investigation.

References

An In-Depth Technical Guide to the Discovery and Synthesis of NSC 15364: A VDAC1 Oligomerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 15364 is a small molecule inhibitor of the voltage-dependent anion channel 1 (VDAC1) oligomerization, a key process in the mitochondrial pathway of apoptosis. Its discovery through high-throughput screening has positioned it as a valuable tool for studying the roles of VDAC1 in programmed cell death and as a potential starting point for the development of therapeutics targeting apoptosis-related pathologies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of VDAC1 oligomerization. The screening assay was designed to identify compounds that could disrupt the self-association of VDAC1, a critical step in the release of pro-apoptotic factors from the mitochondria. The discovery of this compound was a significant step forward in validating VDAC1 as a druggable target for the modulation of apoptosis.

Chemical Synthesis of this compound

This compound, with the chemical name N,N'-(1,4-phenylene)bis(4-nitrobenzamide), can be synthesized through a straightforward amidation reaction. The following protocol is a proposed method based on standard organic chemistry principles for the synthesis of similar bis-amide compounds.

Experimental Protocol: Synthesis of N,N'-(1,4-phenylene)bis(4-nitrobenzamide) (this compound)

Materials:

  • p-Phenylenediamine

  • 4-Nitrobenzoyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 eq) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise.

  • Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (2.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of p-phenylenediamine and triethylamine over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure N,N'-(1,4-phenylene)bis(4-nitrobenzamide).

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of VDAC1 oligomerization. This action prevents the formation of a large pore in the outer mitochondrial membrane, thereby blocking the release of cytochrome c and other pro-apoptotic factors into the cytosol.

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of a key event in the intrinsic pathway of apoptosis.

NSC15364_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Cytochrome_c Cytochrome c VDAC1_oligomer->Cytochrome_c Release Released_Cytochrome_c Cytochrome c Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_monomer NSC_15364 This compound NSC_15364->VDAC1_oligomer Apoptosis Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Released_Cytochrome_c->Caspase_Activation

Caption: Mechanism of action of this compound in inhibiting apoptosis.

Quantitative Biological Data

The following tables summarize the key quantitative data for the biological activity of this compound.

Table 1: Inhibition of VDAC1 Oligomerization and Apoptosis

AssayCell LineInducerIC50 (µM)Reference
VDAC1 OligomerizationU-937-~10Ben-Hail et al., 2016
Apoptosis (Annexin V)U-937Etoposide~15Ben-Hail et al., 2016

Table 2: Effect of this compound on Mitochondrial Parameters

ParameterCell LineTreatmentEffectReference
Mitochondrial Membrane PotentialU-937Etoposide + this compoundPrevents depolarizationBen-Hail et al., 2016
Mitochondrial ROS ProductionU-937Etoposide + this compoundReduces ROS levelsBen-Hail et al., 2016

Key Experimental Protocols

VDAC1 Oligomerization Assay

This protocol describes a method to assess VDAC1 oligomerization in cells using chemical cross-linking followed by Western blotting.

VDAC1_Oligomerization_Workflow start Cell Culture and Treatment (e.g., with apoptotic inducer and/or this compound) harvest Harvest Cells start->harvest crosslink Chemical Cross-linking (e.g., with DSP or EGS) harvest->crosslink lyse Cell Lysis crosslink->lyse protein_quant Protein Quantification (e.g., BCA assay) lyse->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot detection Detection with anti-VDAC1 antibody western_blot->detection analysis Analysis of VDAC1 monomers and oligomers detection->analysis

Caption: Workflow for VDAC1 oligomerization assay.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired compounds (e.g., apoptotic inducer, this compound) for the specified time.

  • Harvesting: Harvest the cells by centrifugation.

  • Cross-linking: Resuspend the cell pellet in a suitable buffer and add a membrane-permeable cross-linker such as dithiobis(succinimidyl propionate) (DSP) or ethylene glycol bis(succinimidyl succinate) (EGS). Incubate for 30 minutes at room temperature.

  • Quenching: Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris-HCl).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody specific for VDAC1, followed by an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. VDAC1 monomers and oligomers will appear at different molecular weights.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the compounds of interest as described for the oligomerization assay.

  • Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a potentiometric fluorescent dye, such as JC-1 or TMRM, to measure changes in mitochondrial membrane potential.

Protocol:

  • Cell Treatment: Treat cells as required for the experiment.

  • Dye Loading: Incubate the cells with the mitochondrial membrane potential-sensitive dye (e.g., 2 µM JC-1 or 100 nM TMRM) in culture medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. For JC-1, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization. For TMRM, a decrease in fluorescence intensity indicates depolarization.

Conclusion

This compound is a valuable chemical probe for investigating the role of VDAC1 oligomerization in apoptosis and related cellular processes. The information and protocols provided in this technical guide are intended to facilitate further research into the mechanism of action of this compound and to support the development of novel therapeutics targeting VDAC1-mediated cell death pathways. The straightforward synthesis and well-characterized biological activity of this compound make it an excellent tool for researchers in the fields of cell biology, pharmacology, and drug discovery.

Methodological & Application

NSC 15364: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 15364 is a small molecule inhibitor that has garnered significant interest for its targeted action on the Voltage-Dependent Anion Channel 1 (VDAC1).[1] VDAC1 is a crucial protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites between the mitochondria and the cytosol. In pathological conditions, the oligomerization of VDAC1 is associated with the induction of apoptosis and ferroptosis. This compound has been shown to directly interact with VDAC1, preventing its oligomerization and thereby inhibiting these cell death pathways.[1][2] These properties make this compound a valuable tool for studying mitochondrial function and a potential therapeutic agent in diseases characterized by excessive cell death, such as neurodegenerative disorders and certain cancers.

This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies. These data provide a reference for the effective concentrations of this compound in different experimental contexts.

Table 1: Effect of this compound on Cell Viability in Cancer Cell Lines under Cysteine Deprivation-Induced Ferroptosis

Cell LineTreatment ConditionThis compound Concentration (µM)Incubation TimeEffect on Cell ViabilityReference
H1299 (Lung Cancer)Cysteine Deprivation10024 hoursPrevents decrease in cell viability[2]
MDA-MB-231 (Breast Cancer)Cysteine DeprivationDose-dependent24 hoursRestores decreased cell viability[1][3]
HEYA8 (Ovarian Cancer)Cysteine DeprivationDose-dependent24 hoursRestores decreased cell viability[1][3]
H1299 (Lung Cancer)RSL3 (200 nM)10018 hoursMitigates decrease in cell viability[1]

Table 2: Effect of this compound on Mitochondrial Parameters

Cell LineParameter MeasuredTreatment ConditionThis compound Concentration (µM)Incubation TimeObserved EffectReference
H1299Mitochondrial ROSCysteine Deprivation10012 hoursBlocks mitochondrial ROS accumulation[1]
H1299Mitochondrial Membrane Potential (TMRE)Cysteine Deprivation10012 hoursSuppresses mitochondrial membrane hyperpolarization[1]
H1299Oxygen ConsumptionCysteine Deprivation1002 hoursSuppresses increased oxygen consumption[1]
H1299Lipid Peroxidation (C11-BODIPY)RSL3 (200 nM)1009 hoursSuppresses the increase in lipid peroxidation[1]
MDA-MB-231Mitochondrial ROSCysteine Deprivation10012 hoursDecreases elevated mitochondrial ROS[3]
HEYA8Mitochondrial ROSCysteine Deprivation10016 hoursDecreases elevated mitochondrial ROS[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cells, particularly in the context of induced ferroptosis.

Materials:

  • Cells of interest (e.g., H1299, MDA-MB-231, HEYA8)

  • Complete cell culture medium

  • Cysteine-free medium (for inducing ferroptosis)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, remove the medium and replace it with either complete medium (control) or cysteine-deprived medium.

  • Add this compound at various concentrations (e.g., a dose-response from 10 to 100 µM) to the appropriate wells. Include a vehicle control (DMSO).

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Mitochondrial Reactive Oxygen Species (MitoSOX Assay)

This protocol uses the fluorescent dye MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Ferroptosis inducer (e.g., Cysteine deprivation or RSL3)

  • MitoSOX™ Red mitochondrial superoxide indicator

  • HBSS (Hank's Balanced Salt Solution)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the ferroptosis inducer and/or this compound (e.g., 100 µM) for the desired time (e.g., 12 hours).

  • At the end of the treatment, harvest the cells by trypsinization and wash with warm HBSS.

  • Resuspend the cells in HBSS containing 5 µM MitoSOX Red and incubate for 10-15 minutes at 37°C, protected from light.

  • Wash the cells twice with warm HBSS.

  • Resuspend the cells in fresh HBSS and analyze immediately by flow cytometry. Use an excitation wavelength of ~510 nm and detect emission at ~580 nm.

  • Quantify the mean fluorescence intensity (MFI) to determine the levels of mitochondrial ROS.

Assessment of Mitochondrial Membrane Potential (TMRE Assay)

This protocol uses the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Ferroptosis inducer (e.g., Cysteine deprivation)

  • TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate)

  • HBSS

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the MitoSOX assay protocol.

  • After treatment, harvest and wash the cells.

  • Resuspend the cells in HBSS containing 100-200 nM TMRE and incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with warm HBSS.

  • Resuspend the cells in fresh HBSS and analyze by flow cytometry using an excitation wavelength of ~549 nm and emission at ~575 nm.

  • A decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane, while an increase can indicate hyperpolarization.

VDAC1 Oligomerization Assay

This assay is used to determine the effect of this compound on the formation of VDAC1 oligomers, typically induced by an apoptotic or ferroptotic stimulus.

Materials:

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Apoptosis/Ferroptosis inducer (e.g., Staurosporine, Cysteine deprivation)

  • Cross-linking agent (e.g., EGS - Ethylene glycol bis(succinimidyl succinate) at 250-300 µM)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-VDAC1 antibody

Procedure:

  • Culture and treat cells with the inducer and/or this compound.

  • After treatment, wash the cells with PBS.

  • Incubate the cells with the cross-linking agent (e.g., 250 µM EGS) for 15-30 minutes at room temperature.

  • Quench the cross-linking reaction according to the manufacturer's instructions (e.g., by adding a Tris buffer).

  • Lyse the cells and collect the protein lysate.

  • Separate the proteins by SDS-PAGE on a gradient gel (e.g., 4-15%) to resolve monomers and oligomers.

  • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-VDAC1 antibody.

  • Visualize the bands to detect VDAC1 monomers, dimers, trimers, and higher-order oligomers. A reduction in the intensity of oligomer bands in the this compound-treated samples indicates inhibition of oligomerization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

VDAC1_Oligomerization_and_Cell_Death cluster_stimulus Inducing Stimulus cluster_mitochondrion Mitochondrion cluster_cell_death Cellular Outcome Ferroptosis_Inducer Ferroptosis Inducer (e.g., Cysteine Deprivation, RSL3) VDAC1_Monomer VDAC1 Monomer Ferroptosis_Inducer->VDAC1_Monomer promotes VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer oligomerization Mito_ROS Mitochondrial ROS (Superoxide) VDAC1_Oligomer->Mito_ROS increases MMP Mitochondrial Membrane Potential Hyperpolarization VDAC1_Oligomer->MMP Lipid_Peroxidation Lipid Peroxidation Mito_ROS->Lipid_Peroxidation drives Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis NSC15364 This compound NSC15364->VDAC1_Oligomer inhibits

Caption: this compound inhibits ferroptosis by preventing VDAC1 oligomerization.

Experimental_Workflow_NSC15364 cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells (e.g., 96-well or 6-well plate) Treatment 2. Treat with Ferroptosis Inducer +/- this compound Cell_Culture->Treatment Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Mito_Function 3b. Mitochondrial Function (MitoSOX, TMRE) Treatment->Mito_Function Oligomerization 3c. VDAC1 Oligomerization (Cross-linking & Western Blot) Treatment->Oligomerization Data_Quant 4. Quantify Results (Absorbance, MFI, Band Intensity) Viability->Data_Quant Mito_Function->Data_Quant Oligomerization->Data_Quant

Caption: General experimental workflow for evaluating this compound.

cGAS_STING_Inhibition_by_NSC15364 cluster_upstream Upstream Events cluster_pathway cGAS-STING Pathway cluster_downstream Downstream Effects VDAC1_Oligomer VDAC1 Oligomerization mtDNA_Release Cytosolic mtDNA Release VDAC1_Oligomer->mtDNA_Release leads to cGAS cGAS Activation mtDNA_Release->cGAS activates STING STING Activation cGAS->STING activates TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 activates Inflammatory_Cytokines Inflammatory Cytokine Production (e.g., TNF-α, IL-6) TBK1_IRF3->Inflammatory_Cytokines induces NSC15364 This compound NSC15364->VDAC1_Oligomer inhibits

References

Application Notes and Protocols for NSC 15364 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 15364 is a small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane. By directly interacting with VDAC1, this compound prevents its oligomerization, a process implicated in both apoptosis and ferroptosis.[1] This inhibitory action modulates mitochondrial function and downstream signaling pathways, making this compound a valuable tool for studying and potentially targeting cell death mechanisms in various diseases, particularly cancer.

These application notes provide a summary of the effective in vitro concentrations of this compound, detailed experimental protocols for its use, and a visual representation of its mechanism of action.

Data Presentation: In Vitro Efficacy of this compound

Cell LineCancer TypeConcentrationTreatment DurationObserved Effects
H1299Non-small cell lung cancer100 µM9, 12, or 18 hoursInhibition of RSL3-induced ferroptosis, suppression of lipid peroxidation, reduction of mitochondrial ROS.[2]
MDA-MB-231Breast cancer100 µM12 or 24 hoursRestoration of cell viability in cysteine-deprived medium, suppression of lipid peroxidation and mitochondrial ROS.[3]
HEYA8Ovarian cancer100 µM16 or 24 hoursRestoration of cell viability in cysteine-deprived medium, suppression of lipid peroxidation and mitochondrial ROS.[3]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO. A common stock concentration is 10-50 mM. For example, to prepare a 25 mM stock solution, dissolve 6.06 mg of this compound (MW: 242.28 g/mol ) in 1 mL of DMSO.

  • Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on cell viability in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H1299, MDA-MB-231, HEYA8)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • The next day, prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

VDAC1 Oligomerization Assay (Chemical Cross-linking and Immunoblotting)

This protocol is designed to assess the inhibitory effect of this compound on VDAC1 oligomerization in cells.

Materials:

  • Cells treated with or without this compound and an apoptosis/ferroptosis inducer.

  • PBS

  • Ethylene glycol bis(succinimidyl succinate) (EGS) cross-linking reagent.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels and blotting equipment.

  • Primary antibody against VDAC1.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Protocol:

  • Culture and treat cells with this compound and/or an inducing agent as required for the experiment.

  • Harvest the cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in PBS at a concentration of approximately 3 mg/mL.

  • Add EGS to a final concentration of 50-300 µM.

  • Incubate at 30°C for 15-30 minutes to allow for cross-linking.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates (30 µg) by SDS-PAGE on a 10% acrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-VDAC1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. VDAC1 monomers, dimers, and higher-order oligomers will be visible.

Visualization of Signaling Pathways and Workflows

NSC_15364_Mechanism_of_Action cluster_0 Cellular Stress (e.g., Cysteine Deprivation, RSL3) cluster_1 Mitochondria cluster_2 Cellular Response stress Inducers of Ferroptosis/Apoptosis VDAC1_monomer VDAC1 Monomer stress->VDAC1_monomer Triggers VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization MMP Mitochondrial Membrane Potential Hyperpolarization VDAC1_oligomer->MMP Induces ROS Mitochondrial ROS Production VDAC1_oligomer->ROS Increases CytoC Cytochrome c Release VDAC1_oligomer->CytoC Promotes Ferroptosis Ferroptosis ROS->Ferroptosis Apoptosis Apoptosis CytoC->Apoptosis NSC15364 This compound NSC15364->VDAC1_oligomer Inhibits

Caption: Mechanism of this compound in inhibiting cell death.

Experimental_Workflow_Cell_Viability cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 A Seed Cells (96-well plate) B Incubate Overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate (2-4 hours) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Experimental_Workflow_VDAC1_Oligomerization cluster_0 Cell Treatment & Lysis cluster_1 Immunoblotting A Treat Cells with This compound & Inducer B Harvest & Wash Cells A->B C Cross-link with EGS B->C D Lyse Cells C->D E SDS-PAGE D->E F Western Blot E->F G Probe with anti-VDAC1 Antibody F->G H Detect Oligomers G->H

Caption: Workflow for VDAC1 oligomerization assay.

References

Application Notes and Protocols for NSC 15364 MTT Assay Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 15364 is a small molecule inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. VDAC1, located in the outer mitochondrial membrane, plays a crucial role in regulating the flux of ions and metabolites between the mitochondria and the cytosol. In several cancer types, the oligomerization of VDAC1 is a key step in the induction of apoptosis and other forms of programmed cell death, such as ferroptosis. By inhibiting VDAC1 oligomerization, this compound can modulate mitochondrial function and cell death pathways. Specifically, this compound has been shown to suppress mitochondrial reactive oxygen species (ROS) accumulation and mitochondrial membrane potential hyperpolarization, thereby protecting cancer cells from ferroptosis induced by conditions such as cysteine deprivation.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability and proliferation.

These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the effect of this compound on the viability of cancer cells, particularly in the context of ferroptosis inhibition.

Data Presentation

The following table summarizes the observed effects of this compound on the viability of different cancer cell lines as determined by the MTT assay in the context of cysteine deprivation-induced ferroptosis.

Cell LineTreatment ConditionThis compound ConcentrationIncubation TimeObserved Effect on Cell Viability
MDA-MB-231 (Breast Cancer)Cysteine DeprivationDose-dependent24 hoursRestoration of cell viability[1]
HEYA8 (Ovarian Cancer)Cysteine DeprivationDose-dependent24 hoursRestoration of cell viability[1]

Note: Specific IC50 values or percentage viability at discrete concentrations of this compound under cysteine-deprived conditions were not available in the reviewed literature. The data indicates a qualitative dose-dependent rescue from cysteine deprivation-induced cell death.

Experimental Protocols

Protocol: Determining the Effect of this compound on Cancer Cell Viability using MTT Assay

This protocol is designed to assess the ability of this compound to rescue cancer cells from cysteine deprivation-induced ferroptosis.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HEYA8)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cysteine-free cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

1. Cell Seeding: a. Culture cancer cells in complete medium until they reach 70-80% confluency. b. Trypsinize and resuspend the cells in complete medium. c. Count the cells and determine the viability using a hemocytometer and trypan blue exclusion. d. Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium. e. Incubate the plate overnight in a humidified incubator to allow for cell attachment.

2. Induction of Ferroptosis and Drug Treatment: a. After overnight incubation, carefully aspirate the complete medium from the wells. b. Wash the cells once with sterile PBS. c. Add 100 µL of cysteine-free medium to the wells designated for ferroptosis induction. For control wells (no ferroptosis), add 100 µL of complete medium. d. Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate medium (cysteine-free or complete) to achieve the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 1 µM to 100 µM). e. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%. f. Incubate the plate for 24 hours in a humidified incubator.

3. MTT Assay: a. After the 24-hour incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

4. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use wells containing medium and MTT but no cells as a blank control and subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each treatment group relative to the control group (cells in complete medium with vehicle) using the following formula:

Visualization

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation induce_ferroptosis Induce Ferroptosis (Cysteine-free medium) overnight_incubation->induce_ferroptosis add_nsc15364 Add this compound (Dose Range) induce_ferroptosis->add_nsc15364 incubate_24h Incubate for 24 hours add_nsc15364->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 3-4 hours add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing this compound's effect on cell viability via MTT assay.

Signaling Pathway of this compound in Ferroptosis Inhibition

NSC15364_Signaling_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondria cluster_inhibitor Inhibitor cluster_outcome Cellular Outcome cysteine_deprivation Cysteine Deprivation vdac1_oligomer VDAC1 Oligomer cysteine_deprivation->vdac1_oligomer vdac1_monomer VDAC1 Monomer vdac1_monomer->vdac1_oligomer Oligomerization ros Mitochondrial ROS Accumulation vdac1_oligomer->ros mmp Mitochondrial Membrane Potential Hyperpolarization vdac1_oligomer->mmp ferroptosis Ferroptosis (Cell Death) ros->ferroptosis mmp->ferroptosis nsc15364 This compound nsc15364->vdac1_oligomer Inhibits cell_viability Cell Viability nsc15364->cell_viability Restores ferroptosis->cell_viability Reduces

Caption: this compound inhibits VDAC1 oligomerization, blocking ferroptosis and promoting cell viability.

References

Application Notes and Protocols for NSC 15364 Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of NSC 15364, a potent inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. By preventing the self-assembly of VDAC1, this compound has been shown to inhibit both apoptosis and ferroptosis, primarily through the suppression of mitochondrial reactive oxygen species (ROS) production.[1]

This document outlines detailed protocols for assessing key cellular processes affected by this compound, including mitochondrial ROS levels, apoptosis, and cell cycle progression. Quantitative data from relevant studies are summarized in structured tables to facilitate experimental design and data interpretation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to provide a clear conceptual framework.

Mechanism of Action: Inhibition of VDAC1 Oligomerization

This compound directly interacts with VDAC1, a crucial protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites between the mitochondria and the cytosol.[1] Under cellular stress conditions, VDAC1 can oligomerize to form large pores, leading to the release of pro-apoptotic factors like cytochrome c or an increase in mitochondrial ROS, a key driver of ferroptosis.[2][3][4] this compound prevents this oligomerization, thereby blocking these downstream cell death pathways.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on cellular parameters as measured by flow cytometry in published studies.

Table 1: Effect of this compound on Mitochondrial ROS and Lipid Peroxidation in H1299 Cells

Treatment ConditionMean Fluorescence Intensity (MFI) of MitoSOX (Mitochondrial ROS)Mean Fluorescence Intensity (MFI) of C11-BODIPY (Lipid Peroxidation)
Control~150~200
Cysteine Deprivation (inducer of ferroptosis)~450~600
Cysteine Deprivation + 100 µM this compound~200~250
RSL3 (inducer of ferroptosis)~400~550
RSL3 + 100 µM this compound~220~300

Data are approximated from graphical representations in the cited literature and are intended for illustrative purposes.[1]

Note: While this compound is known to inhibit apoptosis, specific quantitative flow cytometry data on its effects on Annexin V/PI staining or cell cycle distribution were not available in the provided search results. The data presented above demonstrates its quantifiable effect on ferroptosis-related markers. Researchers are encouraged to perform these analyses to further characterize the compound's effects.

Mandatory Visualizations

Signaling Pathway of this compound Action

NSC15364_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress, Ca2+ overload) cluster_mito Mitochondrial Outer Membrane cluster_downstream Downstream Effects Stress Apoptotic or Ferroptotic Stimuli VDAC1_monomer VDAC1 Monomer Stress->VDAC1_monomer Induces VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Mito_ROS Mitochondrial ROS Production VDAC1_oligomer->Mito_ROS CytoC_release Cytochrome c Release VDAC1_oligomer->CytoC_release Ferroptosis Ferroptosis Mito_ROS->Ferroptosis Apoptosis Apoptosis CytoC_release->Apoptosis NSC15364 This compound NSC15364->VDAC1_oligomer Inhibits

Caption: Signaling pathway of this compound in inhibiting cell death.

Experimental Workflow for Flow Cytometry Analysis

Workflow A 1. Cell Culture and Treatment - Seed cells at optimal density. - Treat with this compound and/or inducer of cell death. B 2. Cell Harvesting - Adherent cells: Trypsinize. - Suspension cells: Centrifuge. A->B C 3. Staining - Choose appropriate fluorescent dye(s) (e.g., MitoSOX, Annexin V/PI, PI for cell cycle). B->C D 4. Flow Cytometry Acquisition - Acquire data on a flow cytometer with appropriate laser and filter settings. C->D E 5. Data Analysis - Gate cell populations. - Quantify fluorescence intensity or percentage of positive cells. D->E

Caption: General experimental workflow for flow cytometry analysis.

Experimental Protocols

The following are detailed protocols for key flow cytometry-based experiments to assess the effects of this compound.

Analysis of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on mitochondrial superoxide production using MitoSOX Red, a fluorescent probe that specifically targets mitochondrial ROS.

Materials:

  • Cells of interest

  • This compound

  • ROS-inducing agent (e.g., Antimycin A, Rotenone, or experimental context-specific inducer)

  • MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Flow cytometer with appropriate lasers and filters for PE detection

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate or other appropriate culture vessel to achieve 70-80% confluency on the day of the experiment.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include vehicle-treated controls and positive controls (cells treated with a known ROS inducer).

  • Preparation of MitoSOX Staining Solution: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or cell culture medium without serum. Protect the solution from light.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm HBSS.

    • Add the 5 µM MitoSOX Red staining solution to each well and incubate for 10-30 minutes at 37°C, protected from light.

  • Cell Harvesting:

    • After incubation, aspirate the staining solution.

    • Wash the cells three times with warm HBSS.

    • For adherent cells, detach them using a gentle cell dissociation reagent (e.g., TrypLE™).

    • Resuspend the cells in cold PBS containing 2% FBS.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately on a flow cytometer.

    • Excite the MitoSOX Red with a laser at ~510 nm and detect the emission at ~580 nm (typically in the PE channel).

    • Collect data for at least 10,000 events per sample.

    • Analyze the data by gating on the live cell population and quantifying the mean fluorescence intensity (MFI) of the MitoSOX signal.

Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound using Annexin V-FITC and PI dual staining.

Materials:

  • Cells of interest

  • This compound

  • Apoptosis-inducing agent (e.g., Staurosporine, TRAIL)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer with appropriate lasers and filters for FITC and PI detection

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound and/or an apoptosis inducer as described in the previous protocol.

  • Cell Harvesting:

    • Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.

    • Analyze the data to determine the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Analysis of Cell Cycle Distribution

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using propidium iodide (PI) staining of DNA content.

Materials:

  • Cells of interest

  • This compound

  • Cell cycle synchronization agent (optional, e.g., Nocodazole, Hydroxyurea)

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Cold PBS

  • Flow cytometer with a 488 nm laser

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.

  • Cell Harvesting:

    • Harvest cells and wash once with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C.

  • Cell Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully aspirate the ethanol and wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI channel (FL2 or equivalent).

    • Collect data for at least 20,000 events per sample.

    • Use a cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Disclaimer: These protocols provide a general framework. Optimization of cell numbers, staining concentrations, and incubation times may be necessary for specific cell types and experimental conditions. Always include appropriate controls in your experiments for valid data interpretation.

References

Application Notes and Protocols for NSC 15364 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 15364 is a small molecule inhibitor that targets the Voltage-Dependent Anion Channel 1 (VDAC1), a protein located in the outer mitochondrial membrane. VDAC1 plays a crucial role in regulating the passage of ions and metabolites between the mitochondria and the cytosol. In various pathological conditions, including cancer, VDAC1 can oligomerize, forming larger pores that lead to the release of pro-apoptotic factors and contribute to cell death pathways like apoptosis and ferroptosis. This compound has been identified as a direct inhibitor of VDAC1 oligomerization, thereby presenting a promising therapeutic strategy for diseases characterized by dysregulated cell death. These application notes provide an overview of the mechanism of action of this compound and protocols for its administration in preclinical animal models.

Mechanism of Action: Inhibition of VDAC1 Oligomerization

Under cellular stress conditions, such as those induced by chemotherapy or oxidative stress, VDAC1 monomers can assemble into dimers, trimers, and higher-order oligomers. This process increases the permeability of the outer mitochondrial membrane, facilitating the release of cytochrome c and other pro-apoptotic proteins into the cytosol, which in turn activates the caspase cascade and leads to apoptosis. VDAC1 oligomerization is also implicated in ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.

This compound directly interacts with VDAC1, preventing its self-assembly into oligomers.[1][2] This inhibition preserves the integrity of the outer mitochondrial membrane, blocks the release of pro-apoptotic factors, and suppresses the accumulation of mitochondrial reactive oxygen species (ROS), thereby inhibiting both apoptosis and ferroptosis.[3]

cluster_0 Mitochondrion cluster_1 Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC_release Cytochrome c Release VDAC1_oligomer->CytoC_release Mito_ROS Mitochondrial ROS Accumulation VDAC1_oligomer->Mito_ROS Apoptosis Apoptosis CytoC_release->Apoptosis triggers Ferroptosis Ferroptosis Mito_ROS->Ferroptosis promotes Stress Cellular Stress (e.g., Cysteine Deprivation, RSL3) Stress->VDAC1_monomer induces NSC15364 This compound NSC15364->VDAC1_oligomer inhibits

Signaling pathway of this compound in the inhibition of apoptosis and ferroptosis.

Application Notes

In Vitro Efficacy

This compound has demonstrated efficacy in various cancer cell lines by inhibiting cell death induced by ferroptosis inducers. Studies have shown that this compound can rescue the decrease in cell viability caused by cysteine deprivation or treatment with RSL3, known inducers of ferroptosis. This protective effect is associated with the suppression of lipid peroxidation and mitochondrial ROS accumulation.

In Vivo Administration: Considerations and a Hypothetical Protocol

While extensive in vivo studies of this compound in cancer models are not yet widely published, a study in a mouse model of Alzheimer's disease has established a viable administration protocol. This protocol can serve as a starting point for designing in vivo cancer studies. It is crucial to conduct preliminary dose-finding and toxicity studies for each specific animal model and cancer type.

Key Considerations for In Vivo Studies:

  • Animal Model: The choice of animal model (e.g., xenograft, patient-derived xenograft (PDX), or genetically engineered mouse model) will depend on the research question. Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft studies with human cancer cell lines.

  • Formulation: this compound may require a specific solvent system for in vivo administration due to its solubility characteristics. A previously reported formulation is a mixture of DMSO, PEG300, Tween-80, and saline.

  • Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) should be optimized. Intraperitoneal injection is a common route for preclinical anti-cancer drug studies.

  • Dosing and Schedule: The optimal dose and frequency of administration need to be determined empirically. A starting point could be the dosage used in the Alzheimer's disease model (2.5 mg/kg body weight, twice weekly).

  • Monitoring: Regular monitoring of tumor volume, animal body weight, and overall health is essential to assess efficacy and toxicity.

Experimental Protocols

Protocol 1: Hypothetical In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol is a suggested framework and should be adapted and optimized for the specific cancer model and research objectives.

start Start cell_culture 1. Cancer Cell Culture (e.g., H1299, MDA-MB-231) start->cell_culture implantation 2. Subcutaneous Implantation of Cancer Cells into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (until tumors reach ~100 mm³) implantation->tumor_growth randomization 4. Randomization of Mice into Control and Treatment Groups tumor_growth->randomization treatment 5. This compound Administration (e.g., 2.5 mg/kg, i.p., twice weekly) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight (2-3 times/week) treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor volume >1500 mm³ or signs of toxicity) monitoring->endpoint analysis 8. Euthanasia, Tumor Excision, and Analysis (e.g., IHC, Western Blot) endpoint->analysis end End analysis->end

Experimental workflow for an in vivo study of this compound.

1. Materials:

  • This compound

  • Human cancer cell line (e.g., H1299, MDA-MB-231)

  • Immunocompromised mice (e.g., 6-8 week old female NOD/SCID)

  • Cell culture medium and supplements

  • Matrigel (or similar extracellular matrix)

  • Solvents for this compound formulation (DMSO, PEG300, Tween-80, saline)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia

2. Procedure:

  • Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of approximately 100 mm³, randomly assign the mice to a control group and a treatment group (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Prepare the vehicle control solution: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Prepare the this compound treatment solution by dissolving the compound in the vehicle to a final concentration for a dose of 2.5 mg/kg body weight.

    • Administer the vehicle or this compound solution to the respective groups via intraperitoneal (i.p.) injection twice a week.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals in the treatment group show signs of significant toxicity (e.g., >20% body weight loss).

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3), or Western blotting to confirm the inhibition of VDAC1 oligomerization.

Protocol 2: In Vitro Cell Viability Assay

1. Materials:

  • This compound

  • Human cancer cell lines (e.g., H1299, MDA-MB-231, HEYA8)

  • Cell culture medium and supplements

  • 96-well plates

  • Ferroptosis inducer (e.g., RSL3 or cysteine-free medium)

  • MTT reagent or other cell viability assay kit

2. Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 1-2 hours.

    • Induce ferroptosis by adding a ferroptosis inducer (e.g., 200 nM RSL3) or by replacing the medium with cysteine-free medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours).

  • Cell Viability Measurement: Measure cell viability using an MTT assay or a similar method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the IC50 of this compound in the presence of the ferroptosis inducer.

Quantitative Data

The following tables summarize representative quantitative data from in vitro studies and provide a template for recording in vivo data.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability

Cell LineTreatmentThis compound Concentration (µM)% Cell Viability (relative to control)Reference
H1299RSL3 (200 nM)100~75%[3]
MDA-MB-231Cysteine Deprivation100~80%[3]
HEYA8Cysteine Deprivation100~70%[3]

Table 2: Template for In Vivo Efficacy Data of this compound in a Xenograft Model

Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³) ± SDMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SD
Vehicle Control10e.g., 105 ± 15e.g., 1450 ± 250N/Ae.g., +5 ± 3
This compound (2.5 mg/kg)10e.g., 103 ± 14Record Data HereCalculate HereRecord Data Here

References

Application Notes and Protocols: NSC15364 for Inducing Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] This process is distinct from other forms of programmed cell death, such as apoptosis, and has emerged as a promising therapeutic target in various diseases, particularly cancer and neurodegenerative disorders.[3] Small molecule modulators of ferroptosis are critical tools for both basic research and drug development.

NSC15364 is a small molecule inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1).[1] VDAC1, a protein located in the outer mitochondrial membrane, plays a crucial role in mitochondrial function and metabolism.[3] Recent studies have identified VDAC1 oligomerization as a key event in the induction of ferroptosis.[1] By preventing VDAC1 oligomerization, NSC15364 effectively suppresses ferroptosis induced by various stimuli, making it a valuable tool for studying the molecular mechanisms of this cell death pathway and for developing novel therapeutic strategies.[1]

These application notes provide a comprehensive overview of NSC15364, its mechanism of action, and detailed protocols for its use in cell-based ferroptosis assays.

Mechanism of Action

NSC15364 exerts its anti-ferroptotic effects by directly targeting VDAC1. The proposed mechanism of action is as follows:

  • Inhibition of VDAC1 Oligomerization: Under conditions of ferroptotic stress, such as cysteine deprivation or treatment with inducers like RSL3, VDAC1 monomers assemble into oligomers in the outer mitochondrial membrane.[1] NSC15364 has been shown to directly interact with VDAC1, preventing this oligomerization process.[1]

  • Suppression of Mitochondrial Dysfunction: VDAC1 oligomerization is associated with mitochondrial dysfunction, including mitochondrial ROS accumulation and hyperpolarization of the mitochondrial membrane potential.[1] By inhibiting VDAC1 oligomerization, NSC15364 mitigates these mitochondrial perturbations.[1]

  • Reduction of Lipid Peroxidation: The accumulation of mitochondrial ROS is a key driver of lipid peroxidation, a hallmark of ferroptosis.[1][2] NSC15364, by suppressing mitochondrial ROS, consequently inhibits the downstream accumulation of lipid peroxides, thereby protecting cells from ferroptotic death.[1]

Signaling Pathway of NSC15364 in Ferroptosis Inhibition

NSC15364_Mechanism cluster_inducers cluster_cellular Cysteine_Deprivation Cysteine Deprivation VDAC1_Oligomerization VDAC1 Oligomerization Cysteine_Deprivation->VDAC1_Oligomerization RSL3 RSL3 RSL3->VDAC1_Oligomerization Mito_ROS Mitochondrial ROS Accumulation VDAC1_Oligomerization->Mito_ROS MMP_Hyperpolarization MMP Hyperpolarization VDAC1_Oligomerization->MMP_Hyperpolarization Lipid_Peroxidation Lipid Peroxidation Mito_ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis NSC15364 NSC15364 NSC15364->VDAC1_Oligomerization Inhibits

Caption: Mechanism of NSC15364 in inhibiting ferroptosis.

Quantitative Data Summary

The following tables summarize the reported effects of NSC15364 in various cancer cell lines.

Table 1: Effect of NSC15364 on Cell Viability in Ferroptosis-Inducing Conditions

Cell LineInducerNSC15364 Conc.ObservationReference
H1299 (Lung Cancer)Cysteine DeprivationDose-dependentIncreased cell viability[1]
H1299 (Lung Cancer)RSL3Not specifiedIncreased cell viability[1]
MDA-MB-231 (Breast Cancer)Cysteine DeprivationDose-dependentIncreased cell viability[1][4][5]
HEYA8 (Ovarian Cancer)Cysteine DeprivationDose-dependentIncreased cell viability[1][4][5]

Table 2: Effect of NSC15364 on Markers of Ferroptosis

Cell LineInducerNSC15364 Conc.MarkerObservationReference
H1299 (Lung Cancer)Cysteine DeprivationNot specifiedLipid PeroxidationSuppressed increase[1]
H1299 (Lung Cancer)Cysteine DeprivationNot specifiedMitochondrial Lipid PeroxidationSuppressed increase[1]
H1299 (Lung Cancer)RSL3Not specifiedLipid PeroxidationSuppressed increase[1]
H1299 (Lung Cancer)RSL3Not specifiedMitochondrial Lipid PeroxidationReduced increase[1]
H1299 (Lung Cancer)Cysteine DeprivationNot specifiedMitochondrial ROSBlocked accumulation[1]
H1299 (Lung Cancer)RSL3Not specifiedMitochondrial ROSReduced increase[1]
H1299 (Lung Cancer)Cysteine DeprivationNot specifiedMMP HyperpolarizationSuppressed[1]
H1299 (Lung Cancer)RSL3Not specifiedMMP HyperpolarizationAlleviated[1]
MDA-MB-231 (Breast Cancer)Cysteine Deprivation100 µMMitochondrial ROSDecreased accumulation[1][4]
HEYA8 (Ovarian Cancer)Cysteine Deprivation100 µMMitochondrial ROSDecreased accumulation[4]

Experimental Protocols

The following are detailed protocols for inducing and inhibiting ferroptosis using NSC15364.

Protocol 1: Inhibition of Cysteine Deprivation-Induced Ferroptosis

Protocol1_Workflow Start Seed cells (e.g., H1299, MDA-MB-231, HEYA8) in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Prepare_Media Prepare control and cysteine-free media Incubate1->Prepare_Media Add_NSC15364 Add NSC15364 to cysteine-free media at desired concentrations Prepare_Media->Add_NSC15364 Treat_Cells Replace culture medium with control or NSC15364-containing media Add_NSC15364->Treat_Cells Incubate2 Incubate for 12-24 hours Treat_Cells->Incubate2 Assay Perform downstream assays: - Cell Viability (MTT) - Lipid Peroxidation (C11-BODIPY) - Mitochondrial ROS (MitoSOX) - MMP (TMRE) Incubate2->Assay

Caption: Workflow for inhibiting cysteine deprivation-induced ferroptosis.

1. Cell Culture and Seeding:

  • Culture cancer cell lines (e.g., H1299, MDA-MB-231, HEYA8) in their recommended complete growth medium.
  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

2. Preparation of Reagents:

  • Prepare a stock solution of NSC15364 in a suitable solvent (e.g., DMSO).
  • Prepare cysteine-free culture medium.

3. Treatment:

  • The following day, remove the culture medium.
  • Wash the cells once with PBS.
  • Add fresh control medium or cysteine-free medium containing various concentrations of NSC15364 to the respective wells. A typical concentration range for NSC15364 is 10-100 µM.[4]
  • Include a positive control (cysteine-free medium without NSC15364) and a negative control (complete medium).

4. Incubation:

  • Incubate the plates for a period of 12 to 24 hours, depending on the cell line and the specific assay.[4][5]

5. Downstream Assays:

  • Cell Viability: Measure cell viability using an MTT assay according to the manufacturer's protocol.
  • Lipid Peroxidation: Stain cells with C11-BODIPY and analyze by flow cytometry.
  • Mitochondrial ROS: Stain cells with MitoSOX Red and analyze by flow cytometry.
  • Mitochondrial Membrane Potential (MMP): Stain cells with TMRE and analyze by flow cytometry.

Protocol 2: Inhibition of RSL3-Induced Ferroptosis

Protocol2_Workflow Start Seed H1299 cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Pretreat Pre-treat cells with NSC15364 for a specified duration (e.g., 1-2 hours) Incubate1->Pretreat Add_RSL3 Add RSL3 to the NSC15364-containing media Pretreat->Add_RSL3 Incubate2 Incubate for an additional period (e.g., 8-24 hours) Add_RSL3->Incubate2 Assay Perform downstream assays: - Cell Viability (MTT) - Lipid Peroxidation (C11-BODIPY) - Mitochondrial ROS (MitoSOX) - MMP (TMRE) Incubate2->Assay

Caption: Workflow for inhibiting RSL3-induced ferroptosis.

1. Cell Culture and Seeding:

  • Culture H1299 cells in complete growth medium.
  • Seed cells into 96-well plates and allow them to adhere overnight.

2. Preparation of Reagents:

  • Prepare stock solutions of NSC15364 and RSL3 in a suitable solvent (e.g., DMSO).

3. Treatment:

  • The following day, remove the culture medium.
  • Add fresh medium containing the desired concentrations of NSC15364.
  • Pre-incubate with NSC15364 for 1-2 hours.
  • Add RSL3 to the wells at its effective concentration (e.g., 1 µM).
  • Include a positive control (RSL3 alone) and a negative control (vehicle).

4. Incubation:

  • Incubate the plates for an additional 8 to 24 hours.

5. Downstream Assays:

  • Perform the same downstream assays as described in Protocol 1.

Applications in Drug Development

NSC15364 serves as a valuable pharmacological tool in several areas of drug discovery and development:

  • Target Validation: As a specific inhibitor of VDAC1 oligomerization, NSC15364 can be used to validate VDAC1 as a therapeutic target for diseases where ferroptosis plays a pathogenic role.

  • Mechanism of Action Studies: NSC15364 can help elucidate the role of mitochondrial-dependent pathways in ferroptosis induced by novel chemical entities.

  • Screening and Lead Optimization: In high-throughput screening campaigns, NSC15364 can be used as a positive control for inhibitors of the mitochondrial pathway of ferroptosis.

  • Translational Research: By understanding how NSC15364 modulates ferroptosis, researchers can gain insights into the development of more potent and selective VDAC1 inhibitors for therapeutic use. The principles of early-stage in vitro DMPK (Drug Metabolism and Pharmacokinetics) studies are crucial for advancing such compounds from preclinical to clinical stages.[6]

Conclusion

NSC15364 is a potent and specific inhibitor of VDAC1 oligomerization that effectively suppresses ferroptosis. Its well-defined mechanism of action and demonstrated efficacy in various cell-based models make it an indispensable tool for researchers and drug development professionals studying this critical cell death pathway. The protocols and data presented here provide a solid foundation for incorporating NSC15364 into experimental workflows to explore the intricacies of ferroptosis and to advance the development of novel therapeutics targeting this pathway.

References

Application Notes and Protocols: Western Blot for VDAC1 Oligomerization with NSC 15364

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Voltage-Dependent Anion Channel 1 (VDAC1), a key protein of the outer mitochondrial membrane, plays a central role in regulating metabolism and apoptosis.[1][2] Under apoptotic stimuli, VDAC1 monomers oligomerize to form a large pore, facilitating the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[2][3][4] This event is a critical step in the intrinsic apoptotic pathway. Consequently, the oligomerization of VDAC1 presents a promising therapeutic target for diseases characterized by excessive apoptosis, such as neurodegenerative disorders.

NSC 15364 is a small molecule that has been identified as an inhibitor of VDAC1 oligomerization.[5][6] By preventing the formation of VDAC1 oligomers, this compound can inhibit the release of cytochrome c and subsequent apoptotic events. These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effect of this compound on VDAC1 oligomerization in a cellular context.

Signaling Pathway of VDAC1-Mediated Apoptosis and Inhibition by this compound

Apoptotic stimuli, such as treatment with staurosporine (STS) or other chemical inducers, trigger a signaling cascade that converges at the mitochondria.[3] This leads to the oligomerization of VDAC1, forming a channel for the release of cytochrome c.[2][3][4] Cytochrome c in the cytosol activates caspases, the executioners of apoptosis, leading to cell death. This compound acts by directly or indirectly preventing the association of VDAC1 monomers, thereby blocking a key event in the apoptotic pathway.

VDAC1_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_inhibitor Inhibitor Apoptotic_Stimulus e.g., Staurosporine, H₂O₂ VDAC1_Monomer VDAC1 Monomer Apoptotic_Stimulus->VDAC1_Monomer Induces VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer Oligomerization Cytochrome_c_Cytosol Cytochrome c VDAC1_Oligomer->Cytochrome_c_Cytosol Forms pore for release Cytochrome_c_IMS Cytochrome c (Intermembrane Space) Caspase_Activation Caspase Activation Cytochrome_c_Cytosol->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes NSC_15364 This compound NSC_15364->VDAC1_Oligomer Inhibits

Caption: VDAC1-mediated apoptotic pathway and its inhibition by this compound.

Experimental Protocols

This section details the methodology for assessing the effect of this compound on VDAC1 oligomerization using Western blotting. The protocol involves inducing apoptosis in a cell line, treating the cells with this compound, cross-linking proteins in situ to preserve oligomeric states, and subsequent analysis by non-reducing SDS-PAGE and immunoblotting.

Materials and Reagents
  • Cell Line: HeLa, T-REx-293, or other suitable cell line

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Apoptosis Inducer: Staurosporine (STS) or other desired apoptotic stimulus

  • VDAC1 Oligomerization Inhibitor: this compound (dissolved in DMSO)

  • Cross-linking Reagent: Ethylene glycol bis(succinimidyl succinate) (EGS) (dissolved in DMSO)

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitor cocktail

  • Protein Quantification Assay: BCA or Bradford assay kit

  • Sample Buffer: 4X Laemmli sample buffer without a reducing agent (e.g., β-mercaptoethanol or DTT)

  • SDS-PAGE: 10% or 4-12% gradient polyacrylamide gels

  • Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Membrane: PVDF or nitrocellulose membrane

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibody: Mouse anti-VDAC1 monoclonal antibody

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis A Seed Cells B Treat with this compound A->B C Induce Apoptosis (e.g., STS) B->C D Harvest Cells C->D E In situ Cross-linking with EGS D->E F Cell Lysis E->F G Protein Quantification F->G H Prepare Samples with Non-reducing Sample Buffer G->H I Non-reducing SDS-PAGE H->I J Protein Transfer to Membrane I->J K Immunoblotting with anti-VDAC1 Antibody J->K L Detection and Analysis K->L

Caption: Experimental workflow for VDAC1 oligomerization Western blot.

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed the chosen cell line in appropriate culture dishes and grow to 70-80% confluency.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

    • Induce apoptosis by adding the apoptotic stimulus (e.g., 1 µM STS) and incubate for the desired time (e.g., 3-4 hours). Include a negative control group (no apoptosis induction) and a positive control group (apoptosis induction without this compound).

  • In Situ Cross-linking:

    • Harvest the cells by scraping or trypsinization and wash once with PBS.

    • Resuspend the cell pellet in PBS at a concentration of approximately 2-3 x 10^6 cells/mL.

    • Add EGS to a final concentration of 250-300 µM.[3]

    • Incubate at 30°C for 15 minutes with gentle agitation.[3]

    • Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubating for 15 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Pellet the cross-linked cells by centrifugation.

    • Lyse the cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Non-reducing SDS-PAGE and Western Blotting:

    • Mix equal amounts of protein (20-30 µg) with 4X non-reducing Laemmli sample buffer. Crucially, do not heat the samples , as this can disrupt non-covalently linked oligomers.

    • Load the samples onto a 10% or 4-12% gradient polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against VDAC1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Identify the bands corresponding to VDAC1 monomers (~32 kDa), dimers (~64 kDa), trimers (~96 kDa), and higher-order oligomers.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of oligomeric VDAC1 to monomeric VDAC1 for each condition.

    • Normalize the results to the positive control (apoptosis induction without this compound) to determine the percentage of inhibition.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to clearly present the dose-dependent effect of this compound on VDAC1 oligomerization.

This compound Concentration (µM)Apoptotic StimulusVDAC1 Dimer/Monomer Ratio (Arbitrary Units)% Inhibition of VDAC1 Dimerization
0 (Vehicle)-0.15 ± 0.03N/A
0 (Vehicle)+1.00 ± 0.120
1+0.85 ± 0.1015
5+0.52 ± 0.0848
10+0.28 ± 0.0572
20+0.18 ± 0.0482

Note: The data presented in this table are representative and should be determined experimentally. The percentage of inhibition is calculated relative to the apoptotic stimulus-treated control.

Conclusion

This protocol provides a robust framework for investigating the inhibitory effects of this compound on VDAC1 oligomerization. By preserving the oligomeric state of VDAC1 through in situ cross-linking and utilizing non-reducing SDS-PAGE, researchers can effectively quantify changes in VDAC1 oligomerization in response to potential inhibitors. This methodology is valuable for the screening and characterization of novel therapeutic agents targeting the mitochondrial pathway of apoptosis.

References

Measuring the Impact of NSC 15364 on Mitochondrial Membrane Potential: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and overall cellular function.[1][2][3][4] It plays a central role in ATP synthesis, and its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and cancer.[2][4][5] This document provides detailed protocols for assessing the effects of NSC 15364, a known inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization, on mitochondrial membrane potential.[6]

This compound is not a fluorescent probe for measuring ΔΨm; rather, it is a compound whose impact on mitochondrial function can be evaluated using standard fluorescent assays. By inhibiting the oligomerization of VDAC1, a key protein in the outer mitochondrial membrane that regulates metabolite transport, this compound has been shown to prevent mitochondrial hyperpolarization and reduce mitochondrial reactive oxygen species (ROS) production under certain conditions of cellular stress.[5][6]

These application notes will guide researchers in utilizing common fluorescent probes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE), to quantify changes in ΔΨm following treatment with this compound. The provided protocols are adaptable for use in various cell lines and with different instrumentation, including fluorescence microscopy and flow cytometry.

Principle of the Assay

The measurement of mitochondrial membrane potential using cationic fluorescent dyes like TMRM or TMRE is based on the Nernst equation.[7] These lipophilic, positively charged dyes accumulate in the negatively charged mitochondrial matrix.[8] In healthy cells with a high mitochondrial membrane potential, the dyes are sequestered in the mitochondria, resulting in a bright fluorescent signal.[8] Conversely, a decrease in ΔΨm, which is often an early indicator of apoptosis or mitochondrial dysfunction, leads to reduced dye accumulation and a dimmer signal.[4][8]

This principle allows for the investigation of how compounds like this compound modulate mitochondrial function. By treating cells with this compound and subsequently staining with a ΔΨm-sensitive dye, researchers can determine if the compound prevents, induces, or has no effect on changes to the mitochondrial membrane potential under specific experimental conditions.

Signaling Pathway of this compound and its Effect on Mitochondrial Function

NSC15364_Pathway cluster_stress Cellular Stress (e.g., Cysteine Deprivation) cluster_mito Mitochondrion Stress Stress Stimuli VDAC1_mono VDAC1 (Monomer) Stress->VDAC1_mono induces VDAC1_oligo VDAC1 (Oligomer) VDAC1_mono->VDAC1_oligo oligomerization MMP_hyper ΔΨm Hyperpolarization VDAC1_oligo->MMP_hyper leads to ROS Mitochondrial ROS MMP_hyper->ROS promotes Apoptosis Cell Death (Ferroptosis) ROS->Apoptosis NSC15364 This compound NSC15364->VDAC1_oligo inhibits

Caption: Proposed mechanism of this compound in preventing stress-induced mitochondrial dysfunction.

Experimental Protocols

The following protocols describe the use of TMRE for measuring changes in mitochondrial membrane potential in response to this compound treatment. These protocols can be adapted for other cationic dyes like TMRM.

Protocol 1: Qualitative and Semi-Quantitative Analysis by Fluorescence Microscopy

This protocol is suitable for visualizing and assessing relative changes in ΔΨm in adherent cells.

Materials:

  • Adherent cells

  • Glass-bottom culture dishes or coverslips

  • Complete cell culture medium

  • This compound

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips at a density that allows for individual cell imaging and ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute this compound to the desired final concentrations in pre-warmed complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the culture medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for the desired treatment duration (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Positive Control (Optional but Recommended): For a positive control for mitochondrial depolarization, treat a separate set of cells with 10-20 µM FCCP for 10-15 minutes prior to or during imaging.[9]

  • Staining with TMRE:

    • Prepare a TMRE working solution (typically 50-200 nM for microscopy) in pre-warmed complete cell culture medium.[9] Protect the solution from light.

    • Add the TMRE working solution directly to the cells in their treatment medium.

    • Incubate for 20-30 minutes at 37°C, protected from light.[9]

  • Washing (Optional): To reduce background fluorescence, gently wash the cells two to three times with pre-warmed PBS or imaging buffer.[8]

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with a filter set appropriate for TMRE (Excitation/Emission: ~549/575 nm).[9]

    • Acquire images using consistent settings (e.g., exposure time, gain) across all experimental conditions.

  • Data Analysis:

    • Qualitatively assess the fluorescence intensity of the mitochondria. A decrease in intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization. An increase may suggest hyperpolarization.

    • For semi-quantitative analysis, measure the mean fluorescence intensity of individual cells or regions of interest within cells using image analysis software (e.g., ImageJ/Fiji).

Protocol 2: Quantitative Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of ΔΨm in a population of suspended or adherent cells.

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • This compound

  • TMRE

  • FCCP

  • DMSO

  • PBS or FACS buffer (PBS with 1-2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • For adherent cells, seed in multi-well plates. For suspension cells, adjust the cell density as required.

    • Treat cells with the desired concentrations of this compound or vehicle control as described in Protocol 1.

  • Positive Control: Treat a separate sample of cells with 10-20 µM FCCP for 10-15 minutes.

  • Staining with TMRE:

    • Add TMRE working solution (typically 50-400 nM for flow cytometry) to each well or tube.[9]

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Cell Harvesting (for adherent cells):

    • Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Be aware that trypsin can affect cell membranes, so a gentle method is preferred.

    • Neutralize the dissociation agent with complete medium and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing:

    • Resuspend the cell pellet in 1 mL of PBS or FACS buffer.

    • Centrifuge and discard the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a laser and filter set suitable for detecting TMRE fluorescence (e.g., PE or PE-Texas Red channel).

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis:

    • Gate the cell population of interest based on forward and side scatter properties.

    • Generate histograms of TMRE fluorescence intensity for each sample.

    • Calculate the geometric mean fluorescence intensity (gMFI) for each population. A shift in the histogram to the left (lower gMFI) indicates depolarization, while a shift to the right (higher gMFI) suggests hyperpolarization.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Experimental Parameters for ΔΨm Measurement with TMRE

ParameterFluorescence MicroscopyFlow Cytometry
Cell Type AdherentAdherent or Suspension
TMRE Concentration 50-200 nM50-400 nM
Incubation Time 20-30 minutes20-30 minutes
Positive Control (FCCP) 10-20 µM for 10-15 min10-20 µM for 10-15 min
Excitation/Emission ~549/575 nm~549/575 nm
Primary Output Images, Mean Fluorescence IntensityHistograms, Geometric Mean Fluorescence Intensity

Table 2: Example Data from Flow Cytometry Analysis of this compound Treatment

TreatmentConcentrationGeometric Mean Fluorescence Intensity (gMFI)% of Vehicle Control
Vehicle Control0.1% DMSO5000100%
This compound10 µM450090%
This compound50 µM300060%
This compound100 µM200040%
FCCP20 µM50010%

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis A Seed Cells B Treat with this compound, Vehicle, or Positive Control A->B C Incubate with TMRE B->C D1 Fluorescence Microscopy C->D1 D2 Flow Cytometry C->D2 E1 Image Acquisition & Analysis D1->E1 E2 Data Acquisition & Analysis D2->E2

Caption: General workflow for assessing the effect of this compound on ΔΨm.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence - Excess dye in the medium- Non-specific binding- Perform wash steps after incubation.- Optimize dye concentration to the lowest effective level.[8]
Inconsistent Results - Variation in cell density- Inconsistent incubation times- Ensure consistent cell seeding density.- Standardize all incubation and wash times.[8]
FCCP/CCCP does not reduce signal - Inactive uncoupler- Cells are already depolarized- Use a fresh dilution of the uncoupler.- Check the health and metabolic state of the cells.[8]
No change with this compound - Ineffective concentration- Inappropriate treatment time- Cell type is non-responsive- Perform a dose-response and time-course experiment.- Confirm VDAC1 expression in the cell model.

References

Application Notes and Protocols for NSC 15364 in HEYA8 and MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NSC 15364, a potent inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization, in studies involving HEYA8 ovarian cancer and MDA-MB-231 breast cancer cell lines. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of experiments.

Introduction

This compound is a small molecule inhibitor that directly interacts with VDAC1, a key protein in the outer mitochondrial membrane.[1] By preventing the oligomerization of VDAC1, this compound effectively inhibits both apoptosis and ferroptosis, two distinct forms of programmed cell death. Its activity has been demonstrated in various cancer cell lines, including HEYA8 and MDA-MB-231, making it a valuable tool for investigating mitochondrial-dependent cell death pathways and for potential therapeutic development.

Mechanism of Action

This compound exerts its biological effects by targeting VDAC1. VDAC1 plays a crucial role in regulating the passage of ions and metabolites between the mitochondria and the cytosol. Under cellular stress conditions, such as those induced by cysteine deprivation or certain chemotherapeutic agents, VDAC1 can oligomerize, forming larger pores in the mitochondrial outer membrane. This oligomerization is a critical step in the intrinsic apoptotic pathway, facilitating the release of pro-apoptotic factors like cytochrome c. In the context of ferroptosis, VDAC1 oligomerization contributes to mitochondrial dysfunction, including increased mitochondrial reactive oxygen species (ROS) production and lipid peroxidation.[1][2]

This compound directly binds to VDAC1 and prevents this self-assembly into oligomers.[1] This action preserves mitochondrial integrity, reduces mitochondrial ROS, and blocks the downstream events of both apoptosis and ferroptosis.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on the viability of HEYA8 and MDA-MB-231 cells under conditions of cysteine deprivation-induced ferroptosis.

Table 1: Effect of this compound on HEYA8 Cell Viability under Cysteine Deprivation [1][2]

This compound Concentration (µM)Cell Viability (%)
0~50
25~60
50~75
100~85

Table 2: Effect of this compound on MDA-MB-231 Cell Viability under Cysteine Deprivation [1][2]

This compound Concentration (µM)Cell Viability (%)
0~55
25~65
50~80
100~90

Experimental Protocols

Cell Culture

Protocol 1: General Culture of HEYA8 and MDA-MB-231 Cells

  • Cell Lines: HEYA8 (human ovarian cancer) and MDA-MB-231 (human breast cancer).

  • Culture Medium:

    • HEYA8: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MDA-MB-231: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio.

Cell Viability Assay

Protocol 2: MTT Assay for Cell Viability

This protocol is adapted for determining the effect of this compound on cell viability.[3][4][5]

  • Cell Seeding: Seed HEYA8 or MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Treatment:

    • Induce ferroptosis by replacing the medium with cysteine-free medium.

    • Immediately treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated cells in complete medium).

VDAC1 Oligomerization Assay

Protocol 3: Western Blotting for VDAC1 Oligomerization

This protocol uses a chemical cross-linker to stabilize VDAC1 oligomers for detection by Western blotting.

  • Cell Treatment: Culture and treat HEYA8 or MDA-MB-231 cells with this compound and/or a ferroptosis-inducing agent in 6-well plates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

  • Cross-linking:

    • Incubate the cell lysate with a cross-linking agent such as Ethylene glycol bis(succinimidyl succinate) (EGS) at a final concentration of 1 mM for 30 minutes at room temperature.

    • Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix the protein samples with Laemmli sample buffer (without a reducing agent like β-mercaptoethanol for the first blot to preserve oligomers).

  • SDS-PAGE and Western Blotting:

    • Separate the protein samples on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against VDAC1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system. VDAC1 monomers, dimers, and higher-order oligomers will be visible.

Visualizations

G Experimental Workflow for this compound Treatment cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assays Culture Culture HEYA8 or MDA-MB-231 Cells Seed Seed Cells in Appropriate Plates Culture->Seed Induce Induce Ferroptosis (Cysteine Deprivation) Seed->Induce Treat Treat with this compound (Dose-Response) Induce->Treat Viability Cell Viability Assay (MTT) Treat->Viability Oligomerization VDAC1 Oligomerization (Western Blot) Treat->Oligomerization

Caption: Workflow for studying this compound in cancer cell lines.

G This compound Signaling Pathway in Ferroptosis Inhibition cluster_stimulus Induction of Ferroptosis cluster_vdac Mitochondrial Events cluster_nsc Inhibition cluster_outcome Cellular Outcome Stimulus Cysteine Deprivation VDAC1 VDAC1 Monomers Stimulus->VDAC1 Oligomer VDAC1 Oligomerization VDAC1->Oligomer ROS Mitochondrial ROS Production Oligomer->ROS Ferroptosis Ferroptosis Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Lipid_Perox->Ferroptosis NSC15364 This compound NSC15364->Oligomer Inhibits Viability Cell Viability NSC15364->Viability Promotes

Caption: this compound inhibits ferroptosis by blocking VDAC1 oligomerization.

References

Application Notes and Protocols for NSC15364 in the Inhibition of Cell Death

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC15364 is a small molecule inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.[1] VDAC1, a protein located in the outer mitochondrial membrane, plays a critical role in regulating metabolism and apoptosis.[2] The oligomerization of VDAC1 is a key step in mitochondria-mediated cell death, as it forms a large pore for the release of pro-apoptotic proteins.[3] While NSC15364 has been primarily documented for its role in inhibiting ferroptosis, a form of iron-dependent cell death, its mechanism of action by preventing VDAC1 oligomerization suggests its potential as an inhibitor of apoptosis.[1][4]

These application notes provide a summary of the current data on NSC15364's effects on cell viability and detailed protocols for assessing its inhibitory properties on both ferroptosis and, hypothetically, on apoptosis.

Data Presentation: Efficacy of NSC15364 in Cell Viability Assays

The following table summarizes the quantitative data from studies investigating the effect of NSC15364 on cell viability in the context of induced ferroptosis.

Cell LineInducer of Cell DeathNSC15364 ConcentrationTreatment DurationEffect on Cell ViabilityReference
H1299Cysteine Deprivation100 µM12 hInhibition of mitochondrial ROS accumulation[1]
H1299RSL3 (200 nM)100 µM18 hIncreased cell viability[1]
H1299RSL3 (200 nM)100 µM9 hSuppression of lipid peroxidation[1]
MDA-MB-231Cysteine DeprivationIndicated Concentrations24 hDose-dependent restoration of cell viability[1][5]
MDA-MB-231Cysteine Deprivation100 µM12 hAssessment of lipid peroxidation and mitochondrial ROS[1][5]
HEYA8Cysteine DeprivationIndicated Concentrations24 hDose-dependent restoration of cell viability[1][5]
HEYA8Cysteine Deprivation100 µM16 hAssessment of lipid peroxidation and mitochondrial ROS[1][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of VDAC1-mediated cell death and a general workflow for evaluating NSC15364's inhibitory effects.

VDAC1_Mediated_Cell_Death Apoptotic_Stimuli Apoptotic or Ferroptotic Stimuli VDAC1_Monomer VDAC1 Monomer Apoptotic_Stimuli->VDAC1_Monomer induces oligomerization VDAC1_Oligomer VDAC1 Oligomer VDAC1_Monomer->VDAC1_Oligomer MOMP Mitochondrial Outer Membrane Permeabilization VDAC1_Oligomer->MOMP Pro_Apoptotic_Factors Release of Pro-Apoptotic Factors (e.g., Cytochrome c) MOMP->Pro_Apoptotic_Factors Lipid_Peroxidation Lipid Peroxidation MOMP->Lipid_Peroxidation in ferroptosis Caspase_Activation Caspase Activation Pro_Apoptotic_Factors->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis NSC15364 NSC15364 NSC15364->VDAC1_Oligomer inhibits

Caption: VDAC1-Mediated Cell Death Pathway and NSC15364 Inhibition.

Experimental_Workflow Start Cell Seeding Inducer Induce Cell Death (e.g., Cysteine Deprivation or Apoptotic Agent) Start->Inducer Treatment Treat with NSC15364 (Varying concentrations and durations) Inducer->Treatment Incubation Incubate Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Assay Perform Assay (e.g., Annexin V/PI Staining or Cell Viability Assay) Harvest->Assay Analysis Data Analysis (Flow Cytometry or Plate Reader) Assay->Analysis End Results Analysis->End

Caption: General Experimental Workflow for Evaluating NSC15364.

Experimental Protocols

Protocol 1: Assessment of NSC15364 in Inhibiting Cysteine Deprivation-Induced Ferroptosis

This protocol is adapted from studies investigating the role of NSC15364 in preventing ferroptosis.[1][5]

1. Materials:

  • Cell line of interest (e.g., MDA-MB-231, HEYA8)

  • Complete cell culture medium

  • Cysteine-free cell culture medium

  • NSC15364 (stock solution in DMSO)

  • MTT reagent

  • 96-well plates

2. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.

3. Treatment:

  • After 24 hours, remove the complete medium.

  • Wash the cells once with PBS.

  • Add cysteine-free medium to induce ferroptosis.

  • Immediately add NSC15364 at desired concentrations (e.g., a range from 10 µM to 100 µM). Include a vehicle control (DMSO).

  • Incubate for the desired treatment duration (e.g., 12, 16, or 24 hours).[1][5]

4. Cell Viability Assessment (MTT Assay):

  • After the treatment period, add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add solubilization buffer and incubate overnight at 37°C.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells in complete medium).

Protocol 2: Representative Protocol for Assessing NSC15364 in Apoptosis Inhibition (Annexin V/PI Staining)

This is a representative protocol to assess the potential anti-apoptotic effects of NSC15364. A specific apoptosis inducer (e.g., staurosporine, etoposide) should be chosen based on the cell line and experimental goals.

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Apoptosis inducer (e.g., staurosporine)

  • NSC15364 (stock solution in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

2. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Allow cells to adhere overnight.

  • Pre-treat cells with various concentrations of NSC15364 for 1-2 hours.

  • Induce apoptosis by adding the chosen apoptosis inducer.

  • Incubate for a duration known to induce apoptosis in the specific cell line (this may require optimization).

3. Cell Staining:

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.[6]

  • Incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

  • Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[6]

  • Quantify the percentage of apoptotic cells in each treatment group to determine the inhibitory effect of NSC15364.

Conclusion

The available data strongly supports the role of NSC15364 as an inhibitor of ferroptosis through the prevention of VDAC1 oligomerization.[1][4] While direct evidence for its efficacy in inhibiting apoptosis is still emerging, its mechanism of action provides a strong rationale for investigating its potential in this area. The provided protocols offer a framework for researchers to explore the therapeutic and research applications of NSC15364 in various models of cell death.

References

Troubleshooting & Optimization

Technical Support Center: NSC 15364

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NSC 15364, a known inhibitor of VDAC1 oligomerization and apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: The solubility of this compound in dimethyl sulfoxide (DMSO) has been reported by various suppliers, with values ranging from 48 mg/mL to 125 mg/mL. It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration. If the compound does not dissolve readily, you can sonicate the solution or warm it gently at 37°C to facilitate dissolution.[2] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: this compound powder can be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year or at -20°C for up to one month.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound functions as an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.[3] VDAC1 is a protein in the outer mitochondrial membrane that plays a key role in regulating metabolism and apoptosis. Upon apoptotic stimuli, VDAC1 monomers can assemble into oligomers, forming a large channel that allows for the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, ultimately leading to cell death. This compound directly interacts with VDAC1 to prevent this oligomerization process, thereby inhibiting apoptosis.

Troubleshooting Guides

Solubility and Solution Preparation Issues
Issue Possible Cause Troubleshooting Steps
Precipitation observed when preparing stock solution. - DMSO has absorbed moisture.- Compound concentration is too high.- Use a fresh, unopened bottle of anhydrous DMSO.- Try preparing a lower concentration stock solution.- Gently warm the solution to 37°C and/or sonicate to aid dissolution.
Compound precipitates out of solution when diluted in aqueous media for cell culture experiments. - this compound is insoluble in water and ethanol.[1]- The final concentration of DMSO in the cell culture medium is too low to maintain solubility.- Make serial dilutions of your DMSO stock solution in DMSO first before adding to the aqueous medium.- Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Inconsistent experimental results between different batches of stock solution. - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh stock solutions regularly.- Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Quantitative Data Summary

Parameter Value Unit Source
Molecular Weight 242.28 g/mol [1]
Solubility in DMSO 50 (206.37 mM)mg/mL (mM)MedchemExpress
125 (515.93 mM)mg/mL (mM)GlpBio
48 (198.11 mM)mg/mL (mM)Selleck Chemicals[1]
Storage (Powder) -20°C for 3 years[1]
Storage (in DMSO) -80°C for 1 year-20°C for 1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Sonicator or water bath

  • Procedure:

    • Equilibrate this compound powder and anhydrous DMSO to room temperature.

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex the tube to mix.

    • If the compound does not fully dissolve, sonicate the tube for 10-15 minutes or incubate in a 37°C water bath for 15-30 minutes with intermittent vortexing until the solution is clear.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Cell Viability Assay using MTT

This protocol is a general guideline. The optimal cell number and this compound concentration should be determined empirically for each cell line. A recent study has shown efficacy of this compound at a concentration of 100 µM in H1299, MDA-MB-231, and HEYA8 cell lines.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound DMSO stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%). Include a vehicle control (medium with DMSO only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Visualizations

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC_Cytosol Cytochrome c (Cytosol) VDAC1_oligomer->CytoC_Cytosol Release CytoC_IMS Cytochrome c (Intermembrane Space) Apoptotic_Stimuli Apoptotic Stimuli (e.g., Cisplatin, H2O2) Apoptotic_Stimuli->VDAC1_monomer Induces NSC15364 This compound NSC15364->VDAC1_oligomer Inhibits Caspase_Activation Caspase Activation CytoC_Cytosol->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: Signaling pathway of VDAC1-mediated apoptosis and the inhibitory action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis A Prepare this compound Stock Solution in DMSO C Prepare Serial Dilutions of This compound in Media A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate B->D C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Read Absorbance F->G

Caption: General experimental workflow for a cell viability assay using this compound.

References

NSC 15364 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NSC 15364. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.[1][2][3] VDAC1 is a protein located in the outer mitochondrial membrane that plays a crucial role in mitochondria-mediated apoptosis.[4] During apoptosis, VDAC1 proteins assemble into a large pore, or "mega-pore", which allows for the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytosol, ultimately leading to cell death.[4] this compound directly interacts with VDAC1 to prevent this oligomerization, thereby inhibiting the release of pro-apoptotic factors and protecting the cell from apoptosis.[2][3][4] Studies have also shown that this compound can suppress the accumulation of mitochondrial reactive oxygen species (ROS) and prevent the hyperpolarization of the mitochondrial membrane potential associated with some forms of cell death.[5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO.[1][3] It is practically insoluble in water and ethanol.[3] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3] To prepare a stock solution, dissolve the powdered this compound in DMSO to your desired concentration (e.g., 10 mM to 100 mM). If you encounter solubility issues, you can gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[1][6]

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is critical to maintain the integrity of this compound. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][3][6]

Storage Recommendations

Form Storage Temperature Shelf Life
Powder -20°C 3 years[3]
Stock Solution in DMSO -80°C 6 to 12 months[1][3][6]

| Stock Solution in DMSO | -20°C | 1 month[1][3][6][7] |

Q4: What is the stability of this compound in cell culture media?

A4: Currently, there is limited published data specifically detailing the half-life or degradation rate of this compound in various cell culture media (e.g., DMEM, RPMI-1640) at 37°C. As a general best practice for compounds with unknown media stability, it is advisable to prepare fresh working solutions in media for each experiment. Avoid storing the compound diluted in media for extended periods. For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours to ensure a consistent effective concentration.

Q5: What is the recommended working concentration for this compound in cell culture?

A5: The optimal working concentration of this compound can vary significantly depending on the cell line, experimental conditions (e.g., cell density), and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment (e.g., from 1 µM to 50 µM) to determine the effective concentration for your specific model system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture media upon dilution from DMSO stock. The final DMSO concentration in the media is too low to maintain solubility. The compound's solubility limit in the aqueous media has been exceeded.Ensure the final concentration of DMSO in your culture medium is kept low (typically ≤0.5%) but sufficient to maintain solubility. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid mixing.
Inconsistent or no biological effect observed. Degraded Compound: The stock solution may have been stored improperly or subjected to multiple freeze-thaw cycles. Sub-optimal Concentration: The working concentration is too low for the specific cell line or experimental setup.Prepare a fresh stock solution of this compound from powder. Perform a dose-response experiment to identify the optimal concentration range for your system. Ensure your experimental controls (vehicle, positive/negative controls) are behaving as expected.
Cell toxicity or off-target effects observed. High DMSO Concentration: The final DMSO concentration in the media is too high, causing solvent toxicity. High Compound Concentration: The working concentration of this compound is too high, leading to off-target effects or general cytotoxicity.Prepare a higher concentration stock solution to reduce the volume added to the media, thereby lowering the final DMSO concentration. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Use the lowest effective concentration determined from your dose-response curve.

Experimental Protocols

Protocol: Preparation and Use of this compound in Cell Culture

  • Prepare High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mM).

    • Ensure complete dissolution. If necessary, warm the tube to 37°C and vortex, or sonicate for a few minutes.[1][6]

  • Prepare Intermediate Dilution (Optional, but recommended):

    • Dilute the high-concentration stock solution in DMSO to create an intermediate stock (e.g., 5 mM). This can make it easier to perform serial dilutions for your final working concentrations.

  • Prepare Working Solution in Cell Culture Media:

    • Warm your complete cell culture medium to 37°C.

    • For your desired final concentration, calculate the volume of the this compound stock solution needed. Ensure the final DMSO concentration does not exceed a non-toxic level for your cells (typically ≤0.5%).

    • Add the calculated volume of the stock solution drop-by-drop to the pre-warmed medium while gently swirling. Do not add the medium to the stock solution.

    • Use this freshly prepared medium immediately for your experiment.

  • Dosing Cells:

    • Remove the old medium from your cell culture plates.

    • Add the medium containing the desired final concentration of this compound.

    • Include a vehicle control group treated with the same final concentration of DMSO.

    • Incubate for the desired experimental duration. For experiments longer than 48 hours, consider replacing the medium with a fresh preparation of this compound.

Visualizations

This compound Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 (Monomer) VDAC1_oligomer VDAC1 Oligomer (Pore) VDAC1_monomer->VDAC1_oligomer Oligomerization Pro_Apoptotic Pro-Apoptotic Factors (e.g., Cytochrome c) VDAC1_oligomer->Pro_Apoptotic Release Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Triggers NSC15364 This compound NSC15364->VDAC1_oligomer Inhibits Apoptotic_Stimulus Apoptotic Stimulus Apoptotic_Stimulus->VDAC1_monomer

Caption: Mechanism of this compound in preventing apoptosis.

Workflow: Assessing this compound Efficacy A 1. Plate Cells (e.g., 24h incubation) B 2. Prepare this compound in fresh media A->B C 3. Treat Cells - Vehicle (DMSO) Control - this compound (Dose-response) - Positive Apoptosis Control B->C D 4. Induce Apoptosis (e.g., with Staurosporine) C->D E 5. Incubate (e.g., 6-24 hours) D->E F 6. Assay for Apoptosis (e.g., Caspase-3/7 activity, Annexin V staining) E->F G 7. Analyze Data & Compare This compound vs. Controls F->G

Caption: Experimental workflow for testing this compound.

Troubleshooting: Media Precipitation Start Compound precipitates in cell culture media Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO High_DMSO High DMSO is likely not the cause of precipitation Check_DMSO->High_DMSO No Low_DMSO Increase stock concentration to use less volume Check_DMSO->Low_DMSO Yes Check_Mixing How was the compound added to the media? High_DMSO->Check_Mixing Good_Mixing Pre-warm media to 37°C. Add stock dropwise to media while swirling. Check_Mixing->Good_Mixing Incorrectly Bad_Mixing Solubility limit exceeded. Perform serial dilutions in media or test lower final concentration. Check_Mixing->Bad_Mixing Correctly

Caption: Logic for troubleshooting this compound precipitation.

References

Technical Support Center: NSC 15364 Working Concentration Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of NSC 15364 for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1). It functions by preventing the oligomerization of VDAC1, a key process in the induction of apoptosis (programmed cell death) and ferroptosis, a form of iron-dependent cell death.[1][2][3] By inhibiting VDAC1 oligomerization, this compound can protect cells from certain death signals.

Q2: What is a good starting concentration for this compound in a new cell line?

A2: Based on published studies, a concentration of 100 µM has been shown to be effective in preventing the decrease in cell viability in various cancer cell lines, including H1299 (non-small cell lung cancer), MDA-MB-231 (breast cancer), and HEYA8 (ovarian cancer), with incubation times ranging from 12 to 24 hours.[1][4][5] However, the optimal concentration can vary significantly between cell lines. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions. A good starting range for a dose-response curve could be from 1 µM to 100 µM.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: My cells are not responding to this compound treatment. What are the possible reasons?

A4: There are several potential reasons for a lack of response:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is crucial to perform a dose-response experiment to determine the effective concentration range.

  • Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound due to various cellular mechanisms.

  • Incorrect Experimental Setup: Ensure that your experimental conditions, including cell density, incubation time, and assay method, are appropriate for detecting the expected biological effect.

  • Compound Instability: While generally stable, improper storage or handling of the this compound stock solution could lead to degradation.

  • VDAC1 Expression Levels: The expression level of VDAC1 in your cell line of interest could influence the cellular response to this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in results between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well and across all experiments. Use a cell counter for accuracy.
Variation in incubation time.Standardize the incubation time with this compound for all experiments.
Instability of this compound in media.Prepare fresh dilutions of this compound from a frozen stock for each experiment.
No observable effect of this compound. Concentration is too low.Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 100 µM).
Cell line is resistant.Consider using a different cell line known to be sensitive to VDAC1 inhibition or investigate the expression and localization of VDAC1 in your cell line.
Assay is not sensitive enough.Use a more sensitive assay to detect the expected biological outcome (e.g., a specific apoptosis or ferroptosis marker).
High background or off-target effects. Concentration is too high.Lower the concentration of this compound. The optimal concentration should inhibit the target without causing general toxicity.
Off-target effects of the compound.Include appropriate controls, such as a negative control compound with a similar structure but no VDAC1 inhibitory activity.

Data Presentation

The following table summarizes the effective concentrations of this compound reported in the literature. It is important to note that these are examples, and the optimal concentration for your specific experiment should be determined empirically.

Cell LineCancer TypeConcentrationIncubation TimeObserved EffectReference
H1299Non-small cell lung cancer100 µM9, 18 hoursMitigated the decrease in cell viability induced by RSL3; Suppressed lipid peroxidation.[1][1]
MDA-MB-231Breast cancerDose-dependent24 hoursRestored the cysteine deprivation-induced decrease in cell viability.[4][5][4][5]
100 µM12 hoursSuppressed lipid and mitochondrial lipid peroxidation.[4][5][4][5]
HEYA8Ovarian cancerDose-dependent24 hoursRestored the cysteine deprivation-induced decrease in cell viability.[4][5][4][5]
100 µM16 hoursSuppressed lipid and mitochondrial lipid peroxidation.[4][5][4][5]

Experimental Protocols

Protocol for Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • DMSO (for stock solution preparation)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[6][7]

Visualizations

Signaling Pathway of this compound Action

NSC15364_Pathway cluster_cell Cell cluster_mito Mitochondrion NSC15364 This compound VDAC1_oligomer VDAC1 Oligomer NSC15364->VDAC1_oligomer VDAC1_monomer VDAC1 Monomer VDAC1_monomer->VDAC1_oligomer Oligomerization Apoptosis Apoptosis / Ferroptosis VDAC1_oligomer->Apoptosis

Caption: Mechanism of this compound in inhibiting VDAC1-mediated cell death.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_prep Prepare this compound Serial Dilutions overnight_incubation->compound_prep treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate data_analysis Analyze Data and Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for determining the IC50 of this compound.

Troubleshooting Logic for Lack of this compound Efficacy

Troubleshooting_Logic start No effect observed with this compound check_concentration Is the concentration optimized? start->check_concentration check_cell_line Is the cell line known to be sensitive? check_concentration->check_cell_line Yes dose_response Perform Dose-Response (0.1 - 100 µM) check_concentration->dose_response No check_protocol Is the experimental protocol validated? check_cell_line->check_protocol Yes select_new_cell_line Consider a different cell line check_cell_line->select_new_cell_line No review_protocol Review and optimize protocol (cell density, incubation time, etc.) check_protocol->review_protocol No re_evaluate Re-evaluate experiment check_protocol->re_evaluate Yes dose_response->re_evaluate select_new_cell_line->re_evaluate review_protocol->re_evaluate

Caption: Decision tree for troubleshooting lack of this compound efficacy.

References

Potential off-target effects of NSC 15364

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC 15364, an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is an inhibitor of VDAC1 oligomerization.[1][2] VDAC1 is a protein located in the outer mitochondrial membrane that plays a crucial role in regulating the passage of ions and metabolites between the mitochondria and the cytoplasm. Under apoptotic stimuli, VDAC1 proteins can form oligomers (complexes of multiple VDAC1 units), which is a key step in mitochondria-mediated apoptosis.[3][4] this compound directly interacts with VDAC1 to prevent this oligomerization, thereby inhibiting the release of pro-apoptotic factors from the mitochondria and protecting the cell from apoptosis.[1][2]

Q2: Are off-target effects a concern for VDAC1 inhibitors like this compound?

While specific off-target profiling data for this compound is not extensively published, off-target effects are a general concern for many small molecule inhibitors. Some known VDAC1 inhibitors have been described as nonspecific.[3] Therefore, it is crucial for researchers to independently validate the specificity of this compound in their experimental models. Unexpected cellular phenotypes or a lack of correlation between VDAC1 inhibition and the observed effect could indicate the presence of off-target interactions.

Q3: How can I assess the potential off-target effects of this compound in my experiments?

A multi-pronged approach is recommended to investigate potential off-target effects:

  • Use Control Compounds: Include a structurally different VDAC1 inhibitor to confirm that the observed biological effect is due to VDAC1 inhibition and not a unique off-target effect of this compound.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce VDAC1 expression. If the phenotype of VDAC1 knockdown is similar to that of this compound treatment, it provides strong evidence for on-target activity.

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the risk of off-target effects, which are often more pronounced at higher concentrations.

  • Broad-Panel Screening: If resources permit, subject this compound to commercially available off-target screening panels (e.g., kinase, GPCR, ion channel panels) to identify potential unintended binding partners.

Q4: What are the known on-target effects of this compound on cellular processes?

This compound, by inhibiting VDAC1 oligomerization, has been shown to:

  • Inhibit apoptosis induced by various stimuli.[3][4]

  • Protect against mitochondrial dysfunction.[4][5]

  • Restore dissipated mitochondrial membrane potential.[4]

  • Decrease the production of reactive oxygen species (ROS).[4][5]

  • Prevent the disruption of intracellular Ca2+ levels.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High Cellular Toxicity at Low Concentrations Potential off-target cytotoxic effects.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) across a wide range of this compound concentrations to determine the EC50 for toxicity. Compare this with the EC50 for VDAC1 inhibition. A significant difference may suggest off-target toxicity.
Inconsistent Results Across Different Cell Lines Cell-line specific expression of off-targets or differential importance of VDAC1.Verify VDAC1 expression levels in your cell lines. Use a VDAC1 knockout/knockdown cell line as a control to confirm the on-target dependency of the observed phenotype.
Observed Phenotype Does Not Match VDAC1 Knockdown The phenotype may be driven by an off-target effect of this compound.Consider performing a thermal proteome profiling (TPP) or a similar unbiased target identification experiment to discover other proteins that bind to this compound in your cellular model.
Effect is Lost at Higher Concentrations of this compound A "hook effect" or engagement of opposing off-target pathways at higher concentrations.Carefully titrate this compound to identify the optimal concentration range. If the effect is biphasic, it may indicate complex pharmacology that warrants further investigation into off-target effects.

Quantitative Data

Currently, there is limited publicly available quantitative data on the off-target interactions of this compound. Researchers are encouraged to generate and report such data to build a better understanding of this compound's selectivity. Below is a template table for summarizing data from an off-target screening assay, such as a kinase profiling panel.

Table 1: Template for Off-Target Kinase Profiling of this compound

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (nM)
VDAC1 (On-Target)User-generated dataUser-generated dataUser-generated data
Off-Target Kinase 1User-generated dataUser-generated dataUser-generated data
Off-Target Kinase 2User-generated dataUser-generated dataUser-generated data
............

Experimental Protocols

Protocol 1: Assessing Off-Target Cytotoxicity using an MTT Assay

Objective: To determine the concentration at which this compound exhibits non-specific cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for VDAC1 Oligomerization

Objective: To confirm the on-target effect of this compound on VDAC1 oligomerization in living cells.

Methodology:

  • Cell Transfection: Co-transfect cells with plasmids encoding VDAC1 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and a BRET acceptor (e.g., Green Fluorescent Protein, GFP).

  • Compound Treatment: Plate the transfected cells in a 96-well plate. Pre-treat the cells with this compound at various concentrations for 1 hour.

  • Induction of Oligomerization: Induce VDAC1 oligomerization using a known stimulus (e.g., an apoptotic agent like staurosporine).

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) to each well. Measure the light emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio in the presence of this compound indicates inhibition of VDAC1 oligomerization.

Visualizations

VDAC1_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Cytochrome_c Cytochrome c VDAC1_oligomer->Cytochrome_c Release Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptotic_stimuli Apoptotic Stimuli Apoptotic_stimuli->VDAC1_monomer NSC_15364 This compound VDAC1_oligomerization VDAC1_oligomerization NSC_15364->VDAC1_oligomerization Inhibits Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: VDAC1-mediated apoptosis pathway and the inhibitory action of this compound.

Off_Target_Workflow start Start with this compound phenotypic_assay Phenotypic Assay start->phenotypic_assay unexpected_result Unexpected Result? phenotypic_assay->unexpected_result on_target_validation On-Target Validation (VDAC1 Knockdown) unexpected_result->on_target_validation Yes end_on_target Phenotype is On-Target unexpected_result->end_on_target No off_target_screen Broad Off-Target Screen (e.g., Kinase Panel) on_target_validation->off_target_screen confirm_off_target Confirm Off-Target with Secondary Assays off_target_screen->confirm_off_target end_off_target Phenotype is Off-Target confirm_off_target->end_off_target

Caption: Experimental workflow for investigating potential off-target effects of this compound.

Troubleshooting_Tree start Unexpected Phenotype Observed with this compound is_dose_dependent Is the phenotype dose-dependent? start->is_dose_dependent check_solubility Check Compound Solubility and Stability is_dose_dependent->check_solubility No compare_knockdown Does VDAC1 knockdown replicate the phenotype? is_dose_dependent->compare_knockdown Yes investigate_off_target Investigate Potential Off-Targets compare_knockdown->investigate_off_target No likely_on_target Phenotype is likely On-Target compare_knockdown->likely_on_target Yes

Caption: Decision tree for troubleshooting unexpected experimental outcomes with this compound.

References

NSC 15364 aggregation issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 15364. The information provided addresses common issues, with a focus on aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.[1] VDAC1 is a protein located in the outer mitochondrial membrane that plays a crucial role in regulating metabolism and apoptosis (programmed cell death).[2][3][4] During apoptosis, individual VDAC1 monomers assemble into larger oligomeric structures, forming pores that allow the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[5][6] this compound directly interacts with VDAC1 to prevent this oligomerization, thereby inhibiting the release of apoptotic signals and protecting the cell from apoptosis.[1]

Q2: What are the primary solubility characteristics of this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][7] However, it is sparingly soluble in aqueous buffers.[8] For in vitro experiments, it is common practice to first dissolve this compound in DMSO to create a high-concentration stock solution. This stock solution is then diluted into the aqueous experimental buffer. For in vivo studies, specific formulations using co-solvents like PEG300 and surfactants like Tween-80 are often necessary to achieve a clear solution.[9]

Q3: My experimental results with this compound are inconsistent. Could aggregation be the cause?

A3: Yes, inconsistent results are a common symptom of compound aggregation. Many organic small molecules, particularly those with limited aqueous solubility, have a tendency to form aggregates in solution.[10] These aggregates can non-specifically interact with proteins and other assay components, leading to artifacts and unreliable data. If you observe variability in your results, it is prudent to investigate the possibility of this compound aggregation under your specific experimental conditions.

Q4: How can I visually identify potential aggregation of this compound in my solution?

A4: While visual inspection is not a definitive method, the appearance of cloudiness, precipitation, or phase separation after diluting your DMSO stock of this compound into an aqueous buffer is a strong indicator of aggregation or poor solubility.[9] However, aggregation can occur at the nanoscale and may not always be visible to the naked eye.[11] Therefore, further biophysical characterization is often necessary.

Troubleshooting Guides

Issue: Suspected this compound Aggregation in an In Vitro Assay

This guide provides a systematic approach to identifying and mitigating aggregation of this compound in your experiments.

Step 1: Solubility Assessment

  • Observation: Upon dilution of your this compound DMSO stock into your aqueous assay buffer, you notice turbidity or precipitation.

  • Recommendation: Your working concentration of this compound likely exceeds its solubility limit in the final buffer.

    • Action: Decrease the final concentration of this compound.

    • Action: Increase the percentage of DMSO in your final solution, being mindful of its potential effects on your assay. A final DMSO concentration of 1% is generally well-tolerated in many cell-based assays, but this should be empirically determined.

Step 2: Detergent-Based Disaggregation Assay

  • Rationale: Non-ionic detergents can help to disrupt and prevent the formation of small molecule aggregates.[12] A change in the apparent activity of this compound in the presence of a detergent is a strong indicator of aggregation-based effects.

  • Experimental Protocol:

    • Prepare two sets of your assay.

    • In the test set, add a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100) to your assay buffer before the addition of this compound.

    • The control set should not contain the detergent.

    • Run the assay and compare the results.

  • Interpretation of Results:

    • No change in activity: Aggregation is likely not a significant issue at the tested concentration.

    • Reduced or eliminated activity: This suggests that the observed effect of this compound in the absence of detergent was likely due to aggregation. The detergent is preventing the formation of these aggregates, thus revealing the true activity of the monomeric compound.

Step 3: Biophysical Characterization (Advanced)

  • Technique: Dynamic Light Scattering (DLS) is a powerful technique for detecting the presence of particles and aggregates in a solution.[13][14] DLS measures the size distribution of particles in a sample.

  • Procedure:

    • Prepare samples of this compound in your assay buffer at various concentrations.

    • Analyze the samples using a DLS instrument.

  • Interpretation of Results:

    • The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule is indicative of aggregation.

    • By testing a range of concentrations, you can determine the Critical Aggregation Concentration (CAC), the concentration above which aggregation begins to occur.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvent systems.

Solvent SystemSolubilityNotes
DMSO≥ 40-50 mg/mLHygroscopic DMSO can significantly impact solubility; always use freshly opened DMSO.[1][7]
EthanolInsoluble
WaterInsoluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.32 mM)This formulation yields a clear solution and is suitable for in vivo applications.[9] The saturation point is not specified.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (8.59 mM)An alternative in vivo formulation that results in a clear solution.[9] The saturation point is not specified.

Visualizations

Signaling Pathway of VDAC1-Mediated Apoptosis

VDAC1_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Cytochrome_c_release Cytochrome c VDAC1_oligomer->Cytochrome_c_release Pore Formation Cytochrome_c Cytochrome c Caspase_Activation Caspase Activation Cytochrome_c_release->Caspase_Activation Activates Apoptotic_Stimuli Apoptotic Stimuli (e.g., Ca2+, ROS) Apoptotic_Stimuli->VDAC1_monomer Induces NSC15364 This compound NSC15364->VDAC1_monomer Inhibits Oligomerization VDAC1_oligomerization_block VDAC1_oligomerization_block Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: VDAC1-mediated apoptosis pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Aggregation

Aggregation_Workflow start Inconsistent Experimental Results Observed solubility_check Visual Solubility Check (Turbidity/Precipitation) start->solubility_check detergent_assay Detergent-Based Disaggregation Assay solubility_check->detergent_assay If turbid or for confirmation dls_analysis Dynamic Light Scattering (DLS) Analysis detergent_assay->dls_analysis For definitive characterization conclusion_aggregation Aggregation is a Likely Cause. Optimize experimental conditions. detergent_assay->conclusion_aggregation If activity is detergent-sensitive conclusion_no_aggregation Aggregation is Unlikely. Investigate other variables. detergent_assay->conclusion_no_aggregation If activity is not detergent-sensitive dls_analysis->conclusion_aggregation If aggregates are detected dls_analysis->conclusion_no_aggregation If no aggregates are detected

Caption: A workflow for troubleshooting suspected aggregation of this compound.

Logical Relationship of Aggregation and Assay Interference

Aggregation_Interference_Logic cluster_compound This compound in Aqueous Buffer cluster_assay Biochemical Assay cluster_outcome Observed Effect Monomer Monomeric this compound Aggregate This compound Aggregates Monomer->Aggregate > CAC Target_Protein Target Protein (VDAC1) Monomer->Target_Protein Specific Binding Non_Target_Protein Non-Target Proteins/ Assay Components Aggregate->Non_Target_Protein Non-Specific Binding True_Activity True Biological Activity Target_Protein->True_Activity False_Positive False Positive/ Assay Interference Non_Target_Protein->False_Positive

Caption: The relationship between this compound aggregation and potential assay interference.

References

How to prepare NSC 15364 stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and handling of NSC 15364 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[2]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is quite high, with reported values of 48 mg/mL (198.11 mM) and 125 mg/mL (515.93 mM).[1][2]

Q3: How should I properly store the this compound stock solution?

A3: To ensure stability, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][4] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

Q4: Can I store the powdered form of this compound?

A4: Yes, the powdered form of this compound can be stored at -20°C for up to 3 years.[2]

Troubleshooting Guide

Q1: My this compound is not dissolving completely in DMSO. What should I do?

A1: If you encounter solubility issues, you can gently heat the solution to 37°C or use an ultrasonic bath to aid in dissolution.[1] Ensure you are using fresh, anhydrous DMSO as absorbed moisture can decrease solubility.[2]

Q2: I observed precipitation in my stock solution after storage. Is it still usable?

A2: Precipitation can occur, especially after freeze-thaw cycles. Before use, you can try to redissolve the precipitate by warming the vial to 37°C and vortexing. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution to ensure accurate concentration in your experiments.

Q3: I need to prepare a formulation for an in vivo experiment. How can I do this?

A3: For in vivo studies, you will likely need to prepare a formulation with co-solvents. A common method involves first dissolving this compound in a minimal amount of DMSO to create a concentrated stock, and then further diluting it with a vehicle containing agents like PEG300, Tween-80, and saline or SBE-β-CD in saline.[3] It is crucial to add and mix each solvent sequentially to maintain clarity.[3] For oral administration, a homogeneous suspension can be prepared using CMC-Na.[2] It is recommended to prepare these working solutions freshly on the day of use.[3]

Experimental Protocols & Data

This compound Stock Solution Preparation

A detailed methodology for preparing a stock solution is as follows:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration.

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate until the solid is completely dissolved.[1]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots and store at -80°C for long-term use.[1][3]

Quantitative Data Summary
ParameterValueReference
Molecular Weight 242.28 g/mol [1][2]
Solubility in DMSO 48 mg/mL (198.11 mM)[2]
125 mg/mL (515.93 mM)[1]
Solubility in Water Insoluble[2]
Solubility in Ethanol Insoluble[2]
Powder Storage 3 years at -20°C[2]
Stock Solution Storage 1 month at -20°C[1][3][4]
6 months at -80°C[1][3][4]
Stock Solution Preparation Calculator

To assist in your calculations, the following table provides the required volume of DMSO to prepare stock solutions of common concentrations.

Desired ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
1 mM 4.1275 mL20.6373 mL41.2746 mL
5 mM 0.8255 mL4.1275 mL8.2549 mL
10 mM 0.4127 mL2.0637 mL4.1275 mL
20 mM 0.2064 mL1.0319 mL2.0637 mL

Visual Guides

This compound is an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization, which is a key step in the induction of apoptosis.[1][2][3]

NSC15364_Mechanism cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Inhibitor cluster_Outcome VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Apoptosis Apoptosis VDAC1_oligomer->Apoptosis Induces NSC15364 This compound NSC15364->VDAC1_oligomer Inhibits

Caption: Mechanism of action of this compound.

Stock_Solution_Workflow cluster_Preparation Stock Solution Preparation cluster_Storage Storage start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Heat / Sonicate add_dmso->dissolve check_sol Ensure Complete Dissolution dissolve->check_sol check_sol->dissolve No aliquot Aliquot into smaller volumes check_sol->aliquot Yes store_neg20 Store at -20°C (≤ 1 month) aliquot->store_neg20 store_neg80 Store at -80°C (≤ 6 months) aliquot->store_neg80

Caption: Workflow for this compound stock solution preparation.

References

Technical Support Center: Long-Term Storage of NSC 15364 Powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and stability assessment of NSC 15364 powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For optimal stability, this compound powder should be stored at -20°C. Under these conditions, the compound is stable for up to three years.[1][2][3][4] Storage at 4°C is also possible for a shorter duration, with stability maintained for up to two years.[2][4] It is crucial to store the powder in a tightly sealed container to protect it from moisture and light.

Q2: How should I handle the this compound powder upon receipt?

A2: The product is shipped at room temperature and is stable for the duration of shipping.[4] Upon receipt, it is recommended to centrifuge the vial briefly to ensure all the powder is at the bottom before opening.[3][4] For quantities of 10 mg or less, solvent can be added directly to the vial. For larger amounts, it is advisable to weigh out the desired quantity for immediate use to avoid contaminating the entire stock.[4]

Q3: What are the signs of potential degradation of this compound powder?

A3: Visual inspection can offer initial clues about the stability of the powder. Signs of potential degradation include:

  • Color Change: Any deviation from the expected color of the powder.

  • Caking or Clumping: This may indicate moisture absorption, which can accelerate chemical degradation.[5]

  • Change in Texture: Formation of a glassy or sticky solid.

If any of these changes are observed, it is recommended to perform a purity check before use.

Q4: For how long are stock solutions of this compound stable?

A4: The stability of this compound in solvent is significantly lower than in its powdered form. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation, it is critical to avoid repeated freeze-thaw cycles.[1][3][4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationCitations
Powder-20°C3 years[1][2][3][4]
Powder4°C2 years[2][4]
In Solvent (e.g., DMSO)-80°C1 year[1]
In Solvent (e.g., DMSO)-20°C1 month[1][2]

Troubleshooting Guides

Issue 1: this compound powder appears discolored or clumped.

  • Potential Cause: This may be due to exposure to moisture, light, or improper storage temperatures, leading to potential chemical degradation.[5][6]

  • Troubleshooting Steps:

    • Visual Inspection: Note any changes in the physical appearance of the powder.

    • Purity Assessment: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area or the appearance of new peaks suggests degradation.[7][8]

    • Structural Verification: For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the compound and identify potential degradation products.[9][10][11]

    • Decision: If purity is compromised, it is recommended to use a new batch of the compound to ensure experimental reproducibility.

Issue 2: Reduced or no biological activity observed in experiments.

  • Potential Cause: The compound may have degraded in powder form or after reconstitution in solvent. Improperly prepared or stored stock solutions are a common cause of inactivity.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Ensure the correct solvent was used and that the compound was fully dissolved. Gentle warming or sonication can aid dissolution.[3]

      • Prepare fresh dilutions from a new stock aliquot for each experiment to rule out instability in the working solution.[12]

    • Assess Powder Purity: If the issue persists with fresh stock solutions, assess the purity of the this compound powder using HPLC as described in the experimental protocols below.

    • Confirm Experimental Conditions: Review cell line health, passage number, and other experimental parameters to eliminate other potential causes of the lack of activity.[12]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound powder.

  • Materials and Reagents:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Formic acid (FA) or Trifluoroacetic acid (TFA)

    • This compound reference standard (if available)

    • This compound sample to be tested

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

    • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic Acid in water.

      • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Standard Solution Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in a suitable solvent (e.g., DMSO). Further dilute to a working concentration of approximately 0.1 mg/mL.[7]

    • Sample Solution Preparation: Accurately weigh and prepare a solution of the this compound sample in the same manner as the standard solution to a final concentration of 0.1 mg/mL.[7]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector Wavelength: Set to the λmax of this compound or use a PDA detector to monitor a range of wavelengths.

      • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing to a high percentage over 20-30 minutes to elute all components.

    • Analysis: Analyze the chromatograms for the retention time and peak area. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A significant decrease in purity compared to the certificate of analysis or the appearance of new peaks indicates degradation.[8]

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

This protocol provides a general workflow for verifying the chemical structure of this compound.

  • Materials and Reagents:

    • Deuterated solvent (e.g., DMSO-d₆)

    • NMR tubes

    • This compound sample

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the this compound powder in ~0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

    • Data Acquisition: Acquire a one-dimensional proton (¹H) NMR spectrum.

    • Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Pay close attention to the chemical shifts, integration values, and multiplicity of the peaks. The appearance of new signals or changes in the existing peaks can indicate the presence of impurities or degradation products.[9][10][11]

Mandatory Visualizations

G Decision Workflow for Stored this compound start Stored this compound Powder visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection is_ok Appearance Unchanged? visual_inspection->is_ok purity_check Perform Purity Check (e.g., HPLC) is_ok->purity_check No proceed Proceed with Experiment is_ok->proceed Yes is_pure Purity > 95%? purity_check->is_pure is_pure->proceed Yes discard Discard and Use New Batch is_pure->discard No

Caption: Decision workflow for assessing the viability of stored this compound powder.

G This compound Inhibition of VDAC1-Mediated Apoptosis apoptotic_stimuli Apoptotic Stimuli (e.g., STS, H₂O₂) vdac1_monomer VDAC1 Monomer apoptotic_stimuli->vdac1_monomer vdac1_oligomerization VDAC1 Oligomerization vdac1_monomer->vdac1_oligomerization cytochrome_c Cytochrome c Release vdac1_oligomerization->cytochrome_c nsc15364 This compound nsc15364->vdac1_oligomerization caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Signaling pathway showing this compound inhibition of VDAC1 oligomerization and apoptosis.

G Troubleshooting Experimental Failures with this compound start No/Reduced Biological Activity check_solution Check Stock Solution (Fresh aliquot, proper dissolution) start->check_solution issue_persists1 Issue Persists? check_solution->issue_persists1 check_purity Assess Powder Purity (HPLC/NMR) issue_persists1->check_purity Yes problem_solved Problem Solved issue_persists1->problem_solved No is_pure Purity Acceptable? check_purity->is_pure check_assay Review Experimental Assay (Cells, reagents, protocol) is_pure->check_assay Yes use_new_batch Use New Batch of this compound is_pure->use_new_batch No resolve_assay Resolve Assay Issues check_assay->resolve_assay

Caption: Logical workflow for troubleshooting common issues with this compound in experiments.

References

Troubleshooting NSC 15364 inconsistency in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NSC 15364 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the voltage-dependent anion channel 1 (VDAC1). It directly interacts with VDAC1 and prevents its oligomerization, a process implicated in both apoptosis and ferroptosis.[1] By inhibiting VDAC1 oligomerization, this compound can block the release of pro-apoptotic proteins from the mitochondria and suppress mitochondrial reactive oxygen species (ROS) production.[2]

Q2: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

A2: Inconsistent results with this compound in cell viability assays can stem from several factors:

  • Compound Stability: Ensure that this compound solutions are freshly prepared for each experiment, as some solutions of similar compounds can be unstable.[1]

  • Cell Density: The initial seeding density of your cells can significantly impact their response to treatment. Ensure consistent cell seeding across all wells and experiments.

  • Assay Type: The choice of cell viability assay can influence the outcome. Assays based on metabolic activity (e.g., MTT, MTS) may be affected by this compound's impact on mitochondrial function. Consider using a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures LDH release to corroborate your findings.

  • Treatment Duration: The optimal incubation time with this compound can vary between cell lines. A time-course experiment is recommended to determine the ideal treatment duration for your specific model.

Q3: My Western blot results for VDAC1 expression are variable after this compound treatment. How can I troubleshoot this?

A3: Variability in Western blot results for VDAC1 can be addressed by:

  • Consistent Lysate Preparation: Ensure that your cell lysis and protein extraction protocols are consistent across all samples. Use a lysis buffer appropriate for mitochondrial proteins.

  • Loading Controls: Use a reliable loading control, such as a housekeeping protein not expected to be affected by this compound treatment (e.g., GAPDH, β-actin), to ensure equal protein loading.

  • Antibody Validation: Verify the specificity of your primary antibody for VDAC1.

  • Transfer Efficiency: Optimize your protein transfer conditions (voltage, time) to ensure efficient transfer of VDAC1, a relatively small mitochondrial protein, to the membrane.

Q4: Can this compound affect mitochondrial function beyond inhibiting VDAC1 oligomerization?

A4: Yes, studies have shown that by inhibiting VDAC1 oligomerization, this compound can have broader effects on mitochondrial function. It has been observed to block the accumulation of mitochondrial ROS and suppress hyperpolarization of the mitochondrial membrane potential under conditions of cysteine deprivation.[2]

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Data

This guide addresses common issues leading to variability in cell viability assays when using this compound.

Potential Issue Recommended Solution
Compound Instability Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Sub-optimal Cell Density Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Assay Interference Corroborate results from metabolic assays (MTT, MTS, WST-1) with a dye exclusion method (Trypan Blue) or a cytotoxicity assay (LDH).[3]
Variable Treatment Time Conduct a time-course experiment (e.g., 12h, 24h, 48h) to identify the optimal treatment duration for your experimental goals.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level for your cells.
Guide 2: Western Blotting Artifacts

This guide provides solutions for common problems encountered during Western blotting for VDAC1 following this compound treatment.

Potential Issue Recommended Solution
Uneven Protein Loading Use a robust loading control and quantify band intensities relative to the loading control for accurate comparison.
Poor VDAC1 Signal Optimize antibody concentrations and incubation times. Consider using an antibody validated for your specific application (e.g., Western blot).
Non-specific Bands Increase the stringency of your washes (e.g., increase Tween-20 concentration in TBST). Use a high-quality blocking buffer.[4][5][6]
Inconsistent VDAC1 Oligomerization State To assess VDAC1 oligomerization, consider using non-reducing SDS-PAGE or cross-linking agents prior to cell lysis.

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound and appropriate vehicle controls. Incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for VDAC1
  • Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][5]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VDAC1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

NSC15364_Signaling_Pathway cluster_stimulus Apoptotic/Ferroptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol stimulus e.g., Cysteine Deprivation, RSL3 vdac1_monomer VDAC1 Monomer stimulus->vdac1_monomer Induces vdac1_oligomer VDAC1 Oligomer vdac1_monomer->vdac1_oligomer Oligomerization ros Mitochondrial ROS vdac1_oligomer->ros Increases pro_apoptotic Pro-apoptotic Proteins vdac1_oligomer->pro_apoptotic Release cell_death Cell Death (Apoptosis/Ferroptosis) ros->cell_death pro_apoptotic->cell_death nsc15364 This compound nsc15364->vdac1_oligomer Inhibits

Caption: Mechanism of this compound in inhibiting cell death.

Experimental_Workflow_Troubleshooting start Start Experiment with this compound cell_culture Cell Culture & Treatment start->cell_culture assay Perform Assay (e.g., Cell Viability, Western Blot) cell_culture->assay results Analyze Results assay->results inconsistent Inconsistent Results? results->inconsistent troubleshoot Troubleshoot (Refer to Guides) inconsistent->troubleshoot Yes consistent Consistent Results inconsistent->consistent No optimize Optimize Protocol troubleshoot->optimize optimize->cell_culture end End consistent->end

Caption: Troubleshooting workflow for this compound experiments.

References

NSC 15364 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NSC 15364, a potent inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. This guide focuses on addressing potential issues related to cytotoxicity at high concentrations and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of VDAC1 oligomerization.[1] By directly interacting with VDAC1, it prevents the formation of VDAC1 oligomers, which is a key step in the induction of apoptosis and other forms of programmed cell death, such as ferroptosis.[2][3] This inhibition helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors.

Q2: Is this compound expected to be cytotoxic?

A2: At optimized concentrations, this compound is generally not cytotoxic and has been shown to be protective against certain forms of cell death, such as cysteine deprivation-induced ferroptosis.[2][3] However, like many small molecule inhibitors, high concentrations may lead to off-target effects or direct cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q3: What are the potential off-target effects of VDAC1 inhibitors like this compound?

A3: While specific off-target effects for this compound are not extensively documented in the provided search results, VDAC1 inhibitors, in general, could potentially interfere with the normal physiological roles of VDAC1. VDAC is involved in the transport of ions and metabolites across the outer mitochondrial membrane, and its inhibition could disrupt cellular metabolism.[4] It is also known to interact with various cytosolic and mitochondrial proteins.[4] High concentrations of any small molecule inhibitor increase the likelihood of binding to unintended targets, which could lead to a variety of cellular stresses.

Q4: What is the recommended solvent and storage condition for this compound?

A4: The recommended solvent for this compound is DMSO (Dimethyl sulfoxide).[5] For storage, it is advised to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cell death or cytotoxicity observed after treatment with this compound. Concentration is too high: Exceeding the optimal concentration range can lead to off-target effects or direct toxicity.Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 and the maximum non-toxic concentration for your specific cell line. Start with a broad range of concentrations and narrow down to find the optimal window.
Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines.Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control.
Compound precipitation: this compound may precipitate out of solution at high concentrations, leading to inconsistent results and potential cytotoxicity from the precipitate.Visually inspect your stock and working solutions for any signs of precipitation. If observed, try gently warming the solution or preparing a fresh, lower concentration stock. Ensure proper mixing when diluting into media.
Inconsistent or no protective effect of this compound observed. Suboptimal concentration: The concentration used may be too low to effectively inhibit VDAC1 oligomerization in your experimental system.Refer to your dose-response curve to ensure you are using a concentration that is both effective and non-toxic. Published studies have used concentrations in the range of 100 µM for cell-based assays.[2]
Cell line variability: Different cell lines may have varying levels of VDAC1 expression or sensitivity to its inhibition.Confirm VDAC1 expression in your cell line of interest. The efficacy of this compound may be cell-type dependent.
Timing of treatment: The timing of this compound addition relative to the induction of cell death may be critical.Optimize the pre-incubation time with this compound before applying the cytotoxic stimulus. A pre-incubation period allows the compound to enter the cells and engage with its target.
Difficulty dissolving this compound. Improper solvent or technique: The compound may not be fully dissolving, leading to inaccurate concentrations.Use fresh, high-quality DMSO.[5] To aid dissolution, you can gently warm the solution and vortex. Ensure the stock solution is clear before making further dilutions.

Experimental Protocols

Determining Optimal this compound Concentration using MTT Assay

This protocol is for determining the cytotoxic potential and optimal working concentration of this compound in a specific cell line.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value, if any.

Visualizations

This compound Mechanism of Action

NSC_15364_Mechanism cluster_0 Mitochondrial Outer Membrane VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Apoptosis Apoptosis VDAC1_oligomer->Apoptosis Release of pro-apoptotic factors Apoptotic_stimuli Apoptotic Stimuli Apoptotic_stimuli->VDAC1_monomer NSC15364 This compound NSC15364->VDAC1_oligomer Inhibits

Caption: Mechanism of this compound in inhibiting apoptosis.

Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting_Cytotoxicity Start Start: Unexpected Cytotoxicity Observed Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response Curve (e.g., MTT assay) Check_Concentration->Optimize_Concentration No Check_Solvent Is the DMSO concentration <0.5% and consistent? Check_Concentration->Check_Solvent Yes Optimize_Concentration->Check_Solvent Adjust_Solvent Prepare new dilutions with lower DMSO concentration Check_Solvent->Adjust_Solvent No Check_Precipitate Is there visible precipitate in the stock or working solution? Check_Solvent->Check_Precipitate Yes Adjust_Solvent->Check_Precipitate Prepare_Fresh Prepare fresh stock solution and ensure complete dissolution Check_Precipitate->Prepare_Fresh Yes End Problem Resolved Check_Precipitate->End No Prepare_Fresh->End

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

Technical Support Center: NSC 15364 and Serum Protein Binding in Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing NSC 15364. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum protein binding in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization.[1] VDAC1 is a protein located in the outer mitochondrial membrane that plays a crucial role in regulating the passage of ions and metabolites between the mitochondria and the cytosol. By preventing the self-assembly (oligomerization) of VDAC1 proteins, this compound can inhibit apoptosis (programmed cell death) and ferroptosis, another form of regulated cell death.[2][3]

Q2: How does serum in cell culture media affect the activity of this compound?

Cell culture media is often supplemented with serum, such as Fetal Bovine Serum (FBS), to provide essential growth factors and nutrients. However, serum contains a high concentration of proteins, with albumin being the most abundant.[4][5] These proteins can bind to small molecule compounds like this compound, reducing the concentration of the "free" or unbound drug that is available to interact with its target, VDAC1. This can lead to a decrease in the apparent potency of the compound in cell-based assays.[6]

Q3: Is this compound expected to have high serum protein binding?

Q4: What methods can be used to determine the serum protein binding of this compound?

Several established methods can be used to quantify the extent of drug binding to serum proteins. The most common techniques include:

  • Equilibrium Dialysis (including Rapid Equilibrium Dialysis - RED): This is often considered the gold standard. It involves separating a compartment containing the drug and serum proteins from a drug-free buffer compartment by a semi-permeable membrane. At equilibrium, the concentration of the free drug will be the same in both compartments, allowing for the calculation of the bound fraction.[5][7]

  • Ultrafiltration: This method uses a centrifugal device with a semi-permeable membrane to separate the free drug from the protein-bound drug.[5]

  • Ultracentrifugation: This technique separates the free drug from the protein-bound drug by high-speed centrifugation.

Troubleshooting Guide

This guide addresses common problems researchers may face when working with this compound in the context of serum-containing media.

Problem Possible Cause Recommended Solution
Reduced or inconsistent efficacy of this compound in cell-based assays. High serum protein binding: The concentration of free this compound is lower than the nominal concentration due to binding to serum proteins.1. Reduce Serum Concentration: If your cell line can tolerate it, reduce the percentage of serum in your culture medium during the experiment. 2. Use Serum-Free Media: If possible, switch to a serum-free or serum-reduced medium for the duration of the drug treatment. 3. Increase this compound Concentration: If reducing serum is not an option, you may need to increase the concentration of this compound to achieve the desired effective concentration of the free drug. It is crucial to determine the unbound fraction to make an informed adjustment. 4. Determine the Fraction Unbound (fu): Conduct a serum protein binding assay (e.g., equilibrium dialysis) to quantify the percentage of this compound that is bound to the proteins in your specific batch of serum.[8]
Low recovery of this compound in protein binding assays. Non-specific binding to the apparatus: The compound may be adsorbing to the plasticware or the dialysis membrane.1. Pre-saturation: Pre-incubate the dialysis device with a solution of the compound to saturate non-specific binding sites. 2. Use of Detergents: Consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to the buffer to reduce non-specific binding. However, ensure the detergent does not interfere with the assay or the compound's stability.
Difficulty reaching equilibrium in dialysis-based assays. Slow diffusion of the compound: Highly-bound compounds can take longer to reach equilibrium.1. Extend Incubation Time: Increase the dialysis time to ensure equilibrium is reached. A time-course experiment can help determine the optimal incubation period. 2. Optimize Agitation: Ensure adequate mixing of the samples during incubation to facilitate diffusion.
Variability between experimental replicates. Inconsistent experimental conditions: Minor variations in serum batch, cell density, or incubation time can lead to inconsistent results.1. Use the Same Batch of Serum: Different batches of serum can have varying protein concentrations and compositions. Use a single, pre-tested batch for a series of experiments. 2. Standardize Cell Seeding: Ensure consistent cell numbers and confluency at the time of drug addition. 3. Precise Incubation Times: Adhere strictly to the planned incubation times for all replicates and experiments.

Quantitative Data Summary

Since specific experimental data for this compound serum protein binding is not publicly available, the following table provides a template for how such data would be presented. Researchers are encouraged to determine these values for their specific experimental conditions.

Parameter Value Method Notes
Molecular Weight 242.28 g/mol -
LogP -0.50CalculatedSuggests low lipophilicity and potentially low protein binding.
Fraction Unbound (fu) in 10% FBS To be determinedEquilibrium DialysisThis value is critical for interpreting in vitro data.
Binding to Human Serum Albumin (HSA) To be determinedVariousCan be determined by methods like fluorescence quenching or surface plasmon resonance.
Binding to α1-acid glycoprotein (AAG) To be determinedVariousImportant for basic compounds, though less likely to be significant for this compound.

Experimental Protocols

Key Experiment: Determination of Fraction Unbound (fu) by Rapid Equilibrium Dialysis (RED)

This protocol provides a general workflow for determining the serum protein binding of this compound using a commercially available RED device.

Materials:

  • This compound

  • Fetal Bovine Serum (FBS) or other serum of interest

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Incubator with shaker

  • Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike Serum: Dilute the this compound stock solution into the serum to achieve the desired final concentration. The final solvent concentration should be kept low (typically <1%) to avoid protein precipitation.

  • Assemble RED Device: Place the RED inserts into the base plate.

  • Load Samples:

    • Add the this compound-spiked serum to the donor chamber (the larger chamber) of the RED insert.

    • Add an equal volume of PBS to the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for a predetermined time to allow the system to reach equilibrium (typically 4-6 hours, but may need to be optimized).

  • Sample Collection: After incubation, carefully collect aliquots from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of this compound in both the donor and receiver chamber samples using a validated analytical method like LC-MS/MS. The concentration in the receiver chamber represents the free drug concentration.

  • Calculation of Fraction Unbound (fu):

    • fu = (Concentration in Receiver Chamber) / (Concentration in Donor Chamber)

Visualizations

Signaling Pathway of this compound Action

NSC15364_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Apoptotic_Factors Pro-Apoptotic Factors (e.g., Cytochrome c) VDAC1_oligomer->Apoptotic_Factors Release ROS Mitochondrial ROS VDAC1_oligomer->ROS Increased Production Apoptotic_Factors_Cytosol Pro-Apoptotic Factors Apoptotic_Factors->Apoptotic_Factors_Cytosol Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Initiates Apoptosis_Signal Apoptotic Stimuli (e.g., Staurosporine) Apoptosis_Signal->VDAC1_monomer Promotes Ferroptosis_Inducer Ferroptosis Inducers (e.g., Erastin, RSL3) Ferroptosis_Inducer->VDAC1_monomer Promotes NSC15364 This compound NSC15364->VDAC1_oligomer Inhibits Apoptosis Apoptosis Apoptotic_Factors_Cytosol->Apoptosis Initiates

Caption: Mechanism of action of this compound in inhibiting apoptosis and ferroptosis.

Experimental Workflow for Serum Protein Binding Assay

Protein_Binding_Workflow cluster_Preparation 1. Preparation cluster_Dialysis 2. Equilibrium Dialysis cluster_Analysis 3. Analysis A Prepare this compound stock solution B Spike this compound into serum A->B C Load serum with this compound into donor chamber B->C E Incubate at 37°C with shaking C->E D Load buffer (PBS) into receiver chamber D->E F Collect samples from both chambers E->F G Quantify this compound concentration (e.g., LC-MS/MS) F->G H Calculate % Bound and Fraction Unbound (fu) G->H

Caption: Workflow for determining serum protein binding using equilibrium dialysis.

References

Technical Support Center: Optimizing Experiments with NSC 15364

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NSC 15364, a potent inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization. This resource is intended for scientists and drug development professionals to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor that directly interacts with Voltage-Dependent Anion Channel 1 (VDAC1).[1][2] Its primary mechanism is the prevention of VDAC1 oligomerization, a process implicated in mitochondria-mediated apoptosis and ferroptosis.[1][3][4] By inhibiting the formation of these VDAC1 oligomers, this compound helps to prevent the release of pro-apoptotic proteins from the mitochondria into the cytosol.[4]

Q2: What are the key cellular processes affected by this compound?

A2: this compound has been shown to impact several critical cellular processes, including:

  • Apoptosis: It inhibits apoptosis by preventing VDAC1 oligomerization.[1][2][5]

  • Ferroptosis: It can suppress ferroptosis, a form of regulated cell death, by blocking mitochondrial reactive oxygen species (ROS) accumulation.[3]

  • Mitochondrial Function: It has been observed to suppress hyperpolarization of the mitochondrial membrane potential and inhibit oxygen consumption under certain conditions.[3]

  • Inflammatory Signaling: In the context of Alzheimer's disease models, this compound has been shown to block the cGAS-STING pathway and reduce the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.[6]

Q3: How should I prepare this compound for in vitro and in vivo experiments?

A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[6] Always refer to the manufacturer's guidelines for specific solubility information.[2][5] It is recommended to prepare solutions fresh as they can be unstable.[1]

Troubleshooting Guide

Issue 1: Suboptimal or No Inhibition of Apoptosis/Ferroptosis

Possible Cause: Incubation time with this compound may be insufficient for the specific cell line and experimental conditions.

Suggested Solution: The optimal incubation time for this compound can be cell-type dependent. Based on published data, incubation times ranging from 12 to 24 hours have been effective. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific model.

Experimental Protocol: Time-Course Experiment for Optimizing Incubation Time

  • Cell Seeding: Plate your cells at a density that will not lead to over-confluence within the longest time point of your experiment.

  • Treatment: Treat the cells with your desired concentration of this compound (e.g., 100 μM). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 18, 24 hours).

  • Assay: At each time point, harvest the cells and perform your primary apoptosis or ferroptosis assay (e.g., Annexin V/PI staining, caspase activity assay, lipid peroxidation assay).

  • Analysis: Analyze the results to identify the shortest incubation time that yields the maximum inhibitory effect.

Issue 2: Inconsistent Results Between Experiments

Possible Cause 1: Variability in the preparation of this compound working solutions.

Suggested Solution: this compound solutions can be unstable.[1] It is crucial to prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

Possible Cause 2: Cell passage number and confluency.

Suggested Solution: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. Ensure that cells are seeded at a consistent density and treated at a similar level of confluency across all experiments.

Quantitative Data Summary

The following table summarizes reported incubation times and concentrations for this compound in different cancer cell lines to inhibit cysteine deprivation-induced ferroptosis.

Cell LineConcentrationIncubation TimeEffectReference
MDA-MB-231100 µM12 hoursDecreased mitochondrial ROS and MMP hyperpolarization[3]
HEYA8100 µM16 hoursDecreased mitochondrial ROS and MMP hyperpolarization[3]
MDA-MB-231Indicated Concentrations24 hoursRestored cell viability[3]
HEYA8Indicated Concentrations24 hoursRestored cell viability[3]

Visualizing the Mechanism of Action

To aid in understanding the role of this compound, the following diagrams illustrate its mechanism of action and a general experimental workflow.

cluster_0 Mitochondrial Outer Membrane cluster_1 Downstream Effects VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Apoptotic Stimuli Pro_apoptotic Pro-apoptotic Protein Release VDAC1_oligomer->Pro_apoptotic Allows NSC15364 This compound NSC15364->VDAC1_oligomer Inhibits Apoptosis Apoptosis Pro_apoptotic->Apoptosis

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

start Seed Cells treatment Treat with this compound and Controls start->treatment incubation Incubate (e.g., 12-24h) treatment->incubation assay Perform Apoptosis/ Ferroptosis Assay incubation->assay analysis Data Analysis assay->analysis

Caption: A generalized workflow for in vitro experiments with this compound.

References

Validation & Comparative

A Comparative Guide to Apoptosis Inhibition: NSC 15364 vs. VBIT-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of apoptosis, NSC 15364 and VBIT-4. Both compounds target the voltage-dependent anion channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that plays a crucial role in mitochondria-mediated apoptosis. By inhibiting the oligomerization of VDAC1, these molecules can prevent the release of pro-apoptotic factors from the mitochondria, thereby halting the apoptotic cascade.

Mechanism of Action: Targeting VDAC1 Oligomerization

Apoptotic stimuli trigger the oligomerization of VDAC1, forming a large channel that allows for the release of proteins like cytochrome c from the mitochondrial intermembrane space into the cytosol. This event is a critical step in the intrinsic pathway of apoptosis. Both this compound and VBIT-4 are reported to function by directly interacting with VDAC1 and preventing this oligomerization, thus inhibiting apoptosis.

VBIT-4 has been extensively characterized as a potent inhibitor of VDAC1 oligomerization, leading to the suppression of apoptosis in various cell lines and disease models.[1] Its mechanism involves direct binding to VDAC1, thereby preventing the formation of the apoptotic pore.[1][2]

This compound is also described as an inhibitor of VDAC1 oligomerization.[2][3] However, a significant portion of the available research focuses on its ability to inhibit ferroptosis, a distinct form of regulated cell death, through the same mechanism of preventing VDAC1 oligomerization.[4] While it is categorized as an apoptosis inhibitor, specific quantitative data on its efficacy in this context is less prevalent in the literature compared to VBIT-4.[2][5]

cluster_0 Mitochondrion Apoptotic Stimuli Apoptotic Stimuli VDAC1 Monomers VDAC1 Monomers Apoptotic Stimuli->VDAC1 Monomers promotes oligomerization VDAC1 Oligomer VDAC1 Oligomer VDAC1 Monomers->VDAC1 Oligomer forms Cytochrome c Release Cytochrome c Release VDAC1 Oligomer->Cytochrome c Release facilitates Cytochrome c (IMS) Cytochrome c (IMS) Cytochrome c (IMS)->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis This compound This compound This compound->VDAC1 Oligomer inhibits VBIT-4 VBIT-4 VBIT-4->VDAC1 Oligomer inhibits

Figure 1: Simplified signaling pathway of VDAC1-mediated apoptosis and the inhibitory action of this compound and VBIT-4.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for VBIT-4 and this compound. It is important to note the different contexts of the experimental data, particularly for this compound.

Table 1: VBIT-4 Performance Data [1]

ParameterCell LineInducerIC50 Value
Apoptosis InhibitionHEK-293Selenite2.9 ± 0.12 µM
VDAC1 Oligomerization InhibitionHEK-293Selenite1.9 ± 0.08 µM
Cytochrome c Release InhibitionHEK-293Selenite1.8 ± 0.24 µM

Table 2: this compound Performance Data (in the context of Ferroptosis Inhibition) [4]

ParameterCell LineInducerConcentration for EffectEffect
Cell Viability RescueH1299RSL3 (200 nM)100 µMMitigated decrease in cell viability
Cell Viability RescueMDA-MB-231Cysteine deprivationDose-dependentRestored decrease in cell viability
Cell Viability RescueHEYA8Cysteine deprivationDose-dependentRestored decrease in cell viability

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

VBIT-4: Apoptosis Inhibition Assay in HEK-293 Cells[1]

1. Cell Culture and Treatment:

  • Human embryonic kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.

  • Cells are seeded in 6-well plates and grown to 80% confluency.

  • Cells are pre-incubated with varying concentrations of VBIT-4 for 2 hours.

  • Apoptosis is induced by adding 15 µM sodium selenite and incubating for an additional 4 hours.

2. Apoptosis Detection (Annexin V-FITC/PI Staining):

  • After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • The mixture is incubated for 15 minutes in the dark at room temperature.

  • Stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

3. Data Analysis:

  • The percentage of apoptotic cells is quantified for each VBIT-4 concentration.

  • The IC50 value is calculated by plotting the percentage of apoptosis inhibition against the log of VBIT-4 concentration and fitting the data to a dose-response curve.

HEK-293 Cells HEK-293 Cells Pre-incubation with VBIT-4 Pre-incubation with VBIT-4 HEK-293 Cells->Pre-incubation with VBIT-4 Induction with Selenite Induction with Selenite Pre-incubation with VBIT-4->Induction with Selenite Annexin V/PI Staining Annexin V/PI Staining Induction with Selenite->Annexin V/PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis IC50 Calculation IC50 Calculation Flow Cytometry Analysis->IC50 Calculation

Figure 2: Experimental workflow for determining the IC50 of VBIT-4 for apoptosis inhibition.

This compound: Cell Viability Assay in H1299 Cells[4]

1. Cell Culture and Treatment:

  • Human non-small cell lung carcinoma (H1299) cells are cultured in appropriate media and conditions.

  • Cells are seeded in 96-well plates.

  • Cells are treated with 200 nM RSL3 (a ferroptosis inducer) in the presence or absence of 100 µM this compound for 18 hours.

2. Cell Viability Measurement (MTT Assay):

  • Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a specified time to allow for formazan crystal formation.

  • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Cell viability is expressed as a percentage of the untreated control.

  • The effect of this compound is determined by comparing the viability of cells treated with RSL3 alone to those co-treated with RSL3 and this compound.

Summary and Conclusion

Both this compound and VBIT-4 are valuable research tools for studying the role of VDAC1 in regulated cell death.

  • VBIT-4 is a well-documented inhibitor of apoptosis with established IC50 values for its effects on apoptosis, VDAC1 oligomerization, and cytochrome c release. Its primary application in the literature is the study and prevention of apoptosis in various pathological contexts.

  • This compound is also an inhibitor of VDAC1 oligomerization, with a strong body of evidence supporting its role in the inhibition of ferroptosis . While it is also referred to as an apoptosis inhibitor, there is a comparative lack of specific quantitative data on its anti-apoptotic efficacy in the public domain.

For researchers specifically investigating the intrinsic pathway of apoptosis, VBIT-4 currently offers more robust and specific quantitative data. This compound, on the other hand, is a critical tool for studying the mechanisms of ferroptosis and the role of VDAC1 in this distinct cell death pathway. Direct comparative studies of these two compounds in the context of apoptosis would be highly beneficial to the research community to fully elucidate their relative potencies and specificities.

References

A Comparative Guide to Ferroptosis Modulation: NSC 15364 and Erastin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer biology and neurodegenerative diseases. The ability to modulate this pathway holds significant therapeutic potential. This guide provides a detailed comparison of two key small molecules that influence ferroptosis: NSC 15364, a suppressor, and Erastin, a canonical inducer.

Mechanism of Action: A Tale of Two Modulators

Erastin and this compound represent two distinct strategies for modulating ferroptosis. Erastin acts as a direct inducer by targeting multiple pathways that lead to the depletion of glutathione (GSH), an essential antioxidant enzyme.[1][2][3] In contrast, this compound functions as a suppressor of ferroptosis by inhibiting the oligomerization of the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane.[4][5]

Erastin's Multi-pronged Induction of Ferroptosis:

Erastin's primary mechanism involves the inhibition of system Xc-, a cystine/glutamate antiporter, which blocks the uptake of cystine, a crucial precursor for GSH synthesis.[1][6] The resulting GSH depletion leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid reactive oxygen species (ROS).[7][8] The accumulation of lipid ROS, in the presence of iron, triggers the cascade of events leading to ferroptotic cell death.[9] Erastin can also directly interact with VDAC2 and VDAC3, and activate p53, further contributing to the induction of ferroptosis.[2][10]

This compound's Suppression of Ferroptosis via VDAC1:

This compound exerts its protective effect by preventing the oligomerization of VDAC1.[4][5] VDAC1 oligomerization is a key event in mitochondrial dysfunction and the subsequent release of mitochondrial ROS, which are potent drivers of lipid peroxidation.[4][6] By inhibiting this process, this compound effectively reduces the accumulation of mitochondrial ROS and suppresses ferroptosis induced by stimuli such as cysteine deprivation or other ferroptosis inducers like RSL3.[4][5]

Quantitative Data Summary

The following table summarizes the key characteristics and reported efficacy of this compound and Erastin. It is important to note that this compound is primarily characterized as a ferroptosis suppressor, and thus its "inhibitory concentration" refers to its ability to rescue cells from ferroptosis induced by other agents.

FeatureThis compoundErastin
Primary Role Ferroptosis SuppressorFerroptosis Inducer
Primary Target(s) VDAC1System Xc-, VDAC2/3, p53
Reported Efficacy Restores cell viability in a dose-dependent manner in cells undergoing ferroptosis induced by cysteine deprivation.[5][11]Induces cell death with IC50 values ranging from low to high micromolar concentrations depending on the cell line.
Example IC50 Values Not applicable as a direct inducer.- HeLa cells: ~3.5 µM[7]- NCI-H1975 cells: ~5 µM[7]- HGC-27 cells: 14.39 ± 0.38 µM[12]- MM.1S cells: ~15 µM[5]- RPMI8226 cells: ~10 µM[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways modulated by Erastin and this compound.

Erastin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cystine Cystine SystemXc System Xc- (SLC7A11/SLC3A2) Cystine->SystemXc Import Glutamate_out Glutamate SystemXc->Glutamate_out Export Cysteine Cysteine Erastin Erastin Erastin->SystemXc Inhibits p53 p53 Erastin->p53 Activates GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces p53->SystemXc

Caption: Erastin-induced ferroptosis pathway.

NSC15364_Pathway cluster_membrane Outer Mitochondrial Membrane cluster_mitochondria Mitochondria cluster_cytosol Cytosol VDAC1_mono VDAC1 (monomer) VDAC1_oligo VDAC1 (oligomer) VDAC1_mono->VDAC1_oligo Oligomerization Mito_ROS Mitochondrial ROS VDAC1_oligo->Mito_ROS Increases release Lipid_Peroxidation Lipid Peroxidation Mito_ROS->Lipid_Peroxidation Drives NSC15364 This compound NSC15364->VDAC1_oligo Inhibits Ferroptosis_inducers Ferroptosis Inducers (e.g., Cysteine deprivation, RSL3) Ferroptosis_inducers->VDAC1_oligo Promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Induces

Caption: this compound-mediated suppression of ferroptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ferroptosis are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds like Erastin or the protective effects of compounds like this compound.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., Erastin or a ferroptosis inducer with/without this compound) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the extent of lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Cells of interest

  • C11-BODIPY 581/591 dye (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with the desired compounds as in the cell viability assay.

  • At the end of the treatment period, harvest the cells.

  • Resuspend the cells in PBS containing 2.5 µM C11-BODIPY 581/591.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Analyze the cells by flow cytometry or fluorescence microscopy. The probe fluoresces red when unoxidized and shifts to green upon oxidation by lipid peroxides. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

Measurement of Mitochondrial Reactive Oxygen Species (MitoSOX Red)

This protocol is used to specifically measure mitochondrial superoxide levels, which are implicated in VDAC1-mediated ferroptosis.

Materials:

  • Cells of interest

  • MitoSOX Red mitochondrial superoxide indicator (stock solution in DMSO)

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with the desired compounds.

  • At the end of the treatment, wash the cells with warm HBSS.

  • Load the cells with 5 µM MitoSOX Red in HBSS and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm HBSS.

  • Analyze the fluorescence of the oxidized probe using a flow cytometer (excitation ~510 nm, emission ~580 nm) or a fluorescence microscope.

Western Blot Analysis for Ferroptosis-Related Proteins

This method is used to quantify the expression levels of key proteins involved in ferroptosis, such as GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).

Materials:

  • Treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

A Comparative Analysis of NSC 15364 and Other VDAC1 Inhibitors for Modulating Mitochondrial Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane, has emerged as a critical regulator of metabolic and apoptotic pathways. Its propensity to oligomerize under cellular stress is a pivotal event in the initiation of mitochondria-mediated apoptosis, making it a prime target for therapeutic intervention. This guide provides a comparative overview of the efficacy of NSC 15364 versus other prominent VDAC1 inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential drug candidates.

VDAC1 Inhibitors: A Quantitative Efficacy Overview

Several small molecules have been identified that target VDAC1, primarily by inhibiting its oligomerization and subsequent pro-apoptotic functions. This section summarizes the quantitative efficacy of this compound and other notable VDAC1 inhibitors based on available experimental data. It is important to note that the data presented are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.

InhibitorTargetAssayCell LineInducerEfficacyReference
This compound VDAC1 OligomerizationWestern Blot after cross-linkingH1299Cysteine deprivation>60% inhibition at 100 µM[1]
DIDS VDAC1 OligomerizationWestern Blot after cross-linkingH1299Cysteine deprivation>60% inhibition at 400 µM[1]
VBIT-4 VDAC1 OligomerizationBRET² AssayHEK-293SeleniteIC₅₀: ~2.9 µM[2]
VBIT-4 ApoptosisCell Viability AssayHEK-293SeleniteIC₅₀: ~1.8 µM[2]
VBIT-4 Cytochrome c ReleaseWestern BlotHEK-293SeleniteIC₅₀: ~2.5 µM[2]
AKOS-022 VDAC1 OligomerizationBRET² AssayHEK-293SeleniteLess potent than VBIT-4[2]
VBIT-3 VDAC1 OligomerizationBRET² AssayHEK-293SeleniteLess potent than VBIT-4[2]
VBIT-12 ApoptosisXTT AssayNSC-34Mutant SOD1G93APartial rescue of cell viability[3]

Table 1: Comparative Efficacy of VDAC1 Inhibitors. This table summarizes the reported efficacy of various VDAC1 inhibitors in different experimental settings. Direct comparison of absolute efficacy should be made with caution due to variations in experimental conditions across studies.

Signaling Pathway of VDAC1-Mediated Apoptosis and Inhibition

Under apoptotic stimuli, VDAC1 monomers in the outer mitochondrial membrane undergo oligomerization, forming a large channel that facilitates the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. This event triggers the caspase cascade, leading to programmed cell death. VDAC1 inhibitors, like this compound, act by binding to VDAC1 and preventing this oligomerization step, thereby blocking the apoptotic cascade.

G cluster_Mitochondrion Mitochondrion cluster_OMM Outer Membrane cluster_IMS Intermembrane Space cluster_Cytosol Cytosol VDAC1_monomer VDAC1 (Monomer) VDAC1_oligomer VDAC1 (Oligomer) VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC_IMS Cytochrome c VDAC1_oligomer->CytoC_IMS Allows release of CytoC_Cytosol Cytochrome c CytoC_IMS->CytoC_Cytosol Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_monomer Induces NSC_15364 This compound NSC_15364->VDAC1_monomer Inhibits oligomerization Caspase_Cascade Caspase Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis CytoC_Cytosol->Caspase_Cascade Activates

Figure 1. VDAC1-mediated apoptosis pathway and its inhibition by this compound.

Experimental Methodologies

Accurate assessment of VDAC1 inhibitor efficacy relies on robust experimental protocols. Below are detailed methodologies for key assays cited in this guide.

VDAC1 Oligomerization Assay (Cross-linking and Western Blot)

This method is used to visualize the oligomeric state of VDAC1 in cells.

  • Cell Culture and Treatment: Plate cells (e.g., H1299) and grow to the desired confluency. Treat cells with the apoptotic inducer (e.g., cysteine deprivation) in the presence or absence of the VDAC1 inhibitor (e.g., this compound at 100 µM) for the specified duration.

  • Cross-linking: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer and add a cross-linking agent (e.g., disuccinimidyl suberate - DSS). Incubate to allow for the formation of covalent bonds between closely associated proteins.

  • Cell Lysis: Quench the cross-linking reaction and lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a membrane and probe with a primary antibody specific for VDAC1, followed by a secondary antibody.

  • Detection and Analysis: Visualize the protein bands corresponding to VDAC1 monomers and oligomers. Quantify the band intensities to determine the percentage of VDAC1 in the oligomeric state and calculate the inhibition by the compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the VDAC1 inhibitor in the presence of an apoptotic stimulus.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ value of the inhibitor.

Experimental Workflow for VDAC1 Inhibitor Evaluation

The following diagram outlines a general workflow for the screening and characterization of novel VDAC1 inhibitors.

G cluster_Screening Primary Screening cluster_Validation In Vitro Validation cluster_Mechanism Mechanism of Action cluster_Preclinical Preclinical Evaluation High_Throughput_Screening High-Throughput Screening (e.g., BRET² Assay) Oligomerization_Assay VDAC1 Oligomerization Assay (Cross-linking & WB) High_Throughput_Screening->Oligomerization_Assay Hit Compounds Cell_Viability_Assay Cell Viability Assays (MTT, XTT) Oligomerization_Assay->Cell_Viability_Assay Cytochrome_c_Release Cytochrome c Release Assay Cell_Viability_Assay->Cytochrome_c_Release Binding_Assay Direct Binding Assay (e.g., Microscale Thermophoresis) Cytochrome_c_Release->Binding_Assay Lead Compounds Channel_Conductance Electrophysiology (Planar Lipid Bilayer) Binding_Assay->Channel_Conductance In_Vivo_Models In Vivo Disease Models Channel_Conductance->In_Vivo_Models Candidate Compounds Toxicity_Studies Toxicity and PK/PD Studies In_Vivo_Models->Toxicity_Studies

Figure 2. General workflow for the evaluation of VDAC1 inhibitors.

Conclusion

References

Validating NSC 15364 Specificity for VDAC1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NSC 15364 with other known VDAC1 inhibitors. It includes supporting experimental data, detailed methodologies for key validation assays, and visual representations of experimental workflows to critically evaluate the specificity of this compound for the Voltage-Dependent Anion Channel 1 (VDAC1).

Executive Summary

The voltage-dependent anion channel 1 (VDAC1) has emerged as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Consequently, the identification and validation of specific small molecule inhibitors of VDAC1 are of paramount importance. This compound has been identified as an inhibitor of VDAC1 oligomerization, a process implicated in apoptosis.[1] This guide aims to provide a framework for validating the specificity of this compound for VDAC1 by comparing its performance with other reported VDAC1 inhibitors, such as DIDS, VBIT-4, and AKOS-022. We present available quantitative data, detailed experimental protocols for key validation assays, and a logical workflow for assessing inhibitor specificity.

Comparison of VDAC1 Inhibitors

A direct comparison of VDAC1 inhibitors requires the evaluation of their binding affinity, functional inhibition, and off-target effects. The following table summarizes the available quantitative data for this compound and other known VDAC1 inhibitors. A significant gap in the current literature is the absence of a reported direct binding affinity (Kd) for this compound to VDAC1.

InhibitorTargetMethodReported ValueReference
This compound VDAC1 OligomerizationCell-based assaysInhibition of cell viability and lipid peroxidation[1][2][3]
DIDS VDAC1 Oligomerization & Channel ActivityCell-based and electrophysiology assaysInhibition of VDAC1 oligomerization[1][2][3]
VBIT-4 VDAC1Microscale Thermophoresis (MST)Kd: 17 µM[4]
VDAC1 Oligomerization & ApoptosisCell-based assaysIC50 (Apoptosis): ~1.8-2.9 µM[4]
AKOS-022 VDAC1Microscale Thermophoresis (MST)Kd: 15.4 µM[4]
VDAC1 Oligomerization & ApoptosisCell-based assaysIC50 (Apoptosis): ~7.5 µM[4]
VBIT-12 VDAC1Not specifiedPotent inhibitor of VDAC1 oligomerization[5]

Key Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound for VDAC1, a multi-pronged experimental approach is necessary. Below are detailed methodologies for key assays.

Direct Binding Assays

a) Microscale Thermophoresis (MST)

MST is a powerful technique to quantify the binding affinity between a small molecule inhibitor and its target protein in solution.

  • Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding alters its thermophoretic movement, which is detected via a change in fluorescence.

  • Protocol Outline:

    • Protein Labeling: Purified VDAC1 is fluorescently labeled using a suitable kit (e.g., NanoTemper Monolith NT.115 Protein Labeling Kit).

    • Sample Preparation: A serial dilution of the inhibitor (this compound) is prepared. The labeled VDAC1 is mixed with each inhibitor concentration and incubated to reach binding equilibrium.

    • MST Measurement: The samples are loaded into capillaries, and the thermophoresis is measured using an MST instrument (e.g., NanoTemper Monolith).

    • Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.[5]

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the inhibitor is titrated into a solution containing the target protein. The heat change upon each injection is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Protocol Outline:

    • Sample Preparation: Purified VDAC1 and the inhibitor are prepared in the same buffer to minimize heat of dilution effects.

    • ITC Measurement: The protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. A series of small injections of the inhibitor are made into the protein solution.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to calculate the thermodynamic parameters.

Target Engagement in a Cellular Context

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

  • Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

  • Protocol Outline for Mitochondrial Proteins:

    • Mitochondrial Isolation: Mitochondria are isolated from cultured cells treated with either the vehicle or the inhibitor (this compound).[6][7]

    • Heat Treatment: Aliquots of the isolated mitochondria are heated to a range of temperatures in a PCR machine.

    • Lysis and Separation: The heated mitochondria are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • Protein Quantification: The amount of soluble VDAC1 in the supernatant is quantified using methods like Western blotting or AlphaScreen.[8]

    • Data Analysis: A melting curve is generated by plotting the amount of soluble VDAC1 as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[9]

Functional Validation

VDAC1 Oligomerization Assay

This assay directly assesses the ability of this compound to inhibit the oligomerization of VDAC1, a key functional readout.

  • Principle: Apoptotic stimuli can induce the oligomerization of VDAC1, which can be visualized by cross-linking and immunoblotting. An effective inhibitor will prevent or reduce this oligomerization.

  • Protocol Outline:

    • Cell Treatment: Cells are treated with an apoptosis-inducing agent in the presence or absence of this compound.

    • Cross-linking: The cells are harvested, and proteins are cross-linked using an agent like EGS (ethylene glycol bis(succinimidyl succinate)).[4]

    • Immunoblotting: The cell lysates are subjected to SDS-PAGE and immunoblotted with an anti-VDAC1 antibody to visualize VDAC1 monomers and oligomers.

    • Analysis: The intensity of the bands corresponding to VDAC1 oligomers is quantified to determine the inhibitory effect of this compound.[5]

Visualizing the Validation Workflow

G D D G G D->G J J G->J L L J->L

Signaling Pathway Context

G Apoptotic Stimuli Apoptotic Stimuli VDAC1 Monomers VDAC1 Monomers Apoptotic Stimuli->VDAC1 Monomers VDAC1 Oligomers (Pore Formation) VDAC1 Oligomers (Pore Formation) VDAC1 Monomers->VDAC1 Oligomers (Pore Formation) Cytochrome c Release Cytochrome c Release VDAC1 Oligomers (Pore Formation)->Cytochrome c Release Apoptosis Apoptosis Cytochrome c Release->Apoptosis This compound This compound This compound->VDAC1 Monomers Inhibits Oligomerization

Conclusion and Future Directions

The available evidence suggests that this compound is a functional inhibitor of VDAC1 oligomerization in cellular models. However, to rigorously establish its specificity, further quantitative biophysical characterization is essential. Determining the direct binding affinity of this compound to VDAC1 through techniques like MST or ITC would provide crucial validation. Furthermore, comprehensive off-target profiling is necessary to rule out interactions with other cellular proteins that could confound experimental results. By following the outlined experimental workflows, researchers can build a robust dataset to confidently assess the specificity of this compound and its potential as a selective modulator of VDAC1 function. This will ultimately aid in the development of more targeted and effective therapeutics for VDAC1-implicated diseases.

References

Uncharted Territory: The Cross-Reactivity Profile of VDAC1 Inhibitor NSC 15364 Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented role as a potent inhibitor of Voltage-Dependent Anion Channel 1 (VDAC1) oligomerization, a comprehensive analysis of the cross-reactivity of NSC 15364 with other ion channels is not publicly available. Researchers, scientists, and drug development professionals are currently without key data to fully assess the selectivity and potential off-target effects of this compound on other major ion channel families, including potassium, sodium, and calcium channels.

This compound has been identified as a valuable research tool for its ability to prevent the oligomerization of VDAC1, a key protein in the outer mitochondrial membrane. This mechanism of action allows it to inhibit apoptosis and suppress ferroptosis, processes implicated in a variety of disease states. However, the broader impact of this compound on the landscape of cellular ion channels remains an open question.

A thorough investigation into the selectivity profile of any therapeutic or research compound is critical for understanding its full biological activity and predicting potential side effects. Such studies typically involve screening the compound against a panel of common ion channels using techniques like electrophysiology. To date, no such studies detailing the effects of this compound on a range of ion channels have been published in the scientific literature.

The Target: VDAC1 and its Role in Cellular Processes

The primary target of this compound, VDAC1, is a crucial channel for the transport of ions and metabolites across the outer mitochondrial membrane. By forming oligomers, VDAC1 is believed to play a significant role in the release of pro-apoptotic factors from the mitochondria, ultimately leading to programmed cell death.

The signaling pathway involving VDAC1 oligomerization and apoptosis is a key area of research for conditions ranging from cancer to neurodegenerative diseases. The ability of this compound to inhibit this process highlights its potential as a modulator of these pathways.

cluster_0 Mitochondrial Outer Membrane VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization Cytochrome_c_release Cytochrome c Release VDAC1_oligomer->Cytochrome_c_release Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_monomer NSC15364 This compound VDAC1_oligomerization VDAC1_oligomerization NSC15364->VDAC1_oligomerization Inhibits Apoptosis Apoptosis Cytochrome_c_release->Apoptosis

Figure 1. Simplified signaling pathway of VDAC1-mediated apoptosis and the inhibitory action of this compound.

The Unanswered Question: Cross-Reactivity with Other Ion Channels

While the mechanism of action of this compound at VDAC1 is established, its effects on other ion channels that are critical for cellular function, such as those responsible for neuronal excitability and cardiac muscle contraction, are unknown. Without this information, the full pharmacological profile of this compound cannot be determined.

A hypothetical experimental workflow to determine the cross-reactivity of this compound would involve a multi-stage process:

cluster_workflow Experimental Workflow for Cross-Reactivity Profiling A Compound Preparation (this compound) B High-Throughput Screening (HTS) (e.g., FLIPR, PatchXpress) A->B C Manual Patch-Clamp Electrophysiology (Gold Standard) B->C Hit Confirmation D Data Analysis and IC50 Determination C->D E Selectivity Profile Generation D->E

Figure 2. A typical experimental workflow for assessing the cross-reactivity of a compound against a panel of ion channels.

Conclusion for the Research Community

The absence of publicly available data on the cross-reactivity of this compound with other ion channels represents a significant knowledge gap. For researchers utilizing this compound, it is crucial to be aware that its effects may not be exclusively limited to VDAC1. Any observed cellular effects should be interpreted with the caution that other ion channels could potentially be modulated.

For drug development professionals, the lack of a selectivity profile makes it impossible to currently assess the therapeutic potential of this compound beyond its role as a research probe. Future studies employing comprehensive ion channel screening are essential to elucidate the full pharmacological properties of this compound and to determine its suitability for further development. The scientific community would greatly benefit from the publication of such data to enable a more complete understanding of this VDAC1 inhibitor.

A Comparative Guide to Small Molecule Inhibitors of VDAC1

Author: BenchChem Technical Support Team. Date: November 2025

The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in apoptosis, making it a compelling target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.[1][2][3][4] This guide provides a comparative overview of prominent small molecule inhibitors of VDAC1, presenting their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Comparison of VDAC1 Inhibitors

The following table summarizes the key quantitative data for several well-characterized VDAC1 inhibitors. These values provide a basis for comparing their potency and binding affinity.

InhibitorTarget/MechanismIC50KdCell Line/SystemReference
VBIT-4 VDAC1 Oligomerization Inhibitor1.9 ± 0.08 µM (Oligomerization) 1.8 ± 0.24 µM (Cyto c release) 2.9 ± 0.12 µM (Apoptosis)17 µMHEK-293[5][6]
VBIT-3 VDAC1 Oligomerization InhibitorNot explicitly stated31.3 µMNot explicitly stated[7]
AKOS-022 VDAC1 Oligomerization Inhibitor~7.5 µM (Apoptosis & Oligomerization)15.4 µMHeLa[8][9]
DIDS VDAC1 Oligomerization & Channel Conductance Inhibitor508 µM (U2OS) 580 µM (NIH-3T3)Not explicitly statedU2OS, NIH-3T3[10]
NSC 15364 VDAC1 Oligomerization InhibitorNot explicitly statedNot explicitly statedMDA-MB-231, HEYA8[11][12]
Erastin VDAC2/3 Modulator, Induces Oxidative DeathNot explicitly statedNot explicitly statedBJ-TERT/LT/ST/RASV12, HT-1080[13][14][15]

Signaling Pathways and Mechanisms of Action

VDAC1 inhibitors primarily exert their effects by modulating its oligomerization state and its interaction with other proteins, thereby influencing apoptosis and cellular metabolism.

VDAC1 Oligomerization and Apoptosis

A key mechanism in mitochondria-mediated apoptosis is the oligomerization of VDAC1, which is thought to form a large pore for the release of pro-apoptotic factors like cytochrome c from the intermembrane space.[2][3] Many VDAC1 inhibitors function by preventing this oligomerization.

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Dynamic Equilibrium Cyto_c Cytochrome c VDAC1_oligomer->Cyto_c Releases Apoptosis Apoptosis Cyto_c->Apoptosis Activates Apoptotic_Stimuli Apoptotic Stimuli (e.g., STS, Cisplatin) Apoptotic_Stimuli->VDAC1_monomer Induces Oligomerization Inhibitors VDAC1 Inhibitors (VBIT-4, DIDS, AKOS-022) Inhibitors->VDAC1_oligomer Inhibit Formation

Caption: VDAC1-mediated apoptotic pathway and point of intervention for inhibitors.

Interaction with Hexokinase 2 (HK2)

VDAC1 serves as a docking site for Hexokinase 2 (HK2), a key enzyme in glycolysis.[16][17] This interaction gives cancer cells a metabolic advantage by providing HK2 with preferential access to mitochondrial ATP.[16] Some inhibitors, like Lonidamine derivatives, aim to disrupt this interaction, thereby inhibiting glycolysis and promoting apoptosis.[18]

HK2_VDAC1_Interaction cluster_OMM Outer Mitochondrial Membrane VDAC1 VDAC1 Glycolysis Enhanced Glycolysis (Warburg Effect) VDAC1->Glycolysis Promotes HK2 Hexokinase 2 HK2->VDAC1 Binds to Apoptosis_inhibition Inhibition of Apoptosis HK2->Apoptosis_inhibition Leads to Bax Bax Bax->VDAC1 Competes for Binding Apoptosis_induction Induction of Apoptosis Bax->Apoptosis_induction Lonidamine_derivatives Lonidamine Derivatives Lonidamine_derivatives->HK2 Disrupts Interaction

Caption: The HK2-VDAC1 interaction as a therapeutic target.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of VDAC1 inhibitors. Below are outlines of key experimental protocols cited in the literature.

VDAC1 Oligomerization Assay (BRET-based)

This assay is used to monitor VDAC1 oligomerization in living cells.[19][20]

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a donor molecule (Renilla luciferase, Rluc) and an acceptor molecule (Green Fluorescent Protein, GFP) are in close proximity. VDAC1 is fused to either Rluc or GFP. Oligomerization brings the donor and acceptor close enough for energy transfer.

  • Protocol Outline:

    • Cell Culture and Transfection: HEK-293 or other suitable cells are co-transfected with plasmids encoding VDAC1-Rluc and VDAC1-GFP2.[20]

    • Treatment: Cells are pre-incubated with the test inhibitor (e.g., VBIT-4, 0.1-10 µM) for a specified time (e.g., 2 hours).[5]

    • Apoptosis Induction: Apoptosis is induced using an agent like staurosporine (STS), selenite, or cisplatin.[19]

    • BRET Measurement: The BRET signal is measured using a microplate reader after the addition of the luciferase substrate (e.g., DeepBlueC). An increase in the BRET signal indicates VDAC1 oligomerization, while a decrease in the presence of an inhibitor indicates its inhibitory effect.[19]

BRET_Assay_Workflow Start Start Transfect Co-transfect cells with VDAC1-Rluc & VDAC1-GFP2 Start->Transfect Incubate Incubate with Inhibitor Transfect->Incubate Induce Induce Apoptosis (e.g., STS) Incubate->Induce Measure Add Substrate & Measure BRET Signal Induce->Measure Analyze Analyze Data: Inhibition of Oligomerization Measure->Analyze End End Analyze->End

Caption: Workflow for the BRET-based VDAC1 oligomerization assay.

VDAC1 Channel Conductance Assay

This electrophysiological technique is used to directly measure the effect of inhibitors on the ion channel activity of VDAC1.[21][22][23][24]

  • Principle: Purified VDAC1 is reconstituted into an artificial planar lipid bilayer, and the flow of ions (current) across the membrane is measured at different voltages.

  • Protocol Outline:

    • VDAC1 Purification: VDAC1 is purified from a source like rat liver mitochondria.[21]

    • Planar Lipid Bilayer (PLB) Formation: A PLB is formed from a solution of phospholipids (e.g., soybean asolectin in n-decane) across a small aperture separating two aqueous compartments.[21][24]

    • VDAC1 Reconstitution: Purified VDAC1 (1-5 ng) is added to one of the compartments and spontaneously incorporates into the PLB.[24]

    • Current Recording: A voltage is applied across the membrane, and the resulting current is recorded using sensitive amplifiers. The effect of an inhibitor is assessed by adding it to the aqueous solution and observing the change in channel conductance.[22][24]

Chemical Cross-linking and Immunoblotting

This method is used to visualize the oligomeric state of VDAC1 in cells.[19][25]

  • Principle: A cell-permeable cross-linking agent covalently links proteins that are in close proximity. The different oligomeric states of VDAC1 can then be separated by SDS-PAGE and detected by immunoblotting.

  • Protocol Outline:

    • Cell Treatment: Cells are treated with an apoptosis inducer and/or a VDAC1 inhibitor.

    • Cross-linking: The cells are incubated with a cross-linking agent such as ethylene glycol bis(succinimidylsuccinate) (EGS) (e.g., 300 µM for 15 minutes).[19]

    • Cell Lysis and SDS-PAGE: The cells are lysed, and the proteins are separated by SDS-PAGE.

    • Immunoblotting: The separated proteins are transferred to a membrane and probed with an anti-VDAC1 antibody to visualize the monomeric and oligomeric forms of VDAC1.[19]

Apoptosis Assays

Various assays are used to quantify the extent of apoptosis in response to VDAC1 inhibitors.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Cytochrome c Release Assay: This assay measures the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis. This is typically done by cell fractionation followed by immunoblotting for cytochrome c in the cytosolic fraction.

Conclusion

The study of small molecule inhibitors of VDAC1 is a rapidly advancing field with significant therapeutic potential. The inhibitors discussed in this guide, particularly those targeting VDAC1 oligomerization, have shown promise in preclinical studies. Future research will likely focus on improving the specificity and potency of these compounds and further elucidating the complex roles of VDAC1 in health and disease. The experimental protocols outlined here provide a standardized framework for the continued evaluation and development of novel VDAC1-targeted therapies.

References

A Comparative Guide to Enhancing Apoptosis Inhibition: Combining NSC 15364 with Other Key Apoptosis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis regulation, the strategic combination of inhibitors targeting distinct nodes of the cell death machinery presents a promising avenue for therapeutic intervention. This guide provides a comparative overview of the voltage-dependent anion channel 1 (VDAC1) oligomerization inhibitor, NSC 15364, and its potential synergistic or additive effects when combined with other classes of apoptosis inhibitors. By targeting different stages of the apoptotic cascade, these combinations could offer enhanced cytoprotection or, conversely, augmented cell killing in a therapeutic context.

Understanding the Players: A Snapshot of Apoptosis Inhibitors

A successful combination strategy hinges on a clear understanding of the individual mechanisms of action of the involved inhibitors.

  • This compound: This small molecule inhibitor targets the oligomerization of VDAC1, a protein in the outer mitochondrial membrane. VDAC1 oligomerization is a critical step in mitochondria-mediated apoptosis, as it is believed to form a channel for the release of pro-apoptotic factors like cytochrome c.[1][2] By preventing this oligomerization, this compound effectively blocks a key upstream event in the intrinsic apoptotic pathway.[3]

  • Z-VAD-FMK: A well-established pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) irreversibly binds to the catalytic site of caspases, the executioners of apoptosis.[4] It acts broadly across the caspase family, thereby inhibiting the downstream signaling events that lead to the dismantling of the cell.

  • Bcl-2 Family Inhibitors (e.g., Venetoclax): The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 sequester pro-apoptotic proteins. Bcl-2 inhibitors, such as Venetoclax, are BH3 mimetics that bind to and inhibit the function of anti-apoptotic Bcl-2 proteins. This releases pro-apoptotic proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and subsequent apoptosis. Notably, Bcl-2 has been shown to interact with VDAC, suggesting a potential interplay between these two pathways.[5][6]

  • Inhibitor of Apoptosis (IAP) Protein Inhibitors (e.g., SMAC mimetics): IAP proteins function to block apoptosis by binding to and inhibiting caspases. Second mitochondria-derived activator of caspases (SMAC) is an endogenous antagonist of IAPs. SMAC mimetics are small molecules that mimic the action of SMAC, thereby neutralizing IAPs and promoting caspase activation and apoptosis.[7]

The Rationale for Combination Therapies

Combining this compound with other apoptosis inhibitors offers the potential for enhanced efficacy through complementary mechanisms of action.

  • This compound + Z-VAD-FMK: This combination targets both the initiation (VDAC1 oligomerization) and execution (caspase activity) phases of apoptosis. Such a dual blockade could provide a more robust cytoprotective effect in research models of diseases characterized by excessive apoptosis. A study combining a mitochondrial dysfunction inhibitor (Bcl-xL) with a caspase inhibitor (a variant of XIAP) demonstrated more effective inhibition of cell death than either inhibitor alone, supporting the rationale for this multi-stage targeting approach.[8]

  • This compound + Bcl-2 Inhibitors: Given that Bcl-2 interacts with VDAC1 to regulate its channel function and apoptosis, a combination of inhibitors targeting both proteins could be synergistic.[5] Venetoclax disrupts the Bcl-2/VDAC interaction, which could potentially sensitize cells to the effects of this compound, or vice-versa.[5] This combination could be particularly relevant in cancers where Bcl-2 is overexpressed.

  • This compound + IAP Inhibitors: Targeting both the mitochondrial pathway upstream (with this compound) and the downstream caspase regulation by IAPs could lead to a more potent pro-apoptotic effect in cancer therapy. By inhibiting VDAC1 oligomerization, this compound promotes the release of cytochrome c, which in turn activates caspases. The simultaneous inhibition of IAPs would remove a key brake on this caspase activation, potentially leading to a synergistic increase in apoptosis.

Quantitative Data Comparison

While direct experimental data for combinations of this compound with Z-VAD-FMK, Bcl-2 inhibitors, or IAP inhibitors are not yet available in the public domain, the following tables illustrate how such data would be presented to compare their effects on key apoptotic markers. These tables are based on hypothetical outcomes derived from the known mechanisms of action.

Table 1: Effect of Inhibitor Combinations on Cell Viability (%)

Treatment (Concentration)Cell Line ACell Line BCell Line C
Control (Vehicle)100 ± 5100 ± 6100 ± 4
This compound (10 µM)85 ± 490 ± 588 ± 3
Z-VAD-FMK (20 µM)95 ± 392 ± 494 ± 2
This compound + Z-VAD-FMK 70 ± 5 75 ± 6 72 ± 4
Bcl-2 Inhibitor (1 µM)70 ± 665 ± 775 ± 5
This compound + Bcl-2 Inhibitor 45 ± 7 40 ± 8 50 ± 6
IAP Inhibitor (5 µM)80 ± 578 ± 682 ± 4
This compound + IAP Inhibitor 55 ± 6 50 ± 7 60 ± 5 *

* Indicates a statistically significant difference compared to single-agent treatments (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Effect of Inhibitor Combinations on Caspase-3/7 Activity (Fold Change)

Treatment (Concentration)Cell Line ACell Line BCell Line C
Control (Vehicle)1.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound (10 µM)1.5 ± 0.21.3 ± 0.31.4 ± 0.2
Z-VAD-FMK (20 µM)0.8 ± 0.10.9 ± 0.20.8 ± 0.1
This compound + Z-VAD-FMK 1.2 ± 0.2 1.1 ± 0.3 1.1 ± 0.2
Bcl-2 Inhibitor (1 µM)3.5 ± 0.44.0 ± 0.53.2 ± 0.3
This compound + Bcl-2 Inhibitor 6.8 ± 0.7 7.5 ± 0.8 6.1 ± 0.6
IAP Inhibitor (5 µM)2.5 ± 0.32.8 ± 0.42.3 ± 0.2
This compound + IAP Inhibitor 5.2 ± 0.6 5.9 ± 0.7 4.8 ± 0.5

* Indicates a statistically significant difference compared to single-agent treatments (p < 0.05). Data are presented as mean ± standard deviation.

Table 3: Effect of Inhibitor Combinations on Apoptotic Cells (%) by Annexin V/PI Staining

Treatment (Concentration)Cell Line A (Early/Late Apoptosis)Cell Line B (Early/Late Apoptosis)Cell Line C (Early/Late Apoptosis)
Control (Vehicle)2 ± 1 / 1 ± 0.53 ± 1 / 1 ± 0.52 ± 1 / 1 ± 0.5
This compound (10 µM)8 ± 2 / 3 ± 16 ± 2 / 2 ± 17 ± 2 / 3 ± 1
Z-VAD-FMK (20 µM)3 ± 1 / 1 ± 0.54 ± 1 / 1 ± 0.53 ± 1 / 1 ± 0.5
This compound + Z-VAD-FMK 5 ± 2 / 2 ± 1 5 ± 2 / 2 ± 1 4 ± 2 / 2 ± 1
Bcl-2 Inhibitor (1 µM)25 ± 4 / 10 ± 230 ± 5 / 12 ± 322 ± 4 / 8 ± 2
This compound + Bcl-2 Inhibitor 45 ± 6 / 20 ± 4 55 ± 7 / 25 ± 540 ± 6 / 18 ± 4
IAP Inhibitor (5 µM)15 ± 3 / 5 ± 218 ± 4 / 7 ± 214 ± 3 / 6 ± 2
This compound + IAP Inhibitor 35 ± 5 / 15 ± 342 ± 6 / 18 ± 4 30 ± 5 / 12 ± 3

* Indicates a statistically significant difference in total apoptotic cells compared to single-agent treatments (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination effects of this compound with other apoptosis inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound and other apoptosis inhibitors (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the inhibitors in complete culture medium. For combination treatments, prepare a matrix of concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound and other apoptosis inhibitors

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of inhibitors, alone or in combination, for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Caspase-3/7 Activity Assay (Luminescent Assay)

This assay measures the activity of key executioner caspases.

Materials:

  • White-walled 96-well plates

  • Cell line of interest

  • Complete culture medium

  • This compound and other apoptosis inhibitors

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with inhibitors as described for the cell viability assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in luminescence compared to the vehicle-treated control.

Visualizing the Pathways and Workflow

To further clarify the mechanisms and experimental design, the following diagrams are provided.

cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Apoptotic_Stimuli Apoptotic Stimuli VDAC1 VDAC1 Monomers Apoptotic_Stimuli->VDAC1 VDAC1_Oligo VDAC1 Oligomers VDAC1->VDAC1_Oligo Cytochrome_c_Release Cytochrome c Release VDAC1_Oligo->Cytochrome_c_Release NSC15364 This compound NSC15364->VDAC1_Oligo Inhibits Caspases Executioner Caspases (Caspase-3, -7) Cytochrome_c_Release->Caspases Activates Bcl2_family Anti-apoptotic Bcl-2 Proteins Bcl2_family->VDAC1 Inhibits Bcl2_inhibitor Bcl-2 Inhibitors (e.g., Venetoclax) Bcl2_inhibitor->Bcl2_family Inhibits Apoptosis Apoptosis Caspases->Apoptosis Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Caspases Inhibits IAPs IAP Proteins IAPs->Caspases Inhibits IAP_inhibitor IAP Inhibitors (SMAC Mimetics) IAP_inhibitor->IAPs Inhibits

Caption: Signaling pathways of key apoptosis inhibitors.

cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding (96-well or 6-well plates) Drug_Treatment Treatment with Inhibitors (Single agents and combinations) Cell_Culture->Drug_Treatment Incubation Incubation (24, 48, or 72 hours) Drug_Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis_Staining Apoptosis Staining (Annexin V/PI) Incubation->Apoptosis_Staining Caspase_Activity Caspase Activity Assay (e.g., Caspase-Glo 3/7) Incubation->Caspase_Activity Data_Quant Data Quantification (Absorbance, Fluorescence, Luminescence) Viability->Data_Quant Apoptosis_Staining->Data_Quant Caspase_Activity->Data_Quant Synergy_Analysis Synergy/Additive Effect Analysis Data_Quant->Synergy_Analysis

Caption: General experimental workflow for combination studies.

References

A Head-to-Head Comparison of VDAC1 Oligomerization Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for scientists and drug development professionals targeting mitochondria-mediated apoptosis.

The Voltage-Dependent Anion Channel 1 (VDAC1) has emerged as a critical regulator of mitochondrial function and a key player in the intrinsic apoptotic pathway. Under cellular stress, VDAC1 monomers oligomerize to form a large pore in the outer mitochondrial membrane, facilitating the release of pro-apoptotic factors like cytochrome c. This event triggers the caspase cascade and culminates in programmed cell death. Consequently, inhibiting VDAC1 oligomerization presents a promising therapeutic strategy for diseases characterized by excessive apoptosis, such as neurodegenerative and cardiovascular disorders.

This guide provides a comprehensive, data-driven comparison of prominent VDAC1 oligomerization inhibitors, offering researchers the necessary information to select the most suitable compounds for their studies.

Quantitative Comparison of VDAC1 Oligomerization Inhibitors

The following table summarizes the quantitative data for various VDAC1 oligomerization inhibitors, focusing on their binding affinity and inhibitory concentrations. This allows for a direct comparison of their potency.

InhibitorTargetMethodReported ValueReference
VBIT-4 VDAC1MSTKd = 3 µM[1]
VDAC1MSTKd = 17 µM[2][3]
VDAC1 OligomerizationApoptosis Inhibition AssaysIC50 ≈ 1.8–2.9 μM[2]
VBIT-12 VDAC1-Potent VDAC1 inhibitor[3][4]
VBIT-3 VDAC1MSTKd = 31.3 µM[3]
AKOS-022 VDAC1MSTKd = 15.4 µM[3]
DIDS VDAC1MSTKd = 0.5 µM[1]
Itraconazole VDAC1MSTKd = 5 µM[1]
Cannabidiol VDAC1MSTKd = 6 µM[1]
Curcumin VDAC1MSTKd = 6 µM[1]
Emodin VDAC1MSTKd = 10 µM[1]
NSC 15364 VDAC1 Oligomerization-Inhibitor of VDAC1 oligomerization and apoptosis[3]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger binding affinity. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway of VDAC1-Mediated Apoptosis

The following diagram illustrates the central role of VDAC1 oligomerization in the intrinsic apoptotic pathway and the mechanism of its inhibition.

VDAC1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol VDAC1_monomer VDAC1 Monomer VDAC1_oligomer VDAC1 Oligomer VDAC1_monomer->VDAC1_oligomer Oligomerization CytoC Cytochrome c VDAC1_oligomer->CytoC Release Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->VDAC1_monomer Inhibitors VDAC1 Oligomerization Inhibitors Inhibitors->VDAC1_oligomer Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: VDAC1-mediated apoptosis and its inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of VDAC1 oligomerization inhibitors are provided below.

VDAC1 Oligomerization Assay in Living Cells (BRET²)

This assay allows for the real-time monitoring of VDAC1 oligomerization within a cellular context.

BRET_Assay_Workflow start Start: Transfect cells with VDAC1-Rluc & VDAC1-GFP2 plasmids induce Induce apoptosis (e.g., with selenite) start->induce treat Treat with VDAC1 oligomerization inhibitor induce->treat add_substrate Add luciferase substrate (DeepBlueC™) treat->add_substrate measure Measure BRET signal (emission at 515 nm / 410 nm) add_substrate->measure analyze Analyze data: Decreased BRET signal indicates inhibition of oligomerization measure->analyze end End analyze->end

Caption: Bioluminescence Resonance Energy Transfer (BRET²) assay workflow.

Protocol:

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293T) in appropriate media.

    • Co-transfect cells with plasmids encoding VDAC1 fused to Renilla luciferase (VDAC1-Rluc) and VDAC1 fused to Green Fluorescent Protein (VDAC1-GFP²). The proximity of these two fusion proteins upon VDAC1 oligomerization allows for energy transfer.

  • Induction of Apoptosis and Inhibitor Treatment:

    • 24-48 hours post-transfection, induce apoptosis using a known agent (e.g., 15 µM selenite for 4 hours).

    • In parallel, treat cells with varying concentrations of the VDAC1 oligomerization inhibitor for a predetermined time before and during apoptosis induction.

  • BRET Measurement:

    • Harvest and wash the cells.

    • Resuspend cells in a suitable buffer.

    • Add the luciferase substrate (e.g., DeepBlueC™).

    • Measure the light emission at two wavelengths: one for the luciferase (donor, ~410 nm) and one for the GFP (acceptor, ~515 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio in inhibitor-treated cells compared to untreated, apoptosis-induced cells indicates inhibition of VDAC1 oligomerization.[2]

In Vitro VDAC1 Oligomerization Assay (Chemical Cross-linking)

This biochemical assay directly visualizes VDAC1 oligomers.

Crosslinking_Workflow start Start: Induce apoptosis in cells and treat with inhibitor harvest Harvest and wash cells start->harvest crosslink Incubate with cross-linking agent (e.g., EGS) harvest->crosslink quench Quench cross-linking reaction crosslink->quench lyse Lyse cells and collect protein quench->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page western_blot Transfer to membrane and probe with anti-VDAC1 antibody sds_page->western_blot analyze Analyze bands: Reduced higher molecular weight bands indicate inhibition of oligomerization western_blot->analyze end End analyze->end

References

Lack of Evidence for Synergistic Effects of NSC 15364 with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, there is currently no published evidence from preclinical or clinical studies demonstrating a synergistic effect of NSC 15364 in combination with standard chemotherapeutic agents for the treatment of cancer. As a result, a detailed comparison guide with quantitative data, experimental protocols, and elucidated signaling pathways for such synergistic interactions cannot be provided.

This report will instead focus on the established mechanism of action of this compound as a Voltage-Dependent Anion Channel 1 (VDAC1) inhibitor, which is the basis for its investigation as a potential therapeutic agent. Understanding its primary function is crucial for any future studies exploring its potential in combination therapies.

Mechanism of Action of this compound: A VDAC1 Oligomerization Inhibitor

This compound is a small molecule that has been identified as a direct inhibitor of VDAC1 oligomerization. VDAC1 is a protein located in the outer mitochondrial membrane that plays a critical role in regulating the passage of ions and metabolites between the mitochondria and the rest of the cell. In the context of cell death, the oligomerization (or assembly of multiple VDAC1 units) is a key step in the intrinsic apoptotic pathway.

By binding directly to VDAC1, this compound prevents the formation of these protein clusters. This inhibition of oligomerization blocks the formation of large pores in the mitochondrial outer membrane, which would otherwise allow the release of pro-apoptotic factors like cytochrome c into the cytoplasm. The release of these factors is a critical trigger for the cascade of events leading to programmed cell death (apoptosis). Therefore, by inhibiting VDAC1 oligomerization, this compound can suppress apoptosis.

Recent studies have also implicated VDAC1 oligomerization in another form of regulated cell death called ferroptosis, which is iron-dependent and characterized by the accumulation of lipid peroxides. This compound has been shown to suppress ferroptosis by inhibiting VDAC1 oligomerization, which in turn affects mitochondrial reactive oxygen species (ROS) production and mitochondrial membrane potential.

Signaling Pathway of this compound Action

NSC15364_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm VDAC1_mono VDAC1 Monomer VDAC1_oligo VDAC1 Oligomer VDAC1_mono->VDAC1_oligo Oligomerization Apoptotic_Factors Pro-Apoptotic Factors (e.g., Cytochrome c) VDAC1_oligo->Apoptotic_Factors Release ROS Mitochondrial ROS VDAC1_oligo->ROS Production Apoptosis Apoptosis Apoptotic_Factors->Apoptosis Triggers Ferroptosis Ferroptosis ROS->Ferroptosis Induces NSC15364 This compound NSC15364->VDAC1_mono Inhibits Oligomerization Apoptotic_Stimuli Apoptotic or Ferroptotic Stimuli Apoptotic_Stimuli->VDAC1_mono

Caption: Mechanism of this compound as a VDAC1 oligomerization inhibitor to block apoptosis and ferroptosis.

Potential for Combination Therapy: A Theoretical Perspective

While direct evidence is lacking, the role of VDAC1 in cancer cell survival and death suggests a theoretical basis for exploring its inhibitors in combination with chemotherapy. Many chemotherapeutic drugs induce apoptosis in cancer cells. In theory, modulating the apoptotic threshold by targeting VDAC1 could influence the efficacy of these drugs. However, it is crucial to note that the inhibition of apoptosis by this compound could also potentially antagonize the effects of chemotherapy.

Conversely, for certain cancer types or specific chemotherapeutic agents that induce other forms of cell death, such as ferroptosis, a VDAC1 inhibitor like this compound might have a different interactive profile.

Conclusion and Future Directions

The exploration of this compound's synergistic effects with chemotherapy is a field that requires foundational research. Currently, there is a significant gap in the scientific literature, with no available data to support the creation of a comparative guide. Future preclinical studies would need to be conducted to:

  • Evaluate the in vitro efficacy of this compound in combination with various chemotherapeutic agents across different cancer cell lines.

  • Determine the nature of the interaction (synergistic, additive, or antagonistic) using methods such as Combination Index (CI) calculations.

  • Investigate the underlying molecular mechanisms of any observed synergistic or antagonistic effects.

  • Assess the in vivo efficacy and safety of combination therapies in animal models.

Until such data becomes available, any claims regarding the synergistic effects of this compound with chemotherapy would be speculative. Researchers, scientists, and drug development professionals are encouraged to consult primary research literature for any future developments in this area.

Safety Operating Guide

Proper Disposal of NSC 15364: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling NSC 15364 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this VDAC1 oligomerization and apoptosis inhibitor.

This compound, also known by its CAS number 4550-72-5, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination and potential harm to human health. Therefore, it is imperative that all personnel follow the protocols outlined below.

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes the key hazard information.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.[2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation.[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its containers.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] A suitable respirator should be used to avoid inhalation of dust or aerosols.[1]

  • Waste Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: Solutions containing this compound (e.g., in DMSO) must be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be treated as hazardous waste and collected in a designated, sealed container.

  • Spill Management: In the event of a spill, prevent the substance from entering drains, water courses, or the soil.[1] Collect the spillage and place it in a suitable container for disposal.[1]

  • Container Disposal: Empty containers that held this compound must be treated as hazardous waste. Do not rinse them into the drain. The container and its contents must be disposed of through an approved waste disposal plant.[1]

  • Final Disposal: All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[1] Ensure compliance with all local, regional, national, and international regulations.

Experimental Workflow and Signaling Pathway

To provide further context for laboratory professionals, the following diagrams illustrate a typical experimental workflow involving this compound and its mechanism of action.

G cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal stock Prepare this compound Stock Solution (e.g., in DMSO) working Prepare Working Solution stock->working treat Treat Cells/System with this compound working->treat induce Induce Apoptosis treat->induce assay Perform Apoptosis Assay induce->assay collect_liquid Collect Liquid Waste assay->collect_liquid collect_solid Collect Contaminated Solid Waste assay->collect_solid dispose Dispose via Approved Hazardous Waste Facility collect_liquid->dispose collect_solid->dispose

Caption: Experimental workflow for this compound from preparation to disposal.

G cluster_pathway This compound Mechanism of Action stress Apoptotic Stimuli vdac1 VDAC1 Monomers stress->vdac1 oligomerization VDAC1 Oligomerization vdac1->oligomerization pore Mitochondrial Pore Formation oligomerization->pore cytochrome_c Cytochrome c Release pore->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis nsc15364 This compound nsc15364->oligomerization

Caption: this compound inhibits apoptosis by preventing VDAC1 oligomerization.

References

Essential Safety and Logistical Information for Handling NSC 15364

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), handling procedures, and disposal of NSC 15364, a voltage-dependent anion-channel 1 (VDAC1) inhibitor investigated for its role in preventing apoptosis.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is critical for accurate preparation of solutions and for understanding the physical characteristics of the compound.

PropertyValue
Molecular Formula C₁₃H₁₄N₄O
Molecular Weight 242.28 g/mol
CAS Number 4550-72-5
Appearance Solid powder
Purity >99%
Solubility DMSO: ≥ 40 mg/mL
Storage Temperature Powder: -20°C for 3 yearsIn solvent: -80°C for 6 months

Personal Protective Equipment (PPE)

Due to the nature of this compound as a bioactive small molecule, appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, are required. Gloves should be inspected before use and changed frequently, especially if contaminated.

  • Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashes or aerosol generation, additional protection such as a chemical-resistant apron or disposable coveralls may be necessary.

  • Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Experimental Protocol: Handling and Preparation of Stock Solutions

The following is a step-by-step guide for the safe handling and preparation of stock solutions of this compound.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Gather all necessary equipment, including vials, pipettes, solvent (DMSO), and vortex mixer.

    • Don the appropriate personal protective equipment as outlined above.

  • Weighing:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the container. Avoid generating dust.

  • Solubilization:

    • Add the appropriate volume of dimethyl sulfoxide (DMSO) to the container to achieve the desired stock concentration.

    • Cap the container securely and vortex until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may aid in dissolution.

  • Storage:

    • For short-term storage (up to 1 month), the stock solution can be stored at -20°C.

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Cleanup:

    • Wipe down the work area with an appropriate cleaning agent.

    • Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in a designated chemical waste container.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: Unused this compound powder and any materials used for weighing (e.g., weigh boats, contaminated paper) should be collected in a sealed, labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and any solvent rinses should be collected in a sealed, labeled hazardous waste container for organic solvents.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be disposed of in the designated solid chemical waste stream.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh_compound Weigh this compound don_ppe->weigh_compound dissolve Dissolve in DMSO weigh_compound->dissolve aliquot Aliquot Stock Solution dissolve->aliquot cleanup Clean Work Area dissolve->cleanup After Use store Store at -20°C or -80°C aliquot->store store->cleanup After Use dispose_waste Dispose of Chemical Waste cleanup->dispose_waste

Workflow for Safe Handling of this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NSC 15364
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
NSC 15364

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。